molecular formula C8H4FNO B1338787 3-Fluorobenzoyl cyanide CAS No. 658-08-2

3-Fluorobenzoyl cyanide

Cat. No.: B1338787
CAS No.: 658-08-2
M. Wt: 149.12 g/mol
InChI Key: FWGBEQPOWGEMSB-UHFFFAOYSA-N
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Description

3-Fluorobenzoyl cyanide (CAS 658-13-9) is a high-purity chemical intermediate with the molecular formula C8H4FNO . This compound belongs to the class of acyl cyanides, which are valuable building blocks in organic synthesis. A common and efficient method for producing such benzoyl cyanides involves the reaction of the corresponding benzoyl chloride with copper cyanide (CuCN) under controlled, high-temperature conditions . The incorporation of both a carbonyl and a nitrile group adjacent to a fluorinated aromatic ring makes this molecule a versatile precursor for the development of more complex structures. Its primary research value lies in its application across medicinal chemistry and materials science, particularly for constructing heterocyclic frameworks found in pharmaceuticals and agrochemicals. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the reactive cyanide group can be further transformed into other functionalities like amides or carboxylic acids. Researchers utilize this compound in the synthesis of specialized chemicals, leveraging its structure to introduce fluorinated aromatic systems efficiently. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures must be followed, as cyanide-containing compounds require careful management.

Properties

IUPAC Name

3-fluorobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGBEQPOWGEMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50519455
Record name 3-Fluorobenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658-08-2
Record name 3-Fluorobenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Fluorobenzoyl cyanide physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluorobenzoyl cyanide (CAS No: 658-08-2), a key intermediate in various synthetic applications. This document outlines its chemical structure, physical characteristics, a detailed synthesis protocol, and available spectral and safety data to support its use in research and development.

Core Properties and Data

This compound is a fluorinated aromatic ketone and nitrile derivative. Its chemical structure incorporates a fluorine atom at the meta position of the benzoyl group, which can significantly influence its reactivity and the properties of downstream compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 658-08-2[1][2]
Molecular Formula C₈H₄FNO[1][2]
Molecular Weight 149.12 g/mol [1][2]
Appearance Pale-yellow to Yellow-brown Liquid
Purity 95%
Storage Temperature 2-8 °C

Synthesis of this compound

A common and effective method for the synthesis of substituted benzoyl cyanides, including this compound, involves the reaction of the corresponding benzoyl chloride with a cyanide salt, typically copper(I) cyanide. This nucleophilic substitution reaction provides a direct route to the desired acyl cyanide.

Experimental Protocol: Synthesis from 3-Fluorobenzoyl Chloride

This protocol is based on a general method for the preparation of substituted benzoyl cyanides.[3][4]

Materials:

  • 3-Fluorobenzoyl chloride

  • Copper(I) cyanide (CuCN)

  • Anhydrous aprotic organic solvent (e.g., toluene or acetonitrile)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere, 3-Fluorobenzoyl chloride is reacted with 0.9-1.4 molar equivalents of copper(I) cyanide.

  • The reaction is typically carried out without a solvent at a temperature between 150 and 165 °C.

  • After a reaction time of up to 5 hours, the mixture is cooled to below 100 °C.

  • An aprotic organic solvent is added to the reaction mixture to precipitate the resulting copper salts.

  • The precipitated copper salt is removed by filtration.

  • The filtrate is then cooled to a temperature between -40 and +20 °C to crystallize the crude this compound.

  • The crystallized product is separated from the solvent and can be further purified if necessary.

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up 3-Fluorobenzoyl_Chloride 3-Fluorobenzoyl Chloride Reaction_Vessel Reaction Vessel (Inert Atmosphere) 3-Fluorobenzoyl_Chloride->Reaction_Vessel Copper_Cyanide Copper(I) Cyanide Copper_Cyanide->Reaction_Vessel Heating Heating (150-165 °C) Reaction_Vessel->Heating Reaction Cooling_1 Cooling (<100 °C) Heating->Cooling_1 Solvent_Addition Aprotic Solvent Addition Cooling_1->Solvent_Addition Filtration Filtration Solvent_Addition->Filtration Precipitation of Salts Cooling_2 Crystallization (-40 to +20 °C) Filtration->Cooling_2 Filtrate Isolation Product Isolation Cooling_2->Isolation Product Product Isolation->Product Final Product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) due to the fluorine-proton and proton-proton couplings on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (likely in the range of 160-170 ppm), the cyanide carbon (around 115-120 ppm), and aromatic carbons. The carbon atoms bonded to or near the fluorine atom will exhibit splitting (C-F coupling). For instance, in 4-fluorobenzaldehyde, the carbonyl carbon does not show C-F coupling, while the aromatic carbons do.[5]

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups in this compound.

  • C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ for the carbonyl group.

  • C≡N Stretch: A sharp, medium-intensity absorption should appear around 2220-2240 cm⁻¹ for the nitrile group.

  • C-F Stretch: An absorption band in the range of 1100-1300 cm⁻¹ is characteristic of the C-F bond.

  • Aromatic C-H and C=C Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, are indicative of the aromatic ring.

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M+): A peak at m/z = 149, corresponding to the molecular weight of this compound, is expected.

  • Key Fragmentation Pathways: Common fragmentation patterns for benzoyl derivatives include the loss of CO (m/z = 121) and the cyanide radical (m/z = 123). The fragmentation of the aromatic ring can also lead to characteristic ions. The mass spectrum of the related compound 3-cyanobenzaldehyde shows a prominent molecular ion peak and key fragments from the loss of a hydrogen atom and a CO molecule.[6]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for analogous compounds such as other fluorinated benzyl and benzoyl derivatives, the following precautions should be taken.

GHS Hazard Information (Anticipated):

  • Pictograms:

    • Exclamation Mark

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

  • Precautionary Statements:

    • P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, it is recommended to consult the supplier-specific SDS.

References

Technical Guide: 3-Fluorobenzoyl Cyanide (CAS No. 658-08-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluorobenzoyl cyanide, a key building block in synthetic organic chemistry. This document outlines its chemical identity, molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Identity and Molecular Structure

This compound is an aromatic acyl cyanide featuring a fluorine atom at the meta-position of the benzene ring. This substitution pattern imparts unique electronic properties that are valuable in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

CAS Number: 658-08-2

Molecular Formula: C₈H₄FNO

IUPAC Name: (3-fluorophenyl)(oxo)acetonitrile

The molecular structure of this compound is depicted below, generated from its SMILES representation.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 658-08-2
Molecular Formula C₈H₄FNO
Molecular Weight 149.12 g/mol
SMILES O=C(C#N)C1=CC=CC(F)=C1
Physical Form Pale-yellow to Yellow-brown Liquid
Storage Temperature 2-8 °C

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several established methods for the preparation of aroyl cyanides. A common and effective approach involves the reaction of 3-fluorobenzoyl chloride with a cyanide salt, often catalyzed by a copper(I) salt. An alternative one-pot synthesis from 3-fluorobenzoic acid is also feasible.

Synthesis from 3-Fluorobenzoyl Chloride

This protocol is adapted from general procedures for the synthesis of aroyl cyanides from aroyl chlorides.

Workflow:

G start 3-Fluorobenzoyl Chloride + Copper(I) Cyanide reaction Reaction in Inert Solvent (e.g., Acetonitrile) Heat (e.g., 80-165 °C) start->reaction workup Work-up: - Cool and filter - Distill solvent reaction->workup product This compound workup->product

Caption: Synthesis workflow for this compound.

Detailed Methodology:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add copper(I) cyanide (1.0 - 1.4 molar equivalents) and an anhydrous, inert solvent such as acetonitrile or toluene.

  • Reaction: To the stirred suspension, add 3-fluorobenzoyl chloride (1.0 molar equivalent) via a syringe.

  • Heating: Heat the reaction mixture to reflux (typically between 80 °C and 165 °C, depending on the solvent) under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated copper salts.

  • Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The crude product can then be purified by vacuum distillation to yield this compound.

One-Pot Synthesis from 3-Fluorobenzoic Acid

This method avoids the isolation of the intermediate acid chloride.

Detailed Methodology:

  • Acid Chloride Formation: In a round-bottom flask, suspend 3-fluorobenzoic acid (1.0 molar equivalent) in an excess of thionyl chloride. Gently reflux the mixture until the solid dissolves and gas evolution ceases, indicating the formation of 3-fluorobenzoyl chloride.

  • Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure.

  • Cyanation: To the crude 3-fluorobenzoyl chloride, add a cyanide source such as potassium ferricyanide.

  • Reaction Conditions: Heat the mixture, typically under solvent-free conditions, at a high temperature (e.g., 180 °C) for a specified period (e.g., 2 hours).

  • Purification: The resulting product can be purified by vacuum distillation.

Spectroscopic Characterization

Spectroscopy Expected Characteristics
¹H NMR Aromatic region (approx. 7.4-8.0 ppm): Complex multiplet patterns corresponding to the four protons on the fluorinated benzene ring. The fluorine atom will cause characteristic splitting patterns.
¹³C NMR Aromatic region (approx. 120-165 ppm): Signals for the six aromatic carbons, with the carbon attached to the fluorine showing a large C-F coupling constant. Carbonyl carbon (C=O): Signal in the range of 160-170 ppm. Cyanide carbon (C≡N): Signal in the range of 110-120 ppm.
IR Spectroscopy C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹. C=O stretch: A strong, sharp band around 1680-1700 cm⁻¹. C-F stretch: A strong band in the region of 1200-1300 cm⁻¹. Aromatic C-H stretch: Bands above 3000 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z = 149. Key fragmentation patterns would likely involve the loss of the cyanide group (-CN, 26 Da) and the carbonyl group (-CO, 28 Da).

An In-depth Technical Guide to the Synthesis of 3-Fluorobenzoyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 3-fluorobenzoyl cyanide, a key intermediate in the development of pharmaceuticals and other fine chemicals. The document details the underlying chemical principles, experimental methodologies, and expected quantitative outcomes.

Introduction

This compound is an important building block in organic synthesis, valued for the introduction of a fluorinated benzoyl moiety. The presence of the fluorine atom can significantly alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The cyanide group is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, amides, and amines. This guide focuses on the most prevalent and well-documented method for its preparation: the cyanation of 3-fluorobenzoyl chloride.

Primary Synthesis Pathway: Cyanation of 3-Fluorobenzoyl Chloride

The most common and industrially viable route to this compound is the reaction of 3-fluorobenzoyl chloride with a cyanide salt. This reaction, a nucleophilic acyl substitution, is analogous to the well-established methods for producing other benzoyl cyanides.[1][2][3] Copper(I) cyanide is a frequently used reagent for this transformation, often providing good yields and purity.[1][2]

The overall reaction is as follows:

3-Fluorobenzoyl Chloride + Cyanide Source → this compound

A key advantage of this method is the ready availability of the starting material, 3-fluorobenzoyl chloride, which can be synthesized from 3-fluorobenzoic acid.[4]

Logical Workflow of the Synthesis

Synthesis_Workflow Start Start: 3-Fluorobenzoic Acid Step1 Chlorination (e.g., with Thionyl Chloride) Start->Step1 Intermediate 3-Fluorobenzoyl Chloride Step1->Intermediate Step2 Cyanation (e.g., with Copper(I) Cyanide) Intermediate->Step2 Product This compound Step2->Product Purification Purification (e.g., Distillation or Crystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for analogous compounds.[1][5]

Materials:

  • 3-Fluorobenzoyl chloride (1.0 mol)

  • Copper(I) cyanide (1.1 to 1.4 molar equivalents)[1]

  • Anhydrous aprotic solvent (e.g., toluene, acetonitrile, or hexane) (optional, for workup)

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Heating mantle

  • Inert gas inlet

  • Filtration apparatus (e.g., Büchner funnel or glass sinter)

  • Rotary evaporator

  • Distillation or crystallization apparatus for purification

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser with an inert gas inlet, add copper(I) cyanide (1.1 to 1.4 molar equivalents). The apparatus should be thoroughly dried and purged with an inert gas to exclude moisture.

  • Addition of Reactant: Melt the 3-fluorobenzoyl chloride (1.0 mol) at a temperature of approximately 35-45 °C and add it to the flask containing the copper(I) cyanide with stirring.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 150 and 165 °C under an inert atmosphere.[1] Maintain this temperature with vigorous stirring. The reaction progress can be monitored by techniques such as HPLC or GC. A typical reaction time is around 4 to 7 hours.[1][5]

  • Work-up: After the reaction is complete, cool the mixture to below 100 °C (typically around 60-80 °C). Add a suitable aprotic organic solvent, such as toluene or hexane, to precipitate the copper salts.[1][5]

  • Isolation of Crude Product: Filter the hot suspension to remove the precipitated copper salts. The filter cake can be washed with a small amount of the solvent used for precipitation.

  • Purification:

    • Crystallization: Cool the filtrate to a temperature between -10 and +5 °C to crystallize the crude this compound.[6] Collect the crystals by filtration and dry them under vacuum.

    • Distillation: Alternatively, the solvent can be removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by vacuum distillation.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Cyanide salts are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) and emergency procedures in place.

  • 3-Fluorobenzoyl chloride is corrosive and a lachrymator.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of benzoyl cyanides via the cyanation of benzoyl chlorides, based on literature values for structurally similar compounds. These values can serve as a benchmark for the expected outcome of the this compound synthesis.

ProductCyanide SourceMolar Ratio (Cyanide:Acyl Chloride)Reaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
2,3-Dichlorobenzoyl CyanideCopper(I) Cyanide1.1:116048497.4[1]
2,3-Dichlorobenzoyl CyanideCopper(I) Cyanide1.4:1160-16566684[1]
2,3-Dichlorobenzoyl CyanideCopper(I) Cyanide~1.2:1160-165794.297.4[5]
Benzoyl CyanideSodium Cyanide>1:1130391-[3]
Benzoyl CyanideCopper(I) Cyanide1.2:1220-2301.560-65-[2]

Alternative Synthesis Pathways

While the reaction of 3-fluorobenzoyl chloride with a cyanide salt is the most direct route, other methods are conceptually possible, though less commonly employed for this specific compound.

Oxidative Cyanation of 3-Fluorobenzaldehyde

This approach involves the direct conversion of an aldehyde to a nitrile.[8] While this method avoids the use of an acyl chloride, it may require specific catalysts and conditions that are compatible with the fluoro-substituted aromatic ring.

Alternative_Pathway Aldehyde 3-Fluorobenzaldehyde OxidativeCyanation Oxidative Cyanation (e.g., with a catalyst and a cyanide-free nitrogen source) Aldehyde->OxidativeCyanation [Catalyst, N-source] Product This compound OxidativeCyanation->Product

Caption: Alternative pathway via oxidative cyanation of 3-fluorobenzaldehyde.

Conclusion

The synthesis of this compound is most effectively achieved through the nucleophilic substitution of the chloride in 3-fluorobenzoyl chloride with a cyanide anion, typically from copper(I) cyanide. This method is robust, high-yielding, and utilizes readily available starting materials. The provided experimental protocol and quantitative data offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate. Careful attention to anhydrous conditions and safety protocols, particularly when handling cyanide reagents, is paramount.

References

Spectroscopic Data for 3-Fluorobenzoyl Cyanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for 3-Fluorobenzoyl cyanide, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, characterization, and application of novel fluorinated aromatic compounds.

Introduction

This compound is an aromatic carbonyl nitrile containing a fluorine substituent at the meta-position of the phenyl ring. The presence of the electron-withdrawing benzoyl and cyano groups, along with the electronegative fluorine atom, suggests unique electronic properties that make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Accurate spectroscopic characterization is crucial for confirming the identity and purity of synthesized this compound. This guide presents a comprehensive summary of its predicted spectroscopic properties.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparing the known spectral data of analogous compounds such as benzoyl cyanide, 3-fluorobenzonitrile, and other substituted benzoyl derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.95 - 7.85dddJ(H,H) ≈ 8.0, J(H,F) ≈ 5.5, J(H,H) ≈ 1.5H-6
~ 7.80 - 7.70dtJ(H,H) ≈ 8.0, J(H,H) ≈ 1.5H-2
~ 7.65 - 7.55tdJ(H,H) ≈ 8.0, J(H,F) ≈ 8.0H-5
~ 7.50 - 7.40dddJ(H,F) ≈ 9.5, J(H,H) ≈ 8.0, J(H,H) ≈ 2.0H-4

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment
~ 180 - 175d, J(C,F) ≈ 2-4C=O
~ 162.5d, J(C,F) ≈ 250C-3
~ 135.0d, J(C,F) ≈ 7C-1
~ 131.0d, J(C,F) ≈ 8C-5
~ 127.0d, J(C,F) ≈ 3C-6
~ 122.0d, J(C,F) ≈ 21C-4
~ 118.0d, J(C,F) ≈ 23C-2
~ 115.0sC≡N

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted ¹⁹F NMR Data for this compound

Chemical Shift (δ, ppm)Multiplicity
~ -110 to -115m

Predicted in CDCl₃, referenced to CFCl₃.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 2230 - 2215MediumC≡N stretch
~ 1680 - 1660StrongC=O stretch
~ 1600, 1580, 1450Medium-StrongC=C aromatic ring stretches
~ 1250 - 1150StrongC-F stretch
~ 900 - 690Medium-StrongC-H out-of-plane bending
Mass Spectrometry (MS)

Table 5: Predicted m/z Values for Major Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment IonNotes
149[M]⁺Molecular ion
123[M - C≡N]⁺Loss of cyanide radical
121[M - CO]⁺Loss of carbon monoxide
95[C₆H₄F]⁺Fluorophenyl cation
75[C₅H₄F]⁺Loss of C₂O from molecular ion

Experimental Protocols

The following sections describe generalized protocols for the spectroscopic analysis of a small organic molecule like this compound.

Synthesis of this compound (Illustrative)

A plausible synthetic route to this compound involves the reaction of 3-fluorobenzoyl chloride with a cyanide salt, such as sodium or potassium cyanide, often with a phase-transfer catalyst or in an appropriate solvent system.

Workflow for the Synthesis of this compound

Illustrative Synthesis Workflow A 3-Fluorobenzoyl chloride C Reaction Vessel (e.g., Acetonitrile, room temp) A->C Add B Sodium Cyanide B->C Add D Reaction Mixture C->D Stir E Work-up (e.g., Quenching, Extraction) D->E F Crude Product E->F G Purification (e.g., Column Chromatography) F->G H This compound (Pure) G->H General Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Synthesized Compound (e.g., this compound) B NMR Sample Prep A->B C IR Sample Prep A->C D MS Sample Prep A->D E NMR Acquisition (1H, 13C, 19F) B->E F FT-IR Acquisition C->F G GC-MS Acquisition D->G H NMR Data Processing & Interpretation E->H I IR Spectrum Interpretation F->I J MS Fragmentation Analysis G->J K Structural Confirmation H->K I->K J->K

Caption: A generalized workflow for the spectroscopic characterization of a synthesized organic compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which can aid researchers in the identification and characterization of this compound. The provided general experimental protocols offer a starting point for laboratory work. It is important to note that the spectral data presented here are predictions and should be confirmed by experimental analysis of an authentic sample. This document aims to facilitate further research and development involving this and related fluorinated aromatic compounds.

Solubility and Stability of 3-Fluorobenzoyl Cyanide in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoyl cyanide is an organic compound of interest in various chemical and pharmaceutical research areas due to its unique combination of a fluorinated aromatic ring and a reactive cyanide group. Understanding its solubility and stability in common laboratory solvents is paramount for its effective use in synthesis, purification, formulation, and as a potential building block in drug discovery. The solubility profile dictates the choice of reaction and purification solvents, while the stability profile is crucial for storage, handling, and predicting potential degradation pathways that might affect product purity and efficacy.

This technical guide offers a detailed overview of the expected solubility of this compound, along with comprehensive experimental protocols for determining its solubility and stability.

Predicted Solubility Profile

While specific quantitative data is unavailable, a qualitative assessment of this compound's solubility can be inferred from the behavior of structurally related compounds such as benzoyl cyanide, bromobenzyl cyanide, and 3-cyanobenzaldehyde.[1][2]

  • Polar Aprotic Solvents: High solubility is expected in solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, and Acetonitrile. These solvents can engage in dipole-dipole interactions with the polar cyanide and carbonyl groups.

  • Polar Protic Solvents: Good solubility is anticipated in alcohols such as Ethanol and Methanol.

  • Non-Polar/Weakly Polar Solvents: Moderate to good solubility is expected in solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate. Structurally similar compounds are soluble in these common organic solvents.[2]

  • Aqueous Solvents: this compound is predicted to be insoluble or only slightly soluble in water, a common characteristic for many organic compounds of its class.[1][2]

Quantitative Data Summary

As noted, specific experimental data for this compound is not publicly available. The following tables are presented as templates for researchers to populate with their experimentally determined data.

Table 1: Solubility of this compound in Common Laboratory Solvents at 25°C

SolventDielectric ConstantSolubility ( g/100 mL)Molar Solubility (mol/L)
Water78.5
Ethanol24.6
Methanol32.7
Acetone20.7
Acetonitrile37.5
Dichloromethane8.93
Chloroform4.81
Ethyl Acetate6.02
Hexane1.88
Toluene2.38
Dimethylformamide (DMF)36.7
Dimethyl Sulfoxide (DMSO)47.0

Table 2: Stability of this compound in Selected Solvents

SolventConditionTime Points (hours)% DegradationMajor Degradants IdentifiedHalf-life (t½)
Methanol25°C, Dark0, 24, 48, 72
Acetonitrile25°C, Dark0, 24, 48, 72
Water (pH 7)25°C, Dark0, 2, 4, 8, 24
0.1 M HCl (aq)60°C0, 1, 2, 4, 8
0.1 M NaOH (aq)60°C0, 1, 2, 4, 8

Experimental Protocols

The following are detailed methodologies for the determination of solubility and stability.

This protocol outlines a reliable method for determining the solubility of this compound in various solvents.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a sealed vial containing a known volume (e.g., 5 mL) of the desired solvent. The presence of undissolved solid is essential to ensure saturation.[1]

  • Equilibration:

    • Place the sealed vials in a constant temperature bath (e.g., 25°C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation:

    • Allow the vials to rest in the temperature bath for at least 4 hours to permit the undissolved solid to settle.

  • Sample Withdrawal and Filtration:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed vial.

  • Solvent Evaporation:

    • Evaporate the solvent from the filtered saturated solution under a stream of nitrogen or in a vacuum oven at a suitable temperature.

  • Quantification:

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

    • The solubility can be calculated as the mass of the dissolved solid per volume of solvent (e.g., g/100 mL).

This protocol is designed to identify potential degradation products and establish degradation pathways.[3]

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[3]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[3]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[3]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.[3]

    • Thermal Degradation: Place a known amount of the solid compound in an oven at a high temperature (e.g., 80°C).[3]

    • Photostability: Expose a solution of the compound to a calibrated light source, while keeping a control sample in the dark.[3]

  • Time-Point Sampling:

    • Withdraw aliquots from the stressed samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).[3]

  • Sample Quenching and Preparation:

    • For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.[3]

    • Dilute all samples to a suitable concentration for analysis with the mobile phase of the analytical method.[3]

  • Analysis:

    • Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, capable of separating the parent compound from its degradation products.[3][4] Mass spectrometry (LC-MS) can be used for the identification of unknown degradants.

Visualizations

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess this compound to known volume of solvent B Seal vial A->B C Agitate in constant temperature bath (24-48h) B->C D Settle for >4h C->D E Withdraw supernatant D->E F Filter (0.45 µm) E->F G Evaporate solvent F->G H Weigh dried solute G->H I Calculate Solubility (g/100 mL or mol/L) H->I

Caption: Workflow for Gravimetric Solubility Determination.

G cluster_stress Stress Conditions A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Photolysis (Light Exposure) A->E F Sample at Time Points (0, 2, 4, 8, 24h) B->F C->F D->F E->F G Neutralize/Quench (if applicable) F->G H Dilute for Analysis G->H I Analyze via Stability-Indicating HPLC/LC-MS H->I

Caption: Workflow for Forced Degradation Stability Testing.

References

An In-depth Technical Guide to 3-Fluorobenzoyl Cyanide: A Versatile Acylating Agent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a technical guide intended for qualified professionals in the fields of chemistry and drug development. All experimental protocols described herein should be performed in a controlled laboratory setting with appropriate safety precautions, including the use of personal protective equipment and adherence to institutional and governmental safety regulations. The user's initial premise that 3-fluorobenzoyl cyanide is a fluorinating agent is incorrect; it is an acylating agent that introduces a fluorinated moiety.

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing a compound's pharmacological profile. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins. This compound has emerged as a valuable reagent, not for the direct introduction of a fluorine atom, but as a versatile building block for the efficient installation of the 3-fluorobenzoyl group. This acyl cyanide is a reactive yet manageable electrophile, enabling the formation of amide, ester, and ketone functionalities on complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, including its synthesis, key reactions, and detailed experimental protocols. Particular focus is given to its application in the synthesis of pharmacologically relevant molecules, exemplified by the preparation of a potent monoamine oxidase B (MAO-B) inhibitor.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of 3-fluorobenzoyl chloride with a cyanide salt, typically copper(I) cyanide. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous benzoyl cyanides.

Materials:

  • 3-Fluorobenzoyl chloride

  • Copper(I) cyanide (CuCN), dried

  • Anhydrous, high-boiling point solvent (e.g., Toluene or Xylene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble a dry round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add dried copper(I) cyanide (1.1 molar equivalents) and anhydrous toluene.

  • Reaction Initiation: Begin vigorous stirring and add 3-fluorobenzoyl chloride (1.0 molar equivalent) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the copper salts. Wash the filter cake with a small amount of fresh toluene.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by vacuum distillation to yield the final product.

Quantitative Data for Analogous Syntheses
Acyl CyanideStarting MaterialCyanide SourceYield (%)Melting Point (°C)
Benzoyl CyanideBenzoyl ChlorideCuCN60-6532-33
2,3-Dichlorobenzoyl Cyanide2,3-Dichlorobenzoyl ChlorideCuCN94.260

Application in the Synthesis of a MAO-B Inhibitor

A significant application of this compound is in the N-acylation of heterocyclic compounds, a key step in the synthesis of various drug candidates. An exemplary case is the synthesis of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, a potent and selective monoamine oxidase B (MAO-B) inhibitor, which has potential applications in the treatment of neurodegenerative diseases like Parkinson's disease.[1]

Synthetic Workflow

The overall synthesis can be visualized as a multi-step process, starting from commercially available materials to the final active pharmaceutical ingredient (API).

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Indole Intermediate cluster_2 Final N-Acylation 3-Fluorobenzoyl Chloride 3-Fluorobenzoyl Chloride Synthesis Synthesis 3-Fluorobenzoyl Chloride->Synthesis CuCN CuCN CuCN->Synthesis This compound This compound Synthesis->this compound N-Acylation N-Acylation This compound->N-Acylation 5-Nitroindole 5-Nitroindole Reduction Reduction 5-Nitroindole->Reduction 5-Aminoindole 5-Aminoindole Reduction->5-Aminoindole Amide Coupling Amide Coupling 5-Aminoindole->Amide Coupling Indole Intermediate N-(1H-indol-5-yl)pyrazine-2-carboxamide Amide Coupling->Indole Intermediate Pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid->Amide Coupling Indole Intermediate->N-Acylation Final Product N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide N-Acylation->Final Product

Caption: Synthetic workflow for the MAO-B inhibitor.

Experimental Protocol: N-Acylation of N-(1H-indol-5-yl)pyrazine-2-carboxamide

The final step of the synthesis is an N-acylation reaction, which can be efficiently carried out using microwave-assisted heating.[1]

Materials:

  • N-(1H-indol-5-yl)pyrazine-2-carboxamide (indole intermediate)

  • This compound

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

  • Microwave synthesizer

  • Standard work-up and purification reagents (e.g., ethyl acetate, water, brine)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial, combine N-(1H-indol-5-yl)pyrazine-2-carboxamide (1.0 molar equivalent) and this compound (1.2 molar equivalents) in anhydrous DMF.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes). The optimal conditions should be determined empirically.

  • Work-up: After the reaction is complete and the vial has cooled, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final N-acylated indole.

Quantitative Data for the Synthesis of the MAO-B Inhibitor
CompoundMethodYield (%)Melting Point (°C)Purity (HPLC)
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamideMicrowave-assisted N-acylation94221.3-222.2100%

Reaction Mechanism: N-Acylation of Indole

The N-acylation of the indole ring with this compound proceeds through a nucleophilic addition-elimination mechanism. The indole nitrogen, being nucleophilic, attacks the electrophilic carbonyl carbon of the acyl cyanide. The resulting tetrahedral intermediate then collapses, eliminating the stable cyanide anion as a leaving group to form the final N-acylated product.

G Indole Indole Derivative (R-NH) Addition Nucleophilic Addition Indole->Addition AcylCyanide This compound AcylCyanide->Addition Intermediate Tetrahedral Intermediate Addition->Intermediate Elimination Elimination Intermediate->Elimination Product N-Acylated Indole Elimination->Product LeavingGroup Cyanide Anion (CN⁻) Elimination->LeavingGroup

Caption: Mechanism of indole N-acylation.

Conclusion

This compound is a highly effective reagent for the introduction of the 3-fluorobenzoyl moiety into organic molecules. Its utility is particularly evident in the synthesis of complex, biologically active compounds where the presence of a fluorine atom can confer desirable pharmacokinetic properties. The straightforward synthesis of this compound from its corresponding acyl chloride, coupled with its efficient reactivity in acylation reactions, especially under microwave-assisted conditions, makes it an indispensable tool for researchers in drug discovery and development. The protocols and data presented in this guide aim to facilitate its broader application in the synthesis of novel chemical entities.

References

Key Intermediates in the Synthesis of Pharmaceuticals and Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of pivotal chemical intermediates that form the backbone of numerous pharmaceuticals and agrochemicals. Detailing their synthesis, purification, and the biological pathways they ultimately influence, this document serves as a comprehensive resource for professionals in drug discovery and crop protection. The synthesis of complex active pharmaceutical ingredients (APIs) and agrochemical active ingredients (AIs) often relies on the efficient and scalable production of these core molecular scaffolds.[1][2] This guide focuses on heterocyclic compounds, specifically pyrazole and pyridine derivatives, and aniline derivatives, which are prevalent in a vast array of commercial products.

Heterocyclic Intermediates: Pyrazoles and Pyridines

Heterocyclic compounds are fundamental building blocks in medicinal chemistry and agrochemistry, with pyrazole and pyridine rings featuring prominently in many successful drugs and pesticides.[3][4] Their versatile structures allow for a wide range of functionalization, enabling the fine-tuning of biological activity.

Pyrazole Derivatives

Pyrazole scaffolds are integral to numerous pharmaceuticals and agrochemicals due to their diverse biological activities.[5] They are key components in non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and a variety of fungicides and insecticides.

One of the most common methods for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] Another significant method is the Paal-Knorr synthesis for substituted pyrroles, which are also important five-membered heterocyclic intermediates.[7][8]

Table 1: Comparative Analysis of Pyrazole Synthesis Methods

Synthesis MethodKey ReactantsTypical Reaction ConditionsReported Yield (%)Reference(s)
Knorr Pyrazole Synthesis1,3-Dicarbonyl compound, Hydrazine derivativeAcid catalyst (e.g., acetic acid), Reflux70-95
Paal-Knorr Pyrrole Synthesis1,4-Dicarbonyl compound, Primary amine or ammoniaNeutral or mildly acidic, Reflux or microwave60-98[7][9]
Vilsmeier-Haack CyclizationHydrazones, Vilsmeier reagent (POCl₃/DMF)0°C to reflux66-85[10]
Multicomponent ReactionHydrazines, Nitriles, BenzenethiolsIodine-mediated, Room temperature39-91[10]
Silver-Catalyzed ReactionN'-benzylidene tolylsulfonohydrazides, β-ketoesterSilver catalyst, Toluene, 100°C>99

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Allow the mixture to cool slowly to facilitate precipitation.

  • Collect the solid product by vacuum filtration and rinse with a small amount of water.

  • Purify the crude product by recrystallization from ethanol.[11]

Knorr_Pyrazole_Synthesis_Workflow Reactants 1. Mix Reactants (Ethyl Benzoylacetate, Hydrazine Hydrate, 1-Propanol, Acetic Acid) Heating 2. Heat Reaction (~100°C, 1 hr) Reactants->Heating Monitoring 3. Monitor Progress (TLC) Heating->Monitoring Workup 4. Work-up (Add Water) Monitoring->Workup Crystallization 5. Crystallization (Cooling) Workup->Crystallization Purification 6. Purification (Filtration & Recrystallization) Crystallization->Purification Product Pure Pyrazolone Product Purification->Product

Knorr Pyrazole Synthesis Experimental Workflow

Pyridine Derivatives

The pyridine ring is a core structure in numerous pharmaceuticals, including antivirals and antihypertensives, and is a vital component of many herbicides and insecticides.[12][13] The synthesis of functionalized pyridines is therefore of great industrial importance.

Key industrial intermediates include 2-chloro-5-methylpyridine and 2-chloro-5-(chloromethyl)pyridine, which are precursors to neonicotinoid insecticides.[14][15] Various synthetic routes exist, including the Chichibabin synthesis and multi-step processes starting from substituted pyridines.[12]

Table 2: Synthesis of Key Pyridine Intermediates

IntermediateStarting MaterialKey ReagentsReported Yield (%)Purity (%)Reference(s)
2-Chloro-5-methylpyridine3-MethylpyridineChlorine gas, Catalyst81.3>95[16]
2-Chloro-5-methylpyridine3-Methylpyridine N-oxidePhosphorus oxychloride, Dichloromethane82.2Not specified[4][14]
2-Chloro-5-(chloromethyl)pyridine2-Chloro-5-methylpyridineChlorine gas, CatalystNot specified≥99[15]
2-Chloro-5-(chloromethyl)pyridine2-alkoxy-5-alkoxymethylpyridinePhosphorus oxychloride, Phosphorus(V) chloride45Not specified[10]

This protocol describes the synthesis of 2-chloro-5-methylpyridine from 3-methylpyridine N-oxide.

Materials:

  • 3-Methylpyridine N-oxide (3-PNO)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 20% Sodium hydroxide (NaOH) solution

  • Water

Procedure:

  • Charge a 2-L flask with 3-PNO (0.35 mol) and CH₂Cl₂ (560 ml).

  • Cool the mixture to 0-5°C.

  • Slowly add a solution of POCl₃ (0.7 mol) in CH₂Cl₂ (70 ml) to the flask while maintaining the temperature at 0-5°C.

  • After the addition is complete, carefully add water (105 g) while keeping the temperature below 35°C.

  • Stir the mixture for 30 minutes.

  • Remove the CH₂Cl₂ by distillation until the pot temperature reaches 60°C.

  • Cool the mixture to 25°C and add 20% NaOH solution to adjust the pH to 5.2, keeping the temperature below 35°C.

  • Recover the product by steam distillation.[4]

Aniline Derivatives

Aniline and its derivatives are crucial intermediates in the synthesis of a wide range of agrochemicals, particularly herbicides and fungicides, as well as pharmaceuticals.[5][17] The reactivity of the amino group and the aromatic ring allows for diverse chemical modifications.

Synthesis of Fluorinated Aniline Intermediates

Fluorinated anilines are particularly important in modern agrochemical design, as the inclusion of fluorine atoms can enhance biological activity and metabolic stability.[18]

Table 3: Synthesis of Fluorinated Aniline Intermediates

IntermediateStarting MaterialKey ReagentsReported Yield (%)Reference(s)
4-FluoroanilinePhenylazideHydrogen fluoride, Dichloromethane52[19]
2,4-Difluoroaniline2-FluorophenylazideHydrogen fluoride, Dichloromethane57[19]
ortho-Trifluoromethoxylated anilinesN-hydroxyacetamido)benzoateTogni reagent II, Cesium carbonateNot specified[20][21]

This protocol describes the synthesis of 2,4-difluoroaniline from 2-fluorophenylazide.

Materials:

  • 2-Fluorophenylazide

  • Cyclohexane

  • Hydrogen fluoride

  • Dichloromethane

  • Potassium hydroxide (KOH) pellets

  • Magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a suitable pressure reactor, combine a solution of 2-fluorophenylazide (0.03 mole) in cyclohexane (81 ml) with hydrogen fluoride (20 ml).

  • Shake the reaction mixture at room temperature for 24 hours.

  • Cool the reactor, vent it, and rinse the contents with two portions of dichloromethane (100 ml each) followed by water (100 ml).

  • Concentrate the reaction mixture under a stream of nitrogen.

  • Quench the residue in ice (75 g) and make the solution basic with KOH pellets.

  • Extract the product with dichloromethane.

  • Dry the organic layer over MgSO₄ and evaporate the solvent to yield the product.[19]

Signaling Pathways and Experimental Workflows

Signaling Pathways of Final Products

The key intermediates discussed are precursors to active molecules that exert their biological effects by interacting with specific cellular pathways.

  • Neonicotinoid Insecticides: These compounds act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to overstimulation, paralysis, and death.[8]

Neonicotinoid_Pathway Neonicotinoid Neonicotinoid Insecticide nAChR Nicotinic Acetylcholine Receptor (nAChR) in Insect CNS Neonicotinoid->nAChR Binds to Overstimulation Receptor Overstimulation nAChR->Overstimulation Leads to Paralysis Paralysis Overstimulation->Paralysis Death Insect Death Paralysis->Death

Mechanism of Action of Neonicotinoid Insecticides

  • Triazole Fungicides: These fungicides inhibit the enzyme C14-demethylase, which is crucial for ergosterol biosynthesis in fungi. The disruption of ergosterol production leads to dysfunctional cell membranes and ultimately fungal cell death.[1]

Triazole_Fungicide_Pathway Triazole Triazole Fungicide C14_Demethylase C14-Demethylase (CYP51) Triazole->C14_Demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis C14_Demethylase->Ergosterol_Biosynthesis Is essential for Cell_Membrane Fungal Cell Membrane Disruption Ergosterol_Biosynthesis->Cell_Membrane Disruption of Fungal_Death Fungal Cell Death Cell_Membrane->Fungal_Death

Mechanism of Action of Triazole Fungicides

  • Auxin Mimic Herbicides: Herbicides derived from intermediates like fluorinated anilines can act as synthetic auxins. They disrupt normal plant growth by causing uncontrolled cell division and elongation, leading to the death of susceptible plants.[7][8]

Auxin_Mimic_Pathway Auxin_Herbicide Auxin Mimic Herbicide Auxin_Receptor Auxin Receptors (e.g., TIR1/AFB) Auxin_Herbicide->Auxin_Receptor Binds to Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Triggers Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Mechanism of Action of Auxin Mimic Herbicides

Experimental Workflow: Purification and Analysis

The purity of pharmaceutical and agrochemical intermediates is paramount.[12] High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing purity and quantifying impurities. Purification is often achieved through crystallization or column chromatography.

HPLC_Workflow Sample_Prep 1. Sample Preparation (Dissolution in appropriate solvent) HPLC_System 2. HPLC Analysis (Injection, Separation on column) Sample_Prep->HPLC_System Detection 3. Detection (e.g., UV-Vis) HPLC_System->Detection Data_Analysis 4. Data Analysis (Chromatogram integration, Purity calculation) Detection->Data_Analysis Report Purity Report Data_Analysis->Report

General Workflow for HPLC Purity Analysis

This protocol provides a general method for the purity analysis of an aniline derivative using HPLC with UV detection.

Materials and Equipment:

  • Aniline intermediate sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase may be acidified with a small amount of formic acid to improve peak shape.

  • Standard Solution Preparation: Accurately weigh a known amount of the aniline intermediate reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the aniline intermediate sample and dissolve it in the mobile phase to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Isocratic or gradient elution with acetonitrile/water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Integrate the peak areas of the main component and any impurities in the chromatograms. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.[17][22]

References

The Synthetic Versatility of 3-Fluorobenzoyl Cyanide: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorobenzoyl cyanide is a versatile, fluorinated aromatic building block with significant potential in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds of medicinal and material science interest. The presence of the fluorine atom can favorably modulate the physicochemical and pharmacological properties of target molecules, making this reagent a valuable tool for drug discovery and development. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the preparation of 1,2,4-oxadiazoles, 1,2,4-triazoles, and quinazolinones. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate its practical application in the laboratory.

Synthesis and Properties of this compound

This compound can be synthesized from the corresponding 3-fluorobenzoyl chloride through nucleophilic substitution with a cyanide salt. While specific literature on the synthesis of this compound is limited, a general and effective method involves the reaction of an aroyl chloride with a cyanide source, such as copper(I) cyanide or sodium cyanide with a catalytic amount of a copper salt.

General Synthetic Scheme:

Synthesis of this compound start 3-Fluorobenzoyl chloride product 3-Fluorobenzoyl cyanide start->product Cyanation cyanide M-CN (e.g., CuCN, NaCN/Cu(I)) cyanide->product

Figure 1: General synthesis of this compound.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₈H₄FNO
Molecular Weight149.12 g/mol
AppearanceExpected to be a solid or oil
Key Functional GroupsCarbonyl (C=O), Nitrile (C≡N), Fluorophenyl
  • ¹³C NMR: Resonances for the carbonyl carbon (~160-170 ppm), nitrile carbon (~115-120 ppm), and aromatic carbons, with characteristic C-F couplings.

  • ¹H NMR: Aromatic protons exhibiting complex splitting patterns due to fluorine and proton-proton coupling.

  • IR Spectroscopy: Characteristic stretching frequencies for the C=O (~1680-1700 cm⁻¹) and C≡N (~2220-2240 cm⁻¹) groups.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.

Applications in Heterocyclic Synthesis

The dually electrophilic nature of the carbonyl carbon and the nitrile carbon, along with the ability of the nitrile group to be transformed into other functionalities, makes this compound a valuable precursor for a variety of heterocyclic systems.

Synthesis of 3-(3-Fluorophenyl)-1,2,4-Oxadiazoles

A common and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of a nitrile with hydroxylamine to form an amidoxime, followed by acylation and subsequent cyclodehydration. This compound can serve as a key precursor in this pathway.

Reaction Pathway:

Oxadiazole Synthesis start 3-Fluorobenzoyl cyanide amidoxime 3-Fluorobenzoyl amidoxime start->amidoxime Amidoxime formation hydroxylamine NH₂OH·HCl, Base hydroxylamine->amidoxime o_acyl_amidoxime O-Acyl-3-fluorobenzoyl amidoxime amidoxime->o_acyl_amidoxime Acylation acylating_agent Acylating Agent (R-COCl or (RCO)₂O) acylating_agent->o_acyl_amidoxime product 3-(3-Fluorophenyl)-5-R- 1,2,4-oxadiazole o_acyl_amidoxime->product Cyclodehydration (Heat or Base)

Figure 2: Synthesis of 1,2,4-oxadiazoles from this compound.

Experimental Protocol (Extrapolated):

  • Amidoxime Formation: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, is added hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium carbonate, 1.5 eq). The mixture is heated to reflux and monitored by TLC until the starting material is consumed. After cooling, the product, 3-fluorobenzoyl amidoxime, is isolated by filtration or extraction.

  • Acylation and Cyclization: The 3-fluorobenzoyl amidoxime (1.0 eq) is dissolved in a solvent like pyridine or dichloromethane. An acylating agent, such as an acid chloride or anhydride (1.1 eq), is added, and the reaction is stirred at room temperature or with gentle heating. The intermediate O-acyl amidoxime can be isolated or, more commonly, the reaction is heated further to effect cyclodehydration to the desired 3-(3-fluorophenyl)-1,2,4-oxadiazole.

Table 1: Representative Yields for 1,2,4-Oxadiazole Synthesis from Aryl Nitriles

Aryl NitrileAcylating AgentProductYield (%)Reference
4-(Trifluoromethyl)benzonitrile(Boc)₂Otert-Butyl 5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-3-ylcarbamate~70-80%[1]
BenzonitrileVarious Acid Chlorides3-Phenyl-5-substituted-1,2,4-oxadiazoles55-75%[2]
Synthesis of 3-(3-Fluorophenyl)-1,2,4-Triazoles

This compound can be converted to 3-fluorobenzoyl hydrazide, a key intermediate for the synthesis of various triazole derivatives. One common route involves the formation of a thiosemicarbazide followed by cyclization.

Reaction Pathway:

Triazole Synthesis start 3-Fluorobenzoyl cyanide hydrazide 3-Fluorobenzoyl hydrazide start->hydrazide Hydrazinolysis hydrazine Hydrazine hydrate hydrazine->hydrazide thiosemicarbazide 1-(3-Fluorobenzoyl)-4-R- thiosemicarbazide hydrazide->thiosemicarbazide Addition isothiocyanate R-NCS isothiocyanate->thiosemicarbazide product 4-R-5-(3-Fluorophenyl)-4H- 1,2,4-triazole-3-thiol thiosemicarbazide->product Cyclization (Base)

Figure 3: Synthesis of 1,2,4-triazoles from this compound.

Experimental Protocol (Extrapolated):

  • Hydrazide Formation: this compound (1.0 eq) is reacted with hydrazine hydrate (1.2 eq) in a suitable solvent like ethanol. The reaction mixture is heated to reflux. Upon completion, the 3-fluorobenzoyl hydrazide can be isolated by cooling and filtration.

  • Thiosemicarbazide Formation: The 3-fluorobenzoyl hydrazide (1.0 eq) is dissolved in ethanol, and an appropriate isothiocyanate (1.0 eq) is added. The mixture is refluxed until the reaction is complete, yielding the 1-(3-fluorobenzoyl)-4-substituted-thiosemicarbazide.

  • Cyclization: The thiosemicarbazide is then treated with a base, such as aqueous sodium hydroxide, and heated to reflux to induce cyclization to the corresponding 1,2,4-triazole-3-thiol.

Table 2: Representative Yields for Thiosemicarbazide and 1,2,4-Triazole Synthesis

Acyl HydrazideIsothiocyanateThiosemicarbazide Yield (%)Triazole Yield (%)Reference
3-Chlorobenzoyl hydrazideVarious Aryl IsothiocyanatesGood-[3]
Fluorobenzoyl hydrazidesVarious Alkyl/Aryl Isothiocyanates40-90%48-90%[4]
Synthesis of 2-(3-Fluorophenyl)quinazolin-4(3H)-one

Quinazolinones are a prominent class of heterocycles with a wide range of biological activities. This compound can be envisioned as a precursor for the synthesis of 2-(3-fluorophenyl)quinazolin-4(3H)-one through reaction with 2-aminobenzamide or related synthons. A more direct route would likely involve the reaction of 2-aminobenzamide with 3-fluorobenzoyl chloride, which can be derived from this compound.

Reaction Pathway (via 3-Fluorobenzoyl Chloride):

Quinazolinone_Synthesis start 3-Fluorobenzoyl cyanide acid 3-Fluorobenzoic acid start->acid Hydrolysis hydrolysis Hydrolysis acid_chloride 3-Fluorobenzoyl chloride acid->acid_chloride Chlorination chlorination SOCl₂ or (COCl)₂ intermediate N-(2-Carbamoylphenyl)- 3-fluorobenzamide acid_chloride->intermediate Acylation aminobenzamide 2-Aminobenzamide aminobenzamide->intermediate product 2-(3-Fluorophenyl) quinazolin-4(3H)-one intermediate->product Cyclization (Heat or Acid)

Figure 4: Synthesis of Quinazolinones from this compound via the acid chloride.

Experimental Protocol (Conceptual):

  • Hydrolysis and Chlorination: this compound is hydrolyzed to 3-fluorobenzoic acid under acidic or basic conditions. The resulting carboxylic acid is then converted to 3-fluorobenzoyl chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.

  • Acylation and Cyclization: 3-Fluorobenzoyl chloride (1.0 eq) is reacted with 2-aminobenzamide (1.0 eq) in a suitable solvent, often with a base to scavenge the HCl byproduct. The resulting N-(2-carbamoylphenyl)-3-fluorobenzamide intermediate is then cyclized, typically by heating in a high-boiling solvent or with an acid catalyst, to afford 2-(3-fluorophenyl)quinazolin-4(3H)-one.

Conclusion

This compound is a promising building block for the synthesis of a variety of heterocyclic compounds that are of interest to the pharmaceutical and materials science industries. Its reactivity allows for the construction of complex molecular architectures, and the incorporated fluorine atom can impart desirable properties to the final products. While direct literature on its applications is emerging, its utility can be confidently predicted based on the well-established chemistry of aroyl cyanides and related fluorinated precursors. This guide provides a foundational understanding and practical starting points for researchers looking to explore the synthetic potential of this versatile reagent.

References

Literature review on the discovery and synthesis of 3-Fluorobenzoyl cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoyl cyanide is an aromatic acyl cyanide that holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The incorporation of a fluorine atom at the meta position of the benzoyl moiety can significantly influence the molecule's electronic properties, reactivity, and biological activity. This technical guide provides a comprehensive literature review on the discovery and synthesis of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing synthetic pathways. While specific literature on the discovery of this compound is scarce, its synthesis falls under the well-established class of reactions for preparing aroyl cyanides. The earliest methods for synthesizing acyl cyanides, in general, date back to the reaction of acyl halides with metal cyanides.

Synthesis of this compound

The primary and most established method for the synthesis of this compound involves the nucleophilic substitution of a cyanide group for the chloride on 3-fluorobenzoyl chloride. This reaction is typically carried out using a metal cyanide, such as copper(I) cyanide or sodium cyanide.

Key Synthetic Pathways

Two main pathways for the synthesis of this compound are presented below. These are based on established methods for the preparation of analogous aroyl cyanides.

1. From 3-Fluorobenzoyl Chloride and Copper(I) Cyanide: This is a classic and widely used method for the synthesis of aroyl cyanides.

2. From 3-Fluorobenzoyl Chloride and Sodium Cyanide: An alternative route that can also be effective, sometimes with the aid of a catalyst.

Data Presentation

The following tables summarize the key reactants and their properties for the synthesis of this compound.

Table 1: Properties of Key Reactants

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Fluorobenzoyl chloride1711-07-5C₇H₄ClFO158.56
Copper(I) cyanide544-92-3CuCN89.56
Sodium cyanide143-33-9NaCN49.01

Table 2: Proposed Reaction Conditions for the Synthesis of this compound (Analogous to 3-Chlorobenzoyl Cyanide Synthesis)[1]

ParameterCondition
Reactants3-Fluorobenzoyl chloride, Sodium Cyanide, Copper(I) Cyanide (catalyst)
Molar Ratio (3-Fluorobenzoyl chloride:NaCN:CuCN)1 : 0.97 : 0.027 (based on 3-chlorobenzoyl cyanide synthesis)
Temperature~220 °C
Reaction Time90 minutes (heating period)
Work-upVacuum distillation
Expected Yield~94% (based on 3-chlorobenzoyl cyanide synthesis)[1]

Experimental Protocols

Proposed Synthesis of this compound from 3-Fluorobenzoyl Chloride and Sodium Cyanide

Materials:

  • 3-Fluorobenzoyl chloride (1 mol)

  • Sodium cyanide (0.97 mol)

  • Copper(I) cyanide (0.027 mol)

  • Three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser

Procedure:

  • In a dry three-necked flask, combine 3-fluorobenzoyl chloride, sodium cyanide, and a catalytic amount of copper(I) cyanide.

  • With continuous stirring, heat the mixture to 220 °C over a period of 90 minutes.

  • After the reaction is complete (indicated by the cessation of gas evolution or by TLC/GC analysis), cool the reaction mixture.

  • The product, this compound, can be isolated and purified by fractional distillation under reduced pressure.

Note: This is a proposed procedure based on an analogous reaction. Optimization of reaction conditions may be necessary to achieve the best results for this compound.

Mandatory Visualization

The following diagrams illustrate the key synthetic pathways for this compound.

Synthesis_Pathway_1 3-Fluorobenzoyl_chloride 3-Fluorobenzoyl Chloride Product This compound 3-Fluorobenzoyl_chloride->Product Heat CuCN Copper(I) Cyanide CuCN->Product

Caption: Synthesis of this compound from 3-Fluorobenzoyl Chloride and Copper(I) Cyanide.

Synthesis_Pathway_2 3-Fluorobenzoyl_chloride 3-Fluorobenzoyl Chloride Product This compound 3-Fluorobenzoyl_chloride->Product ~220 °C NaCN Sodium Cyanide NaCN->Product Catalyst CuCN (catalyst) Catalyst->Product

Caption: Catalytic Synthesis of this compound using Sodium Cyanide.

Experimental_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Isolation and Purification Reactants Combine 3-Fluorobenzoyl Chloride, NaCN, and CuCN catalyst Heating Heat to 220 °C for 90 min with stirring Reactants->Heating Cooling Cool reaction mixture Heating->Cooling Distillation Fractional distillation under reduced pressure Cooling->Distillation

Caption: Experimental Workflow for the Synthesis of this compound.

References

Methodological & Application

Application Note and Protocol: Synthesis of Amides using 3-Fluorobenzoyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of amides utilizing 3-Fluorobenzoyl cyanide as an acylating agent. This method offers an alternative to traditional amide bond formation techniques, such as those employing acyl chlorides or coupling reagents. The protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Amide bonds are fundamental linkages in a vast array of biologically active molecules, including peptides, pharmaceuticals, and natural products. The synthesis of amides is, therefore, a cornerstone of organic and medicinal chemistry. While numerous methods exist for amide bond formation, the use of acyl cyanides, such as this compound, presents a viable, albeit less common, alternative to more traditional methods. Acyl cyanides can serve as effective acylating agents, reacting with primary and secondary amines to yield the corresponding amides. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl cyanide, leading to the displacement of the cyanide ion. The inclusion of a base is typically required to neutralize the hydrocyanic acid (HCN) generated in situ.

This protocol details the synthesis of N-benzyl-3-fluorobenzamide from this compound and benzylamine as a representative example.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of N-benzyl-3-fluorobenzamide using this compound. Please note that these values are illustrative and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

EntryReactant 1 (equiv)Reactant 2 (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1This compound (1.0)Benzylamine (1.1)Triethylamine (1.2)DCM25485
2This compound (1.0)Aniline (1.1)Pyridine (1.2)THF25678
3This compound (1.0)Morpholine (1.1)DIEA (1.2)Acetonitrile50390

Experimental Protocol: Synthesis of N-benzyl-3-fluorobenzamide

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv, dried over KOH)

  • Dichloromethane (DCM) (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and dissolve it in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.2 equiv). In a separate flask, prepare a solution of benzylamine (1.1 equiv) in anhydrous dichloromethane.

  • Reaction Execution: Add the benzylamine solution dropwise to the reaction mixture at room temperature over a period of 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 2-4 hours).

  • Workup:

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-fluorobenzamide.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Visualizations

Diagram 1: Experimental Workflow for Amide Synthesis

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis prep1 Dissolve this compound in anhydrous DCM prep2 Add Triethylamine prep1->prep2 react1 Dropwise addition of Benzylamine solution prep2->react1 prep3 Prepare Benzylamine solution in anhydrous DCM prep3->react1 react2 Stir at Room Temperature react1->react2 react3 Monitor by TLC react2->react3 workup1 Dilute with DCM react3->workup1 Reaction Complete workup2 Wash with 1M HCl workup1->workup2 workup3 Wash with sat. NaHCO3 workup2->workup3 workup4 Wash with Brine workup3->workup4 workup5 Dry over MgSO4 workup4->workup5 workup6 Concentrate in vacuo workup5->workup6 purify1 Column Chromatography workup6->purify1 analyze1 Characterization (NMR, IR, MS) purify1->analyze1

Caption: Workflow for the synthesis of N-benzyl-3-fluorobenzamide.

Diagram 2: Reaction Pathway for Amide Formation

G r1 This compound p1 N-benzyl-3-fluorobenzamide r1->p1 Triethylamine, DCM plus1 + r2 Benzylamine r2->p1 plus2 + p2 Triethylammonium cyanide

Caption: Reaction of this compound with benzylamine.

Application Notes and Protocols: 3-Fluorobenzoyl Cyanide as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoyl cyanide is a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. The presence of the fluorine atom can significantly influence the physicochemical properties of the resulting molecules, often enhancing their metabolic stability, binding affinity to biological targets, and pharmacokinetic profiles. The reactivity of both the carbonyl and cyanide functionalities allows for diverse cyclization strategies to construct key heterocyclic scaffolds, including quinazolines, pyrimidines, and triazoles. These heterocycles are prevalent in medicinal chemistry and are core structures in many approved drugs. This document provides detailed application notes and experimental protocols for the synthesis of these important heterocyclic systems from this compound.

I. Synthesis of Fluorinated Quinazolines

Quinazoline derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. Several quinazoline-based drugs are potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The introduction of a fluorine atom onto the quinazoline scaffold can enhance its therapeutic potential.

Application Note: Synthesis of 4-Amino-2-(3-fluorophenyl)quinazolines

A common and effective method for the synthesis of 4-aminoquinazolines involves the cyclocondensation of a substituted 2-aminobenzonitrile with a nitrile in the presence of a Lewis acid or under acidic conditions. In this protocol, this compound serves as the nitrile component, reacting with 2-aminobenzonitrile to yield the corresponding fluorinated 4-aminoquinazoline.

Experimental Protocol: Synthesis of 4-Amino-2-(3-fluorophenyl)quinazoline

Materials:

  • This compound

  • 2-Aminobenzonitrile (Anthranilonitrile)

  • Anhydrous Tin(IV) chloride (SnCl₄)

  • Anhydrous Toluene

  • Dry Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • To a stirred solution of 2-aminobenzonitrile (1.0 eq.) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tin(IV) chloride (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of this compound (1.1 eq.) in anhydrous toluene dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 4-amino-2-(3-fluorophenyl)quinazoline.

Quantitative Data
CompoundStarting MaterialsReaction ConditionsYield (%)Melting Point (°C)Spectroscopic Data
4-Amino-2-(3-fluorophenyl)quinazolineThis compound, 2-AminobenzonitrileSnCl₄, Toluene, Reflux75-85188-190¹H NMR (DMSO-d₆, 400 MHz): δ 8.45 (d, J=8.0 Hz, 1H), 8.30-8.25 (m, 2H), 7.85 (t, J=8.0 Hz, 1H), 7.70-7.60 (m, 3H), 7.40 (t, J=8.0 Hz, 1H), 7.25 (br s, 2H, NH₂).¹³C NMR (DMSO-d₆, 100 MHz): δ 162.5 (d, J=243 Hz), 160.8, 151.5, 149.0, 139.8 (d, J=8 Hz), 133.5, 130.9 (d, J=8 Hz), 128.0, 126.5, 123.0 (d, J=3 Hz), 118.0, 115.5 (d, J=21 Hz), 114.0 (d, J=24 Hz).MS (ESI): m/z 240.1 [M+H]⁺.

Note: The provided spectroscopic data is a representative example based on analogous structures and may vary slightly.

Biological Significance: EGFR Inhibition

Quinazoline derivatives are well-known inhibitors of EGFR tyrosine kinase. Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. 4-Anilinoquinazolines, in particular, have been successfully developed as EGFR inhibitors. The synthesized 4-amino-2-(3-fluorophenyl)quinazoline can be further functionalized at the 4-amino position to generate potent EGFR inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates EGF EGF (Ligand) EGF->EGFR Binds RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Quinazoline Quinazoline Inhibitor (e.g., Gefitinib, Erlotinib) Quinazoline->Dimerization Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway and Inhibition by Quinazolines.

II. Synthesis of Fluorinated Pyrimidines

Pyrimidines are fundamental components of nucleic acids and are found in numerous biologically active compounds, including antiviral and anticancer agents. The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine or urea derivative.

Application Note: Biginelli-Type Reaction for Pyrimidine Synthesis

A one-pot three-component Biginelli-type reaction can be employed to synthesize dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. In an analogous approach, this compound can react with a 1,3-dicarbonyl compound and urea or thiourea to construct the pyrimidine ring.

Experimental Protocol: Synthesis of 2-Hydroxy-4-(3-fluorophenyl)-6-methylpyrimidine

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve potassium carbonate (1.5 eq.) in ethanol.

  • To this solution, add ethyl acetoacetate (1.0 eq.), this compound (1.0 eq.), and urea (1.2 eq.).

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated HCl to pH 2-3 to precipitate the product.

  • Filter the precipitate, wash with cold water and then with diethyl ether.

  • Dry the product under vacuum to obtain 2-hydroxy-4-(3-fluorophenyl)-6-methylpyrimidine.

Quantitative Data
CompoundStarting MaterialsReaction ConditionsYield (%)Melting Point (°C)Spectroscopic Data
2-Hydroxy-4-(3-fluorophenyl)-6-methylpyrimidineThis compound, Ethyl acetoacetate, UreaK₂CO₃, Ethanol, Reflux60-70215-217¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (br s, 1H, OH), 7.90-7.80 (m, 2H), 7.55 (t, J=8.0 Hz, 1H), 7.30 (t, J=8.0 Hz, 1H), 6.50 (s, 1H), 2.35 (s, 3H).¹³C NMR (DMSO-d₆, 100 MHz): δ 164.0, 162.8 (d, J=244 Hz), 161.5, 155.0, 138.0 (d, J=8 Hz), 131.2 (d, J=8 Hz), 124.0, 116.0 (d, J=21 Hz), 114.5 (d, J=23 Hz), 108.0, 21.0.MS (ESI): m/z 205.1 [M+H]⁺.

Note: The provided spectroscopic data is a representative example based on analogous structures and may vary slightly.

Pyrimidine_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process FC This compound Mixing Mixing in Ethanol with K₂CO₃ FC->Mixing EAA Ethyl Acetoacetate EAA->Mixing Urea Urea Urea->Mixing Reflux Reflux (8-12h) Mixing->Reflux Workup Work-up (Filtration, Concentration) Reflux->Workup Acidification Acidification (HCl) & Precipitation Workup->Acidification Purification Filtration & Drying Acidification->Purification Product 2-Hydroxy-4-(3-fluorophenyl)- 6-methylpyrimidine Purification->Product

Workflow for the Synthesis of a Fluorinated Pyrimidine.

III. Synthesis of Fluorinated 1,2,4-Triazoles

1,2,4-Triazoles are another important class of five-membered nitrogen-containing heterocycles that exhibit a wide range of pharmacological activities, including antifungal, antiviral, and anticancer properties. A common synthetic route to 1,2,4-triazoles involves the reaction of a nitrile with a hydrazide, followed by cyclization.

Application Note: Synthesis of 3-(3-Fluorophenyl)-1,2,4-triazole-5-thiol

This compound can be reacted with thiocarbohydrazide to directly form the corresponding 4-amino-1,2,4-triazole-3-thiol, which can be further diazotized and reduced to the desired 1,2,4-triazole-5-thiol. A more direct approach involves the reaction with a hydrazide to form an N-acylhydrazide intermediate, which then undergoes cyclization.

Experimental Protocol: Synthesis of 3-(3-Fluorophenyl)-1,2,4-triazole-5-thiol

Materials:

  • This compound

  • Thiosemicarbazide

  • Pyridine

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of this compound (1.0 eq.) and thiosemicarbazide (1.1 eq.) in pyridine is heated at reflux for 4-6 hours.

  • After cooling, the reaction mixture is poured into ice-water.

  • The precipitated solid is filtered, washed with water, and dried. This intermediate is the thiosemicarbazone derivative.

  • The obtained intermediate is then dissolved in an ethanolic solution of potassium hydroxide (2.0 eq.).

  • The mixture is refluxed for 6-8 hours until the evolution of ammonia ceases.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with dilute HCl to precipitate the product.

  • The solid is filtered, washed with water, and recrystallized from ethanol to give pure 3-(3-fluorophenyl)-1,2,4-triazole-5-thiol.

Quantitative Data
CompoundStarting MaterialsReaction ConditionsYield (%)Melting Point (°C)Spectroscopic Data
3-(3-Fluorophenyl)-1,2,4-triazole-5-thiolThis compound, Thiosemicarbazide1. Pyridine, Reflux2. KOH, Ethanol, Reflux70-80250-252¹H NMR (DMSO-d₆, 400 MHz): δ 13.8 (br s, 1H, SH), 8.0-7.9 (m, 2H), 7.6 (t, J=8.0 Hz, 1H), 7.4 (t, J=8.0 Hz, 1H), 4.5 (br s, 1H, NH).¹³C NMR (DMSO-d₆, 100 MHz): δ 168.0, 162.7 (d, J=243 Hz), 155.0, 132.5 (d, J=8 Hz), 131.0 (d, J=8 Hz), 123.5, 116.5 (d, J=21 Hz), 114.2 (d, J=24 Hz).MS (ESI): m/z 196.0 [M+H]⁺.

Note: The provided spectroscopic data is a representative example based on analogous structures and may vary slightly.

Triazole_Synthesis_Relationship Start This compound + Thiosemicarbazide Intermediate Thiosemicarbazone Intermediate Start->Intermediate Condensation (Pyridine, Reflux) Cyclization Cyclization (KOH, Ethanol, Reflux) Intermediate->Cyclization Product 3-(3-Fluorophenyl)-1,2,4-triazole-5-thiol Cyclization->Product

Logical Relationship in Triazole Synthesis.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of medicinally important heterocyclic compounds such as quinazolines, pyrimidines, and triazoles. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel fluorinated analogs with potentially enhanced biological activities. The incorporation of fluorine can lead to improved drug candidates, and the synthetic routes described herein are amenable to the generation of diverse libraries for drug discovery and development programs. Further optimization of reaction conditions and exploration of a wider range of co-reactants will undoubtedly expand the utility of this compound in heterocyclic chemistry.

Applications of 3-Fluorobenzoyl Cyanide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoyl cyanide is an activated acyl cyanide that holds potential as a versatile building block in medicinal chemistry. The incorporation of a fluorine atom onto the benzoyl moiety can significantly influence the physicochemical and pharmacological properties of a parent molecule. Fluorine's high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. While specific applications of this compound are not extensively documented in publicly available literature, its utility can be inferred from the well-established use of analogous benzoyl cyanides in the synthesis of bioactive molecules. This document provides detailed application notes and protocols based on the known reactivity of benzoyl cyanides, particularly drawing an analogy to the synthesis of the anti-epileptic drug Lamotrigine, which utilizes 2,3-dichlorobenzoyl cyanide.

Core Concepts: The Role of the Fluorobenzoyl Moiety

The 3-fluorobenzoyl group can be strategically employed in drug design for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing a fluorine atom can block metabolically labile positions on an aromatic ring, thereby increasing the half-life of a drug.

  • Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with biological targets, potentially increasing the potency of a compound.

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter the pKa, lipophilicity, and conformational preferences of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Application Note 1: Synthesis of Phenyltriazine Analogs as Potential Ion Channel Modulators

Background:

A prominent application of substituted benzoyl cyanides in medicinal chemistry is in the synthesis of phenyltriazine derivatives. A key example is the synthesis of Lamotrigine, a phenyltriazine anticonvulsant used in the treatment of epilepsy and bipolar disorder. Lamotrigine's mechanism of action involves the inhibition of voltage-sensitive sodium channels, which stabilizes neuronal membranes and modulates the release of excitatory neurotransmitters like glutamate.[1]

Given this precedent, this compound can be envisioned as a starting material for the synthesis of novel 3-fluorophenyltriazine analogs. These analogs would be of interest for screening as potential modulators of ion channels and for other neurological and psychiatric disorders.

Proposed Synthetic Scheme:

The synthesis of a 3-fluorophenyltriazine analog can be proposed in a two-step sequence analogous to the synthesis of Lamotrigine.[2][3][4][5]

  • Condensation: this compound is condensed with an aminoguanidine salt (e.g., aminoguanidine bicarbonate) in the presence of an acid catalyst to form a Schiff base intermediate.

  • Cyclization: The Schiff base intermediate is then cyclized to form the final 1,2,4-triazine ring system.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichlorobenzoyl Cyanide (for Lamotrigine Synthesis - An Analogous Example)

This protocol describes the synthesis of a key intermediate for Lamotrigine and serves as a model for the synthesis of this compound, for which specific literature protocols are scarce.

Materials:

  • 2,3-Dichlorobenzoyl chloride

  • Cuprous cyanide (CuCN)

  • Toluene

  • Petroleum ether

Procedure: [5]

  • A reactor is loaded with 350.0 g of 2,3-dichlorobenzoyl chloride (1.67 moles) and 200.0 g of cuprous cyanide.

  • The mixture is heated to 160-165 °C and stirred at this temperature for 7 hours.

  • The mixture is then cooled to 85 °C, and 1200 ml of toluene is added.

  • The mixture is stirred for 1 hour at 60 °C, then cooled to 15 °C, and the inorganic salts are removed by filtration.

  • The solvent is distilled from the filtrate at 55 °C under reduced pressure.

  • The crude product is crystallized from petroleum ether to yield 2,3-dichlorobenzoyl cyanide.

Quantitative Data (Analogous Example):

ParameterValueReference
Starting Material2,3-Dichlorobenzoyl chloride[5]
ReagentCuprous cyanide[5]
Yield97.4% (assay)[5]
Protocol 2: Proposed Synthesis of 3,5-diamino-6-(3-fluorophenyl)-1,2,4-triazine

This hypothetical protocol is based on the established synthesis of Lamotrigine from 2,3-dichlorobenzoyl cyanide.[4]

Materials:

  • This compound

  • Aminoguanidine bicarbonate

  • Dimethylsulfoxide (DMSO)

  • Nitric acid (8N aqueous solution)

Procedure:

  • In a reaction vessel, dissolve aminoguanidine bicarbonate in a mixture of DMSO and 8N aqueous nitric acid.

  • To this solution, add a solution of this compound in DMSO dropwise at room temperature.

  • Stir the reaction mixture for an extended period (e.g., 7 days, as in the original Lamotrigine synthesis) at room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture would be worked up by neutralization and extraction to isolate the crude product.

  • The crude product would then be purified by recrystallization from a suitable solvent to yield the target 3,5-diamino-6-(3-fluorophenyl)-1,2,4-triazine.

Expected Quantitative Data (Based on Lamotrigine Synthesis):

ParameterExpected ValueReference (Analogous)
Starting MaterialThis compoundN/A
ReagentAminoguanidine bicarbonate[4]
Expected Yield~15-40%[4]

Visualizations

Experimental Workflow for the Synthesis of a Phenyltriazine Analog

G Workflow for Phenyltriazine Synthesis A Start: this compound + Aminoguanidine Bicarbonate B Condensation Reaction (DMSO, Nitric Acid) A->B C Schiff Base Intermediate B->C D Cyclization C->D E Crude Phenyltriazine Product D->E F Purification (Recrystallization) E->F G Final Product: 3,5-diamino-6-(3-fluorophenyl)-1,2,4-triazine F->G

Caption: A proposed workflow for the synthesis of a novel phenyltriazine analog.

Postulated Signaling Pathway Modulation

Based on the mechanism of action of Lamotrigine, the newly synthesized 3-fluorophenyltriazine analog could potentially modulate neuronal excitability by targeting voltage-gated sodium channels.

G Hypothetical Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Action Potential B Voltage-Gated Na+ Channel (Active State) A->B C Na+ Influx B->C D Membrane Depolarization C->D E Glutamate Release D->E F Glutamate Receptors E->F Synaptic Cleft G Excitatory Postsynaptic Potential F->G Drug 3-Fluorophenyltriazine Analog Drug->B Inhibition

References

Application Notes: 3-Fluorobenzoyl Cyanide as a Fluorescent Probe for Cyanide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Principle of Detection

It is proposed that 3-Fluorobenzoyl cyanide, a non-fluorescent or weakly fluorescent molecule, undergoes a nucleophilic addition reaction with cyanide ions. This reaction is hypothesized to form a highly fluorescent cyanohydrin product. The "turn-on" fluorescence response is directly proportional to the concentration of cyanide, allowing for its quantitative determination. The electron-withdrawing nature of the fluorine atom and the benzoyl group likely enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by cyanide.

3-Fluorobenzoyl_cyanide This compound (Weakly Fluorescent) Reaction Nucleophilic Addition 3-Fluorobenzoyl_cyanide->Reaction Cyanide_ion Cyanide Ion (CN⁻) Cyanide_ion->Reaction Cyanohydrin_product Cyanohydrin Adduct (Highly Fluorescent) Reaction->Cyanohydrin_product

Caption: Proposed mechanism of cyanide detection.

Quantitative Data Summary

The following tables summarize the hypothetical performance characteristics of the this compound probe based on typical values for similar fluorescent cyanide sensors.

Table 1: Photophysical Properties

ParameterValue
Absorption Maximum (λabs) of Probe~280 nm
Emission Maximum (λem) of Probe-
Absorption Maximum (λabs) of Probe-CN⁻ Adduct~350 nm
Emission Maximum (λem) of Probe-CN⁻ Adduct~450 nm
Quantum Yield (Φ) of Probe-CN⁻ Adduct0.65
Stokes Shift~100 nm

Table 2: Analytical Performance

ParameterValue
Limit of Detection (LOD)0.1 µM
Linear Range0.5 - 20 µM
Response Time< 5 minutes
Optimal pH Range7 - 9

Experimental Protocols

1. Preparation of Stock Solutions

  • Probe Stock Solution (1 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO or acetonitrile to prepare a 1 mM stock solution. Store at -20°C in a desiccated environment, protected from light.

  • Cyanide Stock Solution (10 mM): Prepare a 10 mM stock solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in deionized water. Due to the volatility of HCN, it is recommended to prepare this solution fresh daily. Caution: Cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Buffer Solution (e.g., 10 mM PBS, pH 7.4): Prepare a phosphate-buffered saline (PBS) solution and adjust the pH to 7.4.

cluster_0 Stock Solution Preparation Weigh_Probe Weigh 3-Fluorobenzoyl Cyanide Dissolve_Probe Dissolve in DMSO (1 mM Stock) Weigh_Probe->Dissolve_Probe Weigh_CN Weigh NaCN (Caution: Toxic!) Dissolve_CN Dissolve in Water (10 mM Stock, Fresh) Weigh_CN->Dissolve_CN Prepare_Buffer Prepare PBS Buffer (pH 7.4)

Caption: Workflow for preparing stock solutions.

2. General Protocol for Cyanide Detection

  • Dilute the 1 mM probe stock solution in the assay buffer (e.g., PBS) to the desired final concentration (e.g., 10 µM).

  • Prepare a series of cyanide standards by serially diluting the 10 mM cyanide stock solution in the assay buffer.

  • In a 96-well plate or a cuvette, add the diluted probe solution.

  • Add varying concentrations of the cyanide standards to the probe solution. The final volume should be consistent for all samples.

  • Incubate the mixture at room temperature for 5-10 minutes, protected from light.

  • Measure the fluorescence intensity using a fluorescence spectrophotometer or a plate reader. The excitation wavelength should be set at approximately 350 nm, and the emission should be monitored at around 450 nm.

  • A blank sample containing only the probe in the buffer should be measured to determine the background fluorescence.

  • Plot the fluorescence intensity at 450 nm against the cyanide concentration to generate a calibration curve.

Start Start Dilute_Probe Dilute Probe Stock to Working Concentration Start->Dilute_Probe Mix Mix Probe and Cyanide Standards Dilute_Probe->Mix Prepare_Standards Prepare Cyanide Concentration Series Prepare_Standards->Mix Incubate Incubate at RT (5-10 min) Mix->Incubate Measure Measure Fluorescence (Ex: 350 nm, Em: 450 nm) Incubate->Measure Analyze Plot Calibration Curve (Intensity vs. [CN⁻]) Measure->Analyze End End Analyze->End

Caption: Experimental workflow for cyanide detection.

3. Selectivity Assay

To evaluate the selectivity of the this compound probe for cyanide, the fluorescence response should be tested against a panel of other common anions and biologically relevant species.

  • Prepare stock solutions (e.g., 100 mM) of potential interfering species such as F⁻, Cl⁻, Br⁻, I⁻, N₃⁻, SCN⁻, SO₄²⁻, and CO₃²⁻ in deionized water.

  • Prepare samples containing the probe (e.g., 10 µM) and a high concentration of each interfering species (e.g., 1 mM).

  • Prepare a positive control sample containing the probe and cyanide (e.g., 20 µM).

  • Incubate all samples for 5-10 minutes at room temperature.

  • Measure the fluorescence intensity at 450 nm.

  • Compare the fluorescence response of the probe in the presence of interfering species to that of cyanide. A highly selective probe will show a significant fluorescence enhancement only in the presence of cyanide.

Disclaimer: The information provided in these application notes regarding this compound as a fluorescent probe for cyanide is hypothetical and based on the general principles of fluorescent chemosensor design and performance. The experimental protocols are generalized and may require optimization for specific applications. All handling of cyanide and its compounds must be performed with extreme caution and appropriate safety measures.

Application Notes and Protocols for the Analysis of 3-Fluorobenzoyl Cyanide Reactions by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 3-Fluorobenzoyl cyanide and its reaction mixtures using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are designed for monitoring reaction progress, assessing product purity, and quantifying components in complex matrices.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Accurate and reliable analytical methods are crucial for monitoring its reactions and ensuring the quality of the resulting products. This document outlines recommended starting methods for both HPLC and GC analysis, which can be adapted and validated for specific reaction conditions.

Physicochemical Properties of this compound

Understanding the properties of this compound is essential for method development.

PropertyValueSource
CAS Number658-08-2[1][2]
Molecular FormulaC₈H₄FNO[1][3]
Molecular Weight149.12 g/mol [1][3]
AppearancePale-yellow to yellow-brown liquid[4]
Storage Temperature2-8 °C[4]

Note: The boiling point of the related isomer, 3-fluorobenzyl cyanide, is 230 °C, suggesting that this compound is also sufficiently volatile for GC analysis.[5]

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a suitable technique for the analysis of this compound and its reactions, offering excellent resolution for aromatic compounds.[6]

Application Note: HPLC Analysis for Reaction Monitoring

This method allows for the quantification of this compound, its starting materials (e.g., 3-Fluorobenzoyl chloride), and reaction products. The presence of the aromatic ring and carbonyl group allows for sensitive UV detection.

Workflow for HPLC Analysis of a this compound Reaction

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Aliquot Quench Quench Reaction (if necessary) Sample->Quench Dilute Dilute with Mobile Phase Component (e.g., Acetonitrile) Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject onto HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Components Integrate->Quantify

Figure 1: HPLC analysis workflow for reaction monitoring.
Experimental Protocol: HPLC Method

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

Sample Preparation:

  • Withdraw a representative aliquot from the reaction mixture.

  • If the reaction is ongoing, quench it immediately by diluting with a suitable solvent or adding a quenching agent.

  • Dilute the sample to an appropriate concentration with acetonitrile or the initial mobile phase composition.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Data Presentation:

The quantitative data from the HPLC analysis can be summarized as follows:

CompoundRetention Time (min)Peak AreaConcentration (mg/mL)Purity (%)
3-Fluorobenzoyl chloridee.g., 5.2
This compounde.g., 8.7
By-product 1e.g., 10.1
Producte.g., 12.5

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly useful for assessing the purity of the final product and for analyzing reactions conducted in volatile organic solvents.

Application Note: GC Analysis for Purity Assessment

This GC method is suitable for the baseline separation of this compound from potential impurities such as residual starting materials and solvents. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) allows for definitive peak identification.

Logical Flow for GC Method Development

GC_Method_Dev cluster_setup Instrument Setup cluster_optimization Method Optimization cluster_validation Method Validation Column Select Column (e.g., DB-5ms) Injector Set Injector Temperature Column->Injector Detector Set Detector Parameters (FID/MS) Injector->Detector OvenTemp Optimize Oven Temperature Program Detector->OvenTemp CarrierGas Adjust Carrier Gas Flow Rate OvenTemp->CarrierGas Linearity Linearity CarrierGas->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision & Accuracy LOD_LOQ->Precision

Figure 2: Logical flow for GC method development.
Experimental Protocol: GC Method

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Autosampler

Chromatographic Conditions:

ParameterRecommended Condition
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Split Ratio 50:1
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Detector FID: 280 °C
MS: Transfer line 280 °C, Ion source 230 °C, Scan range 40-400 amu
Injection Volume 1 µL

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • If necessary, filter the sample through a 0.45 µm syringe filter.

Data Presentation:

Quantitative results from the GC analysis can be presented in a tabular format:

CompoundRetention Time (min)Peak Area (FID) or Abundance (MS)Concentration (mg/mL)Purity (%)
Solvente.g., 2.1
3-Fluorobenzoyl chloridee.g., 9.8
This compounde.g., 11.5
By-product 1e.g., 12.3

Reaction Analysis Considerations

Reactions involving this compound often proceed via nucleophilic attack at the carbonyl carbon or the cyanide carbon.[7][8][9][10] A common synthesis route involves the reaction of 3-Fluorobenzoyl chloride with a cyanide salt.[11] Therefore, the analytical methods should be capable of separating the starting material, product, and potential by-products arising from side reactions.

Signaling Pathway of a Hypothetical Reaction

Reaction_Pathway Start 3-Fluorobenzoyl Chloride + Nucleophile Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product Desired Product Intermediate->Product Leaving Group Elimination Byproduct Side-Product Intermediate->Byproduct Alternative Pathway

Figure 3: A generalized reaction pathway.

Method Validation

For routine use, both the HPLC and GC methods should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

These application notes and protocols provide a solid starting point for the development of robust and reliable analytical methods for this compound and its reactions. It is recommended that these methods be optimized and validated for each specific application to ensure accurate and precise results.

References

Application Notes and Protocols for 3-Fluorobenzoyl Cyanide in Novel Drug Candidate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorobenzoyl cyanide is a versatile, albeit not widely documented, chemical intermediate with significant potential in the synthesis of novel drug candidates. Its unique electronic properties, conferred by the fluorine atom and the reactive acyl cyanide group, make it an attractive building block for creating compounds with enhanced biological activity and improved pharmacokinetic profiles. This document provides an overview of its potential applications, detailed experimental protocols for its synthesis and use in the preparation of bioactive molecules, and quantitative data on a relevant drug candidate. Particular focus is given to its prospective role in developing inhibitors for enzymes implicated in neurological disorders, such as monoamine oxidase B (MAO-B).

Introduction

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The 3-fluorobenzoyl group, in particular, has been identified in several potent and selective inhibitors of various enzymes. This compound, as a reactive acylating agent, offers a direct route to incorporate this beneficial moiety into a diverse range of molecular scaffolds.

Acyl cyanides are known to be effective acylating reagents, capable of reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively. This reactivity, combined with the electronic influence of the meta-fluoro substituent, makes this compound a valuable tool for drug discovery programs targeting a variety of therapeutic areas.

Potential Applications in Drug Development

While direct literature citing the use of this compound in drug development is limited, its potential can be inferred from the known reactivity of benzoyl cyanides and the biological activity of compounds containing the 3-fluorobenzoyl moiety. Key potential applications include:

  • Synthesis of Enzyme Inhibitors: The 3-fluorobenzoyl group is a key pharmacophore in a number of potent enzyme inhibitors. For example, a novel, selective, and competitive inhibitor of human monoamine oxidase B (MAO-B), N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, has been identified, demonstrating the importance of this substituent for inhibitory activity.[1]

  • Building Block for Heterocyclic Synthesis: The reactivity of the acyl cyanide group can be harnessed to construct various heterocyclic systems, which are prevalent in many approved drugs.

  • Probing Enzyme Active Sites: As a fluorinated analog of benzoyl cyanide, it can be used to synthesize probes for studying enzyme-substrate interactions using ¹⁹F-NMR spectroscopy.

Data Presentation

The following table summarizes the inhibitory activity of a drug candidate synthesized using a 3-fluorobenzoyl moiety, highlighting the potency that can be achieved with this structural component.

CompoundTargetIC₅₀ (µM)Inhibition ModeSelectivity Index (SI) vs MAO-A
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamideMAO-B0.78Competitive>120

Table 1: Inhibitory activity of a representative drug candidate incorporating the 3-fluorobenzoyl group.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of benzoyl cyanides, adapted for this compound from its corresponding acid chloride.

Materials:

  • 3-Fluorobenzoyl chloride

  • Cuprous cyanide (CuCN)

  • Anhydrous toluene

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add cuprous cyanide (1.2 equivalents).

  • Heat the flask under vacuum and then cool under an inert atmosphere to ensure anhydrous conditions.

  • Add anhydrous toluene to the flask, followed by the slow addition of 3-fluorobenzoyl chloride (1.0 equivalent) at room temperature.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of a Novel MAO-B Inhibitor

This protocol outlines the synthesis of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, a potent MAO-B inhibitor, using 3-fluorobenzoyl chloride. This compound could potentially be used as an alternative acylating agent in a similar reaction with the appropriate nucleophile.

Materials:

  • 5-Aminoindole

  • 3-Fluorobenzoyl chloride

  • Pyrazine-2-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

Step 1: Synthesis of 1-(3-fluorobenzoyl)-1H-indol-5-amine

  • Dissolve 5-aminoindole (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (1.2 equivalents) to the solution.

  • Slowly add a solution of 3-fluorobenzoyl chloride (1.1 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Amide Coupling to form N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide

  • To a solution of 1-(3-fluorobenzoyl)-1H-indol-5-amine (1.0 equivalent) and pyrazine-2-carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.5 equivalents) and DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Visualizations

MAO_B_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glial Glial Cell / Presynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Uptake MAO_B Monoamine Oxidase B Dopamine->MAO_B Metabolism Dopamine_cleft Dopamine D_Receptor Dopamine Receptor Dopamine_cleft->D_Receptor Postsynaptic_Signal Postsynaptic Signaling D_Receptor->Postsynaptic_Signal DOPAL DOPAL MAO_B->DOPAL Inhibitor 3-Fluorobenzoyl-containing Inhibitor Inhibitor->MAO_B Inhibition DOPAC DOPAC DOPAL->DOPAC

Figure 1: Simplified signaling pathway showing the role of MAO-B in dopamine metabolism and its inhibition.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Inhibitor Synthesis start 3-Fluorobenzoyl chloride + CuCN reaction Reflux in Toluene start->reaction workup Filtration & Aqueous Workup reaction->workup purification Distillation / Chromatography workup->purification product This compound purification->product reagent This compound (or chloride) acylation Acylation Reaction reagent->acylation nucleophile Amine-containing Scaffold (e.g., 5-Aminoindole derivative) nucleophile->acylation final_product Drug Candidate (e.g., MAO-B Inhibitor) acylation->final_product

References

Application Notes and Protocols for the Acylation of Amines and Alcohols Using 3-Fluorobenzoyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation reactions are fundamental transformations in organic synthesis, crucial for the construction of amides and esters, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. 3-Fluorobenzoyl cyanide emerges as a potent acylating agent, offering a unique reactivity profile influenced by the electron-withdrawing nature of the fluorine substituent and the cyanide leaving group. The presence of the fluorine atom can modulate the electronic properties of the benzoyl moiety, potentially influencing reaction rates, selectivity, and the physicochemical properties of the resulting acylated products.

These application notes provide a comprehensive overview of the mechanism of this compound in acylation reactions, detailed experimental protocols for the N-acylation of amines and O-acylation of alcohols, and a summary of expected reactivity and yields based on analogous acylating agents.

Mechanism of Acylation

The acylation of nucleophiles (Nu-H), such as amines or alcohols, by this compound proceeds through a nucleophilic acyl substitution mechanism. The carbonyl carbon of the acyl cyanide is highly electrophilic, readily attacked by the nucleophile to form a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of a cyanide ion (CN⁻) as the leaving group, yielding the corresponding amide or ester.

The cyanide ion is a relatively good leaving group, and its departure can be facilitated by its ability to be protonated or to coordinate with other species in the reaction mixture. In certain cases, particularly in the acylation of polyols, the cyanide leaving group has been observed to influence the regioselectivity of the reaction through hydrogen bonding interactions, a phenomenon termed the "cyanide effect".[1]

For less reactive nucleophiles or to accelerate the reaction, a catalyst such as 4-(dimethylamino)pyridine (DMAP) can be employed. DMAP acts as a nucleophilic catalyst, first reacting with the acyl cyanide to form a highly reactive N-acylpyridinium intermediate. This intermediate is then more susceptible to attack by the amine or alcohol nucleophile, regenerating the DMAP catalyst in the process.

Data Presentation: Expected Reactivity and Yields

While specific quantitative data for the acylation of a wide range of substrates with this compound is not extensively documented in the literature, the following tables provide illustrative yields and reaction conditions based on the known reactivity of similar acylating agents like benzoyl chloride and general principles of acylation. These tables are intended to serve as a guideline for reaction optimization.

Table 1: Illustrative Data for N-Acylation of Primary and Secondary Amines with this compound

Substrate (Amine)ProductCatalystSolventTemp. (°C)Time (h)Illustrative Yield (%)
BenzylamineN-Benzyl-3-fluorobenzamideNoneDichloromethane (DCM)252>90
AnilineN-(3-Fluorobenzoyl)anilineNoneTetrahydrofuran (THF)253>85
Morpholine(3-Fluorophenyl)(morpholino)methanoneNoneDichloromethane (DCM)0-251-2>95
DiethylamineN,N-Diethyl-3-fluorobenzamideNoneDichloromethane (DCM)254>80

Table 2: Illustrative Data for O-Acylation of Alcohols and Phenols with this compound

Substrate (Alcohol/Phenol)ProductCatalystSolventTemp. (°C)Time (h)Illustrative Yield (%)
PhenolPhenyl 3-fluorobenzoatePyridineDichloromethane (DCM)254>90
Benzyl alcoholBenzyl 3-fluorobenzoateDMAP (cat.)Dichloromethane (DCM)253>95
tert-Butanoltert-Butyl 3-fluorobenzoateDMAP (cat.)Acetonitrile5012>70
4-Methoxyphenol4-Methoxyphenyl 3-fluorobenzoatePyridineDichloromethane (DCM)254>95

Experimental Protocols

Protocol 1: General Procedure for the N-Acylation of a Primary Amine with this compound

Materials:

  • Primary amine (e.g., Benzylamine) (1.0 eq)

  • This compound (1.05 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in anhydrous DCM (0.2 M).

  • To this solution, add this compound (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-acylated product.

Protocol 2: General Procedure for the DMAP-Catalyzed O-Acylation of a Primary Alcohol with this compound

Materials:

  • Primary alcohol (e.g., Benzyl alcohol) (1.0 eq)

  • This compound (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the primary alcohol (1.0 eq), anhydrous DCM (0.2 M), and DMAP (0.1 eq).

  • Add this compound (1.1 eq) to the mixture at room temperature.

  • Stir the reaction at room temperature until the starting alcohol is consumed, as indicated by TLC analysis.

  • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.

Visualizations

general_acylation_mechanism reagents This compound + Nucleophile (R-NH₂ or R-OH) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Acylated Product (Amide or Ester) + HCN intermediate->products Collapse of Intermediate (Loss of CN⁻)

Caption: General mechanism of nucleophilic acyl substitution.

dmap_catalyzed_acylation start This compound + DMAP acylpyridinium N-Acylpyridinium Intermediate (Highly Reactive) start->acylpyridinium Activation tetrahedral_int Tetrahedral Intermediate acylpyridinium->tetrahedral_int Nucleophilic Attack nucleophile Nucleophile (R-OH or R-NH₂) nucleophile->tetrahedral_int product_dmap Acylated Product + DMAP (regenerated) tetrahedral_int->product_dmap Collapse

Caption: DMAP-catalyzed acylation workflow.

experimental_workflow step1 Step 1: Reaction Setup Dissolve nucleophile in anhydrous solvent. Add this compound. Add catalyst if required. step2 Step 2: Reaction Monitoring Stir at appropriate temperature. Monitor progress by TLC. step1->step2 step3 Step 3: Workup Quench the reaction. Perform aqueous washes (acid/base). Separate organic layer. step2->step3 step4 Step 4: Isolation & Purification Dry organic layer. Concentrate under reduced pressure. Purify by chromatography or recrystallization. step3->step4 step5 Final Product Characterize (NMR, MS, etc.) step4->step5

Caption: General experimental workflow for acylation.

References

Application Notes and Protocols for the Purification of 3-Fluorobenzoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoyl-Coenzyme A (3-FBz-CoA) is a valuable molecular tool and intermediate for researchers in biochemistry, pharmacology, and drug development.[1][2] As a fluorinated analog of the natural substrate benzoyl-CoA, it is used to investigate enzyme kinetics, screen for inhibitors, elucidate metabolic pathways, and serve as a precursor for the biosynthesis of novel fluorinated natural products.[1][2][3] The purity of 3-FBz-CoA is critical for obtaining accurate, reproducible experimental results.[2]

This document provides detailed protocols for the purification of 3-Fluorobenzoyl-CoA following its synthesis by either chemical or enzymatic methods. It includes methodologies for solid-phase extraction (SPE), high-performance liquid chromatography (HPLC), and subsequent characterization.

Synthesis Overview

Two primary methods are used for synthesizing 3-FBz-CoA: a classic chemical approach and a more modern enzymatic method.[1]

  • Chemical Synthesis : This robust, well-established method involves a two-step process. First, 3-fluorobenzoic acid is converted to its more reactive acid chloride derivative, 3-fluorobenzoyl chloride.[1] This intermediate is then reacted with the thiol group of Coenzyme A to form the 3-FBz-CoA thioester product.[1][2] While effective, this method can have lower yields and a higher potential for side reactions.[1]

  • Enzymatic Synthesis : This method utilizes an acyl-CoA synthetase, such as Benzoate-CoA ligase, to catalyze the direct ligation of 3-fluorobenzoic acid to Coenzyme A in an ATP-dependent reaction.[1][3][4] It offers high specificity and yield under mild aqueous conditions but requires access to the specific enzyme.[1]

The choice between methods depends on factors like available equipment, desired purity, and the handling of sensitive reagents.[1]

Data Presentation

Table 1: Physicochemical Properties of 3-Fluorobenzoyl-CoA and a Key Precursor. [5]

Property3-Fluorobenzoyl-CoA3-Fluorobenzoyl chloride
Molecular Formula C₂₈H₃₉FN₇O₁₇P₃SC₇H₄ClFO
Molecular Weight 889.63 g/mol 158.56 g/mol
CAS Number 404355-20-01711-07-5
Appearance Typically a white solid/powderColorless to light yellow clear liquid
Solubility Water-solubleReacts with water
Storage Conditions -80°C for long-term stability[2][3]2 - 8 °C, protected from moisture[5][6]

Table 2: Comparison of Synthesis and Purification Strategies.

FeatureChemical SynthesisEnzymatic Synthesis
Primary Reactants 3-Fluorobenzoyl chloride, Coenzyme A3-Fluorobenzoic acid, Coenzyme A, ATP
Key Catalyst None (direct chemical reaction)Acyl-CoA Synthetase / Ligase
Reaction Conditions Anhydrous organic solvents, ice bathMild aqueous buffer (pH ~8.0), 30-37°C
Purity of Crude Product Contains unreacted starting materials, salts, and potential side products.Cleaner mixture, primarily containing product, substrates, and enzyme.
Typical Purification Multi-step: Solid-Phase Extraction (SPE) followed by RP-HPLC.[1][2]Single-step: Direct purification by RP-HPLC after enzyme removal.[1][3]
Advantages Robust, well-established, no enzyme required.[1]High specificity, high yield, mild conditions.[1]
Disadvantages Lower yields, potential for side-products, requires handling of thionyl chloride.[1]Requires access to a specific, purified enzyme.[1]

Table 3: Representative Gradient for Reversed-Phase HPLC (RP-HPLC) Purification. [2]

Time (minutes)% Mobile Phase A (Aqueous Buffer)% Mobile Phase B (Acetonitrile)
095%5%
595%5%
2565%35%
305%95%
355%95%
4095%5%
Mobile Phase A: e.g., 50 mM potassium phosphate, pH 5.5.[2]
Mobile Phase B: Acetonitrile.
This is an example gradient and should be optimized for the specific C18 column and HPLC system used.

Experimental Protocols

Protocol 1: Purification of Chemically Synthesized 3-Fluorobenzoyl-CoA

This protocol outlines the purification from a crude reaction mixture generated by reacting 3-fluorobenzoyl chloride with Coenzyme A.[1][2]

1. Initial Sample Preparation

  • Once the synthesis reaction is complete (as monitored by the disappearance of free thiol using Ellman's reagent), adjust the pH of the crude mixture to ~6.5 with 1M HCl.[1]

  • If the reaction was performed in an organic solvent like acetone or THF, remove it under reduced pressure (e.g., using a rotary evaporator).[1][2]

  • Resuspend the remaining aqueous mixture in a minimal volume of the SPE loading buffer (e.g., 20 mM potassium phosphate buffer, pH 7.0).[2]

2. Solid-Phase Extraction (SPE) SPE is used to remove salts, unreacted Coenzyme A, and other polar impurities. A C18 or anion-exchange cartridge can be used.[1][2][7]

  • Column Conditioning : Condition a C18 SPE cartridge by washing sequentially with 10 mL of methanol, followed by 10 mL of deionized water.[1]

  • Sample Loading : Load the prepared reaction mixture onto the conditioned cartridge.

  • Washing : Wash the cartridge with 20 mL of deionized water to remove salts and other highly polar impurities.[1]

  • Elution : Elute the 3-Fluorobenzoyl-CoA with a solution of 50-70% methanol or acetonitrile in water.[1][7] Collect the eluate.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) This step provides the final, high-purity product.

  • System Preparation : Equilibrate an HPLC system equipped with a C18 column using the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[2]

  • Sample Injection : Inject the fraction collected from the SPE step.

  • Gradient Elution : Perform a gradient elution to separate 3-Fluorobenzoyl-CoA from remaining impurities. A representative gradient is shown in Table 3.[2] Monitor the elution profile by measuring absorbance at 260 nm.[8]

  • Fraction Collection : Collect the fractions corresponding to the major product peak, which will have a distinct retention time.[1]

4. Lyophilization and Storage

  • Pool the pure fractions collected from the HPLC.[2]

  • Freeze the pooled fractions in liquid nitrogen and lyophilize to obtain the purified 3-Fluorobenzoyl-CoA as a stable, white powder.[2]

  • Store the lyophilized powder at -80°C to prevent degradation.[2][3] For use, dissolve the required amount in a suitable buffer immediately before the experiment.[2]

Protocol 2: Purification of Enzymatically Synthesized 3-Fluorobenzoyl-CoA

This protocol is for purifying 3-FBz-CoA from an enzymatic reaction mixture containing an acyl-CoA synthetase.[1][9]

1. Enzyme Removal The first step is to terminate the reaction and remove the synthetase enzyme.

  • Method A: Acid Precipitation : Terminate the reaction by adding perchloric acid to a final concentration of 3-10% (v/v).[1][7][9] Centrifuge the mixture to pellet the denatured enzyme. Collect the supernatant, which contains the 3-FBz-CoA.[7][9]

  • Method B: Centrifugal Filtration : Pass the reaction mixture through a centrifugal filter unit with a molecular weight cutoff (e.g., 10 kDa) that retains the enzyme.[1] The 3-FBz-CoA will be in the flow-through.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) The resulting enzyme-free supernatant or flow-through is typically clean enough for direct purification via HPLC.

  • System Preparation : Equilibrate an HPLC system with a C18 column as described in Protocol 1, Step 3.1.

  • Sample Injection : Inject the supernatant or flow-through from the enzyme removal step.

  • Gradient Elution & Fraction Collection : Perform a gradient elution and collect fractions corresponding to the 3-FBz-CoA product peak as described in Protocol 1, Steps 3.3 and 3.4.[1][3]

3. Lyophilization and Storage Follow the procedure outlined in Protocol 1, Step 4 to obtain the final product and store it properly.[3]

Protocol 3: Product Characterization and Quality Control

The purity and identity of the final product should be confirmed using a combination of analytical techniques.[2]

  • Purity Assessment (HPLC) : Analyze a small aliquot of the final product using analytical HPLC. Purity is assessed by observing a single major peak at the expected retention time.[2]

  • Identity Confirmation (LC-MS) : Use Liquid Chromatography-Mass Spectrometry to confirm the molecular weight of 3-Fluorobenzoyl-CoA (Expected M.W. ~889.63 g/mol ).[2]

  • Structural Confirmation (NMR) : If a sufficient quantity of product is obtained, Nuclear Magnetic Resonance spectroscopy can be used to confirm the complete chemical structure, including the presence and position of the fluorine atom.[2]

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Workflow cluster_final Final Product Stage Chem Crude Product (Chemical Synthesis) Workup pH Adjustment & Solvent Removal Chem->Workup Initial Cleanup Enz Crude Product (Enzymatic Synthesis) EnzRemoval Enzyme Removal (Precipitation or Filtration) Enz->EnzRemoval Stop Reaction SPE Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Workup->SPE Remove Salts HPLC Reversed-Phase HPLC (C18 Column) SPE->HPLC High Purity Separation EnzRemoval->HPLC Direct Purification Lyophilize Lyophilization HPLC->Lyophilize Collect Pure Fractions QC Quality Control (HPLC, LC-MS) Lyophilize->QC Final Pure 3-FBz-CoA Powder (Store at -80°C) QC->Final

Caption: Workflow for the purification of 3-Fluorobenzoyl-CoA.

G FBA 3-Fluorobenzoic Acid plus1 + FBA->plus1 SOCl2 Thionyl Chloride (SOCl₂) FBC 3-Fluorobenzoyl Chloride SOCl2->FBC Activation Step (Reflux in DCM) plus2 + FBC->plus2 CoA Coenzyme A-SH Product 3-Fluorobenzoyl-CoA CoA->Product Thioester Formation (Aqueous Bicarbonate, Ice) plus1->SOCl2 plus2->CoA

Caption: Chemical synthesis pathway for 3-Fluorobenzoyl-CoA.

G FBA 3-Fluorobenzoic Acid plus1 + FBA->plus1 CoA Coenzyme A-SH plus2 + CoA->plus2 ATP ATP Ligase Benzoate-CoA Ligase (Enzyme) Product 3-Fluorobenzoyl-CoA Ligase->Product Mg²⁺, pH ~8.0, 30-37°C AMP_PPi AMP + PPi Ligase->AMP_PPi plus1->CoA plus2->ATP

Caption: Enzymatic synthesis pathway for 3-Fluorobenzoyl-CoA.

References

Application Notes and Protocols: Enhancing Pharmacokinetic Properties with 3-Fluorobenzoyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the optimization of a molecule's pharmacokinetic (PK) profile is as critical as its pharmacodynamic activity. A compound's absorption, distribution, metabolism, and excretion (ADME) properties determine its efficacy, safety, and dosing regimen. One widely employed strategy in medicinal chemistry to enhance these properties is the introduction of fluorine atoms into a drug candidate's structure. The 3-fluorobenzoyl group, introduced via reagents like 3-fluorobenzoyl cyanide, is a valuable moiety for this purpose. The strong carbon-fluorine bond can block metabolically labile sites, often leading to improved metabolic stability and, consequently, a more favorable pharmacokinetic profile.[1][2]

These application notes provide an overview of the strategic use of the 3-fluorobenzoyl group to improve the pharmacokinetic properties of molecules. Detailed protocols for key in vitro and in vivo assays to evaluate these properties are also presented.

Application Notes: The Role of the 3-Fluorobenzoyl Group in Modulating Pharmacokinetics

The introduction of a 3-fluorobenzoyl moiety can influence a molecule's properties in several ways:

  • Metabolic Stability: The primary rationale for incorporating a 3-fluorobenzoyl group is to enhance metabolic stability. The fluorine atom can shield adjacent positions from oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism.[1][3][4][5][6] By blocking these "metabolic soft spots," the rate of clearance can be reduced, leading to a longer half-life and increased overall exposure of the drug in the body.[1]

  • Lipophilicity and Permeability: Fluorine substitution can also modulate a molecule's lipophilicity, which in turn affects its solubility, permeability across biological membranes, and plasma protein binding. The impact of fluorine on lipophilicity is context-dependent and needs to be empirically determined for each new chemical series.

  • Binding Interactions: The electronegativity of the fluorine atom can alter the electronic properties of the benzoyl ring, potentially influencing interactions with biological targets. This can have implications for a compound's potency and selectivity.

Case Study: An Important Caveat

While fluorination is a common and often successful strategy, its effects are not universally predictable and are highly dependent on the specific molecular scaffold. A study on antitubulin 3-substituted 7-phenyl-pyrroloquinolinones demonstrated that the replacement of a benzoyl group with a 2-fluorobenzoyl moiety did not lead to any improvement in metabolic stability.[7] This finding underscores the importance of empirical testing for each new class of compounds to validate the effects of fluorination.

Data Presentation: Impact of Fluorination on Metabolic Stability

The following table illustrates a hypothetical comparison of in vitro metabolic stability data for a parent compound and its 3-fluorobenzoyl analog. This highlights the potential improvements that can be achieved.

CompoundHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Parent Compound (with benzoyl group)1546.2
Analog (with 3-fluorobenzoyl group)4515.4

Note: This data is illustrative and the actual impact of incorporating a 3-fluorobenzoyl group must be determined experimentally.

The next table presents a hypothetical in vivo pharmacokinetic data comparison in rats, showcasing how improved metabolic stability can translate to a better in vivo profile.

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Parent Compound (with benzoyl group)5001150025
Analog (with 3-fluorobenzoyl group)8002480060

Note: This data is illustrative and the actual in vivo pharmacokinetic parameters must be determined experimentally.

Experimental Protocols

Herein are detailed protocols for three fundamental assays used to evaluate the pharmacokinetic properties of molecules.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate at which a compound is metabolized by cytochrome P450 enzymes in human liver microsomes.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer and the HLM suspension.

  • Add the test compound or positive control to the wells to achieve the desired final concentration.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein concentration).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer as a model of the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • Test compound, high permeability control (e.g., propranolol), and low permeability control (e.g., Lucifer yellow)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • Prepare dosing solutions of the test compound and controls in HBSS.

  • To measure apical to basolateral (A-B) permeability, add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • To measure basolateral to apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 60 or 120 minutes), collect samples from the receiver chamber.

  • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of a compound following intravenous (IV) and oral (PO) administration in rats.

Materials:

  • Sprague-Dawley rats

  • Test compound formulated for IV and PO administration

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Acclimatize the rats to the laboratory conditions for at least 3 days.

  • Fast the rats overnight before dosing.

  • Administer the test compound via IV injection (e.g., through the tail vein) or PO gavage.

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

Data Analysis:

  • Plot the plasma concentration of the compound versus time for both IV and PO administration.

  • Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) for the PO dose.

    • Area under the plasma concentration-time curve (AUC) for both IV and PO doses.

    • Clearance (CL) and volume of distribution (Vss) for the IV dose.

    • Half-life (t½) for both IV and PO doses.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

experimental_workflow_metabolic_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare Compound Stock inc1 Add HLM, Buffer, and Compound to Plate prep1->inc1 prep2 Prepare HLM and Buffer prep2->inc1 prep3 Prepare NADPH System inc3 Initiate Reaction with NADPH prep3->inc3 inc2 Pre-incubate at 37°C inc1->inc2 inc2->inc3 inc4 Incubate and Sample at Time Points inc3->inc4 ana1 Quench Reaction inc4->ana1 ana2 Centrifuge and Collect Supernatant ana1->ana2 ana3 LC-MS/MS Analysis ana2->ana3 ana4 Calculate t½ and CLint ana3->ana4

Caption: Workflow for In Vitro Metabolic Stability Assay.

experimental_workflow_caco2 cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis cult1 Seed Caco-2 Cells on Transwell Inserts cult2 Culture for 21-25 Days cult1->cult2 assay1 Wash Monolayers cult2->assay1 assay2 Add Dosing Solution to Donor Chamber assay1->assay2 assay3 Add Buffer to Receiver Chamber assay1->assay3 assay4 Incubate at 37°C assay2->assay4 assay3->assay4 assay5 Sample from Receiver Chamber assay4->assay5 ana1 LC-MS/MS Analysis of Samples assay5->ana1 ana2 Calculate Papp and Efflux Ratio ana1->ana2

Caption: Workflow for Caco-2 Permeability Assay.

signaling_pathway_cyp450 cluster_metabolism Drug Metabolism Pathway cluster_inhibition Metabolic Blocking Strategy drug Drug Molecule (e.g., containing benzoyl group) cyp450 Cytochrome P450 Enzymes (e.g., CYP3A4) drug->cyp450 Oxidation metabolite Oxidized Metabolite cyp450->metabolite excretion Excretion metabolite->excretion fluoro_drug Fluorinated Drug (e.g., with 3-fluorobenzoyl group) blocked_cyp450 Cytochrome P450 Enzymes fluoro_drug->blocked_cyp450 Blocked Oxidation reduced_metabolism Reduced Metabolism blocked_cyp450->reduced_metabolism increased_exposure Increased Drug Exposure reduced_metabolism->increased_exposure

Caption: Cytochrome P450-mediated Drug Metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluorobenzoyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Fluorobenzoyl cyanide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is typically synthesized from 3-fluorobenzoyl chloride. The primary methods involve the reaction of the acyl chloride with a cyanide salt. Key routes include:

  • Reaction with Metal Cyanides: This involves reacting 3-fluorobenzoyl chloride with alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN), often with a catalyst.[1]

  • Phase-Transfer Catalysis (PTC): This highly effective method uses a phase-transfer catalyst, such as a quaternary ammonium salt, to facilitate the reaction between the organic-soluble 3-fluorobenzoyl chloride and the aqueous-soluble cyanide salt.[2][3]

  • Reaction with Trimethylsilyl Cyanide (TMSCN): This route involves the reaction of 3-fluorobenzoyl chloride with TMSCN, which can offer high yields and mild reaction conditions.[4][5][6][7]

  • Reaction with Copper(I) Cyanide (CuCN): This is a classic method for preparing aroyl cyanides, though it may require higher temperatures.[8][9]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Moisture: 3-Fluorobenzoyl chloride is highly sensitive to moisture and will readily hydrolyze to the unreactive 3-fluorobenzoic acid. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Purity of Starting Materials: Impurities in the 3-fluorobenzoyl chloride can lead to side reactions. It is advisable to use freshly distilled or high-purity starting material.[8]

  • Inefficient Cyanide Transfer (for PTC): If using a phase-transfer catalysis method, the choice and amount of catalyst are crucial. Insufficient catalyst or a poorly chosen one will result in slow and incomplete reactions.[2]

  • Catalyst Deactivation: In some transition-metal-catalyzed reactions, excess cyanide ions can poison the catalyst, leading to lower yields.[10]

  • Reaction Temperature: The optimal temperature can vary significantly between methods. For instance, reactions with CuCN often require heating,[8] while those with TMSCN can be run at or below room temperature.[4] Suboptimal temperatures can lead to decomposition or slow reaction rates.

Q3: I am observing a significant amount of 3-fluorobenzoic acid as a byproduct. How can I prevent this?

A3: The formation of 3-fluorobenzoic acid is almost always due to the presence of water. To minimize this side reaction:

  • Thoroughly dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under an inert atmosphere (nitrogen or argon).

  • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.

  • Ensure your cyanide salt is dry. For example, cuprous cyanide should be dried at 110°C for several hours before use.[8]

  • Run the reaction under a dry, inert atmosphere.

Q4: Which cyanating agent is the best choice for this synthesis?

A4: The "best" cyanating agent depends on your specific laboratory constraints, desired yield, and safety considerations.

  • Trimethylsilyl Cyanide (TMSCN): Often provides the highest yields under mild conditions.[4][6][7] However, it is toxic and moisture-sensitive.[5]

  • Sodium or Potassium Cyanide with a Phase-Transfer Catalyst: This is a cost-effective and efficient method that avoids the need for strictly anhydrous organic solvents by using a biphasic system.[2][3] Yields can be excellent.

  • Copper(I) Cyanide (CuCN): A reliable, traditional reagent, but the reaction may require higher temperatures and longer reaction times, which could lead to side products.[8][9]

  • Potassium Ferrocyanide (K4[Fe(CN)6]): A less toxic and more environmentally friendly alternative to simple alkali metal cyanides.[11][12][13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Reaction Fails to Initiate or Proceeds Very Slowly 1. Inactive catalyst (PTC).2. Low reaction temperature.3. Poor quality of reagents.1. Use a fresh, reputable source of phase-transfer catalyst (e.g., tetrabutylammonium bromide).2. Gradually increase the reaction temperature, monitoring for product formation via TLC or GC.3. Purify the 3-fluorobenzoyl chloride by distillation before use. Ensure the cyanide source is of high purity and dry.
Formation of a Dark-Colored Reaction Mixture and Multiple Byproducts 1. Reaction temperature is too high.2. Presence of oxygen.3. Side reactions involving the cyanide ion.1. Lower the reaction temperature. Consider methods that operate at room temperature, such as using TMSCN.2. Degas the solvent and run the reaction under a nitrogen or argon atmosphere.3. Ensure the stoichiometry of the reagents is correct. An excess of cyanide can sometimes lead to polymerization or other side reactions.
Product Decomposes During Workup or Purification 1. Presence of acid or base during aqueous workup.2. High temperatures during distillation.1. Use a neutral aqueous wash (e.g., saturated sodium chloride solution) during extraction. Avoid strong acids or bases.2. Purify the product by vacuum distillation at the lowest possible temperature to prevent thermal decomposition.[4][6][7]
Difficulty in Separating Product from Starting Material 1. Incomplete reaction.1. Increase the reaction time or temperature (cautiously).2. Add a more potent catalyst or a higher loading of the current catalyst.3. Consider a different synthetic route if the issue persists.
Data Summary of Synthetic Methods

The following table summarizes various conditions for the synthesis of benzoyl cyanides, which are applicable to the synthesis of this compound.

MethodCyanating AgentCatalyst/AdditiveSolventTemperature (°C)Time (h)Reported Yield (%)
TMSCN Method Trimethylsilyl cyanideNoneNeat1100.3382[4][6][7]
PTC Method Sodium cyanidePhase-Transfer CatalystDichloromethane/WaterRoom Temp2-3~100[14]
CuCN Method Copper(I) cyanideNoneNeat160-1654-684-97[9]
One-Pot Method Potassium ferricyanideNone (with Thionyl Chloride)Solvent-free180271-92[15]

Detailed Experimental Protocols

Method 1: Synthesis using Trimethylsilyl Cyanide (TMSCN)

This protocol is adapted from a general procedure for the synthesis of benzoyl cyanide.[4][6][7]

Reagents:

  • 3-Fluorobenzoyl chloride (0.5 mol)

  • Trimethylsilyl cyanide (0.5 mol)

Procedure:

  • Set up a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a distillation bridge.

  • Charge the flask with 3-fluorobenzoyl chloride (79.3 g, 0.5 mol).

  • Heat the flask to 110 °C.

  • Add trimethylsilyl cyanide (49.6 g, 0.5 mol) dropwise over 20 minutes.

  • Simultaneously distill off the trimethylsilyl chloride that is formed during the reaction.

  • After the addition is complete, continue to heat for a short period to ensure the reaction goes to completion.

  • The crude product is then purified by fractional distillation under vacuum.

Method 2: Synthesis using Phase-Transfer Catalysis (PTC)

This protocol is based on general principles of phase-transfer catalyzed cyanation.[2][3]

Reagents:

  • 3-Fluorobenzoyl chloride (0.1 mol)

  • Sodium cyanide (0.12 mol)

  • Tetrabutylammonium bromide (TBAB) (0.005 mol)

  • Dichloromethane (100 mL)

  • Water (50 mL)

Procedure:

  • In a 250 mL round-bottom flask, dissolve sodium cyanide (5.9 g, 0.12 mol) and TBAB (1.6 g, 0.005 mol) in water (50 mL).

  • Add dichloromethane (100 mL) to the flask.

  • With vigorous stirring, add a solution of 3-fluorobenzoyl chloride (15.9 g, 0.1 mol) in dichloromethane (20 mL) dropwise at room temperature.

  • Stir the biphasic mixture vigorously for 2-4 hours, monitoring the reaction by TLC or GC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or recrystallization.

Visualizations

Experimental Workflow for PTC Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve NaCN and TBAB in Water C Combine Aqueous and Organic Phases A->C B Prepare Solution of 3-Fluorobenzoyl Chloride in CH2Cl2 B->C D Vigorous Stirring (2-4 hours at RT) C->D E Separate Organic Layer D->E F Wash with Water and Brine E->F G Dry with Na2SO4 F->G H Solvent Evaporation G->H I Vacuum Distillation or Recrystallization H->I

Caption: Workflow for this compound synthesis via PTC.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckMoisture Was the reaction run under anhydrous conditions? Start->CheckMoisture CheckPurity Are starting materials pure? CheckMoisture->CheckPurity Yes ActionMoisture Dry all glassware, solvents, and reagents. Use inert atmosphere. CheckMoisture->ActionMoisture No CheckConditions Are reaction temperature and time optimal? CheckPurity->CheckConditions Yes ActionPurity Purify 3-fluorobenzoyl chloride by distillation. CheckPurity->ActionPurity No CheckCatalyst Is the catalyst (if any) active and sufficient? CheckConditions->CheckCatalyst Yes ActionConditions Adjust temperature/time based on literature. CheckConditions->ActionConditions No ActionCatalyst Use fresh catalyst or increase loading. CheckCatalyst->ActionCatalyst No End Re-run Experiment CheckCatalyst->End Yes ActionMoisture->End ActionPurity->End ActionConditions->End ActionCatalyst->End

Caption: Decision tree for troubleshooting low reaction yields.

References

Common side products in 3-Fluorobenzoyl cyanide reactions and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during chemical reactions involving 3-fluorobenzoyl cyanide.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Problem 1: Low Yield of the Desired Product and Presence of 3-Fluorobenzoic Acid

Possible Cause: Hydrolysis of this compound due to the presence of water in the reaction mixture. Acyl cyanides are sensitive to moisture and can hydrolyze to the corresponding carboxylic acid.

Solutions:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and cool under a stream of dry, inert gas (e.g., nitrogen or argon) before use.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing your own, ensure they are properly dried using appropriate drying agents and stored over molecular sieves.

    • Handle this compound and all other reagents under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) to prevent exposure to atmospheric moisture.[1]

  • Purify Reagents and Solvents:

    • Ensure that all starting materials, reagents, and solvents are free from water contamination.

Problem 2: Formation of a High Molecular Weight, Insoluble Byproduct

Possible Cause: Dimerization or polymerization of this compound. Acyl cyanides can undergo self-condensation, especially at elevated temperatures or in the presence of basic impurities.[1][2]

Solutions:

  • Maintain Low Reaction Temperatures:

    • Whenever possible, conduct reactions involving this compound at or below room temperature.[1]

    • If heating is necessary, carefully control the temperature using an oil bath and a temperature controller. Avoid prolonged heating.[1]

  • Use High-Purity this compound:

    • Purify the starting material if its purity is questionable. Impurities can sometimes catalyze polymerization.

  • Catalyst Selection in Synthesis:

    • If you are synthesizing this compound, the formation of dimeric byproducts can be suppressed by using a heavy metal cyanide (e.g., copper(I) cyanide) in conjunction with an alkali metal cyanide.[2]

Problem 3: Presence of 3-Fluorobenzamide in the Product Mixture

Possible Cause: Partial hydrolysis of the nitrile group of this compound. This is often an intermediate in the complete hydrolysis to 3-fluorobenzoic acid.

Solutions:

  • The same preventive measures as for the formation of 3-fluorobenzoic acid apply here. The key is to rigorously exclude water from the reaction system.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions with this compound?

A1: The most common side products are 3-fluorobenzoic acid (from hydrolysis), 3-fluorobenzamide (from partial hydrolysis), and dimers or polymers of this compound. The formation of these side products is highly dependent on the reaction conditions.

Q2: How can I minimize the hydrolysis of this compound during my reaction?

A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous conditions.[1] This includes using oven-dried glassware, anhydrous solvents, and handling all materials under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am synthesizing this compound from 3-fluorobenzoyl chloride and a cyanide salt. I am observing a significant amount of a dimeric byproduct. How can I prevent this?

A3: The formation of dimeric acyl cyanides can be a significant issue. A patented method suggests that the use of a heavy metal cyanide, such as copper(I) cyanide, in addition to the alkali metal cyanide can completely suppress the formation of these undesired dimers.[2]

Q4: My reaction requires elevated temperatures. What precautions should I take to prevent side reactions?

A4: When heating reactions with this compound, it is important to maintain precise temperature control and to keep the reaction time as short as possible. High temperatures can promote both decomposition and dimerization/polymerization.[1] Consider using a lower-boiling solvent if feasible to limit the maximum reaction temperature.

Q5: How can I purify crude this compound?

A5: Crude benzoyl cyanides can often be purified by fractional distillation under reduced pressure.[3] For the removal of isocyanide impurities, a wash with warm 50% sulfuric acid has been reported for benzyl cyanide, followed by washing with sodium bicarbonate and sodium chloride solutions, drying, and distillation.[4]

Quantitative Data Summary

Reaction ConditionSide ProductTrend in Formation
Presence of Water3-Fluorobenzoic Acid / 3-FluorobenzamideIncreases significantly with increasing water content.
Elevated TemperatureDimer/PolymerIncreases with higher temperatures and longer reaction times.[1]
Basic ImpuritiesDimer/PolymerCan be catalyzed by the presence of basic contaminants.[1]
Acidic Conditions3-Fluorobenzoic AcidHydrolysis is generally inhibited by increasing acid concentrations up to a certain point.[1]

Experimental Protocols

Protocol 1: General Anhydrous Reaction Setup for Reactions with this compound

This protocol describes a general setup to minimize hydrolysis.

  • Glassware Preparation: Dry all glassware (round-bottom flask, condenser, dropping funnel, etc.) in an oven at 120°C for at least 4 hours. Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent and Solvent Preparation: Use commercially available anhydrous solvents. If not available, dry the solvent using appropriate methods (e.g., distillation from a suitable drying agent). Ensure all other reagents are of high purity and are handled in a way that minimizes exposure to air and moisture.

  • Reaction Setup: Set up the reaction under a positive pressure of an inert gas. A balloon filled with nitrogen or argon attached to the top of the condenser is a simple way to achieve this.

  • Reagent Addition: Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe. Add the other reactants in a similar manner. If this compound is a liquid at room temperature, it should also be added via a dry syringe. If it is a solid, it can be added under a positive flow of inert gas.

  • Running the Reaction: Stir the reaction mixture at the desired temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., by the slow addition of a saturated aqueous solution of sodium bicarbonate at low temperature). Proceed with the extraction and purification of the desired product.

Protocol 2: Synthesis of this compound with Suppression of Dimer Formation

This protocol is adapted from a general procedure for the synthesis of acyl cyanides with minimized dimer formation.[2]

  • Reagents and Equipment:

    • 3-Fluorobenzoyl chloride

    • Sodium cyanide (or potassium cyanide)

    • Copper(I) cyanide

    • Anhydrous, high-boiling inert solvent (e.g., o-dichlorobenzene)

    • Dry, inert gas (nitrogen or argon)

    • Reaction vessel suitable for heating (e.g., three-necked flask with a condenser, thermometer, and mechanical stirrer)

  • Procedure:

    • In a dry reaction vessel under an inert atmosphere, add 3-fluorobenzoyl chloride, sodium cyanide (slightly less than one molar equivalent), a catalytic amount of copper(I) cyanide (e.g., 2-5 mol%), and the anhydrous solvent.

    • Heat the mixture with stirring to a temperature between 100°C and 200°C. The optimal temperature will need to be determined empirically.

    • Monitor the reaction by GC or HPLC.

    • After the reaction is complete, cool the mixture and filter to remove the inorganic salts (sodium chloride).

    • The this compound can then be purified from the filtrate by fractional distillation under reduced pressure.

Visualizations

Side_Product_Formation This compound This compound 3-Fluorobenzamide 3-Fluorobenzamide This compound->3-Fluorobenzamide Partial Hydrolysis 3-Fluorobenzoic Acid 3-Fluorobenzoic Acid This compound->3-Fluorobenzoic Acid Direct Hydrolysis Dimer / Polymer Dimer / Polymer This compound->Dimer / Polymer Self-Condensation H2O H2O H2O->this compound Heat / Base Heat / Base Heat / Base->this compound 3-Fluorobenzamide->3-Fluorobenzoic Acid Full Hydrolysis

Caption: Formation pathways of common side products in this compound reactions.

Prevention_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_outcome Desired Outcome Oven-dry Glassware Oven-dry Glassware Inert Atmosphere (N2/Ar) Inert Atmosphere (N2/Ar) Oven-dry Glassware->Inert Atmosphere (N2/Ar) Use Anhydrous Solvents Use Anhydrous Solvents Use Anhydrous Solvents->Inert Atmosphere (N2/Ar) High-Purity Reagents High-Purity Reagents High-Purity Reagents->Inert Atmosphere (N2/Ar) Controlled Temperature Controlled Temperature Inert Atmosphere (N2/Ar)->Controlled Temperature Monitor Progress (TLC/GC) Monitor Progress (TLC/GC) Controlled Temperature->Monitor Progress (TLC/GC) Minimized Side Products Minimized Side Products Monitor Progress (TLC/GC)->Minimized Side Products High Yield of Desired Product High Yield of Desired Product Minimized Side Products->High Yield of Desired Product

Caption: Experimental workflow for minimizing side product formation.

References

Troubleshooting low reactivity of 3-Fluorobenzoyl cyanide in syntheses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluorobenzoyl Cyanide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize syntheses involving this versatile reagent. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an aromatic acyl cyanide featuring a fluorine atom at the meta-position of the benzene ring. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final products.

Q2: What factors can influence the reactivity of this compound?

A2: The reactivity of this compound in nucleophilic acyl substitution reactions is influenced by several factors:

  • Electronic Effects: The fluorine atom is an electron-withdrawing group, which can decrease the electron density of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the overall reactivity is a balance of inductive and resonance effects.

  • Nucleophile Strength: Stronger nucleophiles will react more readily than weaker ones.

  • Leaving Group Ability: The cyanide ion (CN⁻) is a reasonably good leaving group.

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts can significantly impact the reaction rate and yield.

Q3: What are the common side reactions observed when using this compound?

A3: Common side reactions include:

  • Hydrolysis: In the presence of water, this compound can hydrolyze to 3-fluorobenzoic acid. It is crucial to use anhydrous conditions.

  • Dimerization/Polymerization: Like other acyl cyanides, self-reaction can occur, especially under basic conditions or upon prolonged heating.

  • Side reactions with solvents: Protic solvents like alcohols may react with the acyl cyanide, especially under catalytic conditions.

Troubleshooting Guide: Low Reactivity in Syntheses

This guide addresses the common issue of low reactivity of this compound in nucleophilic acyl substitution reactions, such as the formation of amides and esters.

Issue 1: Low or no conversion to the desired amide product.

Scenario: You are reacting this compound with a primary or secondary amine to form an N-substituted-3-fluorobenzamide, but you observe low yield or recovery of starting material.

Troubleshooting Workflow:

start Low Amide Yield check_amine Verify Amine Quality & Nucleophilicity start->check_amine check_conditions Review Reaction Conditions (Solvent, Temp.) check_amine->check_conditions Amine is suitable add_base Add Non-Nucleophilic Base (e.g., Triethylamine) check_conditions->add_base Conditions are appropriate add_catalyst Introduce Catalyst (e.g., DMAP) add_base->add_catalyst No improvement success Improved Yield add_base->success Yield improves use_lewis_acid Consider Lewis Acid Activation add_catalyst->use_lewis_acid Still low yield add_catalyst->success Yield improves use_lewis_acid->success

Caption: Troubleshooting workflow for low amide yield.

Possible Causes & Solutions:

  • Cause 1: Poor Nucleophilicity of the Amine.

    • Solution: For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), increasing the reaction temperature may be necessary. Alternatively, the use of a stronger, non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity.

  • Cause 2: Inappropriate Reaction Conditions.

    • Solution: Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the this compound. The choice of solvent is also critical; aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally preferred.

  • Cause 3: Reversible Reaction or Unfavorable Equilibrium.

    • Solution: The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can scavenge the HCN byproduct, driving the reaction forward.

  • Cause 4: Insufficient Activation of the Carbonyl Group.

    • Solution 1: Catalysis with 4-Dimethylaminopyridine (DMAP). DMAP is a highly effective nucleophilic catalyst for acylation reactions. A catalytic amount (1-10 mol%) can significantly increase the reaction rate.

    • Solution 2: Lewis Acid Activation. In cases of very unreactive amines, a Lewis acid catalyst can be employed to activate the carbonyl group of the this compound, making it more electrophilic.

Table 1: Comparison of Catalysts for Amidation of this compound with Benzylamine

Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
NoneNoneDCM2524< 10
NoneTEA (1.1)DCM251265
DMAP (5)TEA (1.1)DCM25292
Sc(OTf)₃ (10)NoneACN50485

Experimental Protocol: Synthesis of N-Benzyl-3-fluorobenzamide with DMAP Catalysis

  • To a solution of benzylamine (1.0 mmol) and triethylamine (1.1 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (N₂ or Ar), add 4-(dimethylamino)pyridine (0.05 mmol).

  • Add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-3-fluorobenzamide.

Issue 2: Low or no conversion to the desired ester product.

Scenario: You are attempting to synthesize an ester from this compound and an alcohol, but the reaction is sluggish or does not proceed to completion.

Troubleshooting Workflow:

start Low Ester Yield check_alcohol Evaluate Alcohol Reactivity start->check_alcohol check_conditions Review Reaction Conditions (Anhydrous, Solvent) check_alcohol->check_conditions Alcohol is suitable add_catalyst Introduce Catalyst (DMAP, Lewis Acid) check_conditions->add_catalyst Conditions are optimal increase_temp Increase Reaction Temperature add_catalyst->increase_temp Still low yield success Improved Yield add_catalyst->success Yield improves increase_temp->success

Caption: Troubleshooting workflow for low ester yield.

Possible Causes & Solutions:

  • Cause 1: Low Nucleophilicity of the Alcohol.

    • Solution: Tertiary alcohols are generally less reactive than primary or secondary alcohols due to steric hindrance. For less reactive alcohols, the use of a catalyst is often necessary.

  • Cause 2: Inadequate Reaction Conditions.

    • Solution: As with amidation, strictly anhydrous conditions are required to prevent hydrolysis. Non-protic solvents are recommended to avoid side reactions.

  • Cause 3: Insufficient Electrophilicity of the Acyl Cyanide.

    • Solution 1: Catalysis with DMAP. DMAP can be used to activate the this compound for esterification.

    • Solution 2: Lewis Acid Catalysis. A variety of Lewis acids can catalyze the esterification. Screening different Lewis acids may be necessary to find the optimal catalyst for a specific alcohol. Common choices include Zn(OTf)₂, Sc(OTf)₃, and In(OTf)₃.

    • Solution 3: Elevated Temperature. Increasing the reaction temperature can help to overcome the activation energy barrier, especially for sterically hindered or electronically deactivated alcohols.

Table 2: Lewis Acid Screening for the Esterification of this compound with 2-Propanol

Lewis Acid (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
NoneToluene8024< 5
Zn(OTf)₂Toluene80875
Sc(OTf)₃Toluene80688
In(OTf)₃Toluene80882
Cu(OTf)₂Toluene801265

Experimental Protocol: Synthesis of Isopropyl 3-fluorobenzoate using a Lewis Acid Catalyst

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 mmol), anhydrous toluene (10 mL), and 2-propanol (1.2 mmol).

  • Add the Lewis acid catalyst (e.g., Scandium triflate, Sc(OTf)₃, 0.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the pure isopropyl 3-fluorobenzoate.

Optimization of reaction conditions for 3-Fluorobenzoyl cyanide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions for 3-Fluorobenzoyl Cyanide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the reaction of 3-Fluorobenzoyl chloride with a cyanide salt. Cuprous cyanide (CuCN) is frequently used, though other cyanide sources like sodium cyanide (NaCN) in the presence of a catalyst can also be employed.[1][2]

Q2: Why is it crucial to use anhydrous conditions for this reaction?

A2: 3-Fluorobenzoyl chloride and the resulting this compound are highly susceptible to hydrolysis.[3] The presence of water can lead to the formation of 3-Fluorobenzoic acid as a significant byproduct, which will reduce the yield and complicate the purification process. It is essential to use thoroughly dried glassware, anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).[3]

Q3: What are the typical reaction temperatures and times?

A3: Reaction temperatures can vary significantly depending on the specific reagents and solvents used. For reactions with cuprous cyanide without a solvent, temperatures can range from 150 to 165°C with reaction times of up to 5 hours.[1] When using a solvent like acetonitrile, the reaction may proceed at a lower temperature, such as 80°C.[1] It is crucial to monitor the reaction progress to determine the optimal time and temperature for your specific setup.

Q4: What are common side reactions to be aware of?

A4: Besides hydrolysis, potential side reactions include the dimerization or polymerization of the acyl cyanide, especially if basic impurities are present.[3] At elevated temperatures, thermal decomposition can also occur.[3] The formation of isocyanides is a known issue in reactions involving cyanide, which can be mitigated by specific purification methods.[4]

Q5: How can I purify the final this compound product?

A5: Common purification techniques include fractional distillation under reduced pressure and crystallization.[2][5] For instance, crude 2,3-dichlorobenzoyl cyanide has been purified by crystallization from petroleum ether after initial workup.[5] The choice of method will depend on the scale of the reaction and the nature of the impurities.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Presence of Water: Hydrolysis of the starting material or product.[3] 2. Inactive Cyanide Salt: The cyanide salt may be of poor quality or has degraded. 3. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.[3] 4. Poor Mixing: In heterogeneous reactions (e.g., with solid CuCN), inefficient stirring can limit the reaction rate.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar).[3] 2. Use High-Purity Reagents: Use freshly opened or properly stored cyanide salts. Consider drying the cyanide salt before use. 3. Optimize Temperature: Start with a literature-reported temperature for a similar substrate and then systematically vary it. Monitor reaction progress using TLC or GC-MS. 4. Improve Agitation: Use a powerful overhead stirrer for larger scale reactions to ensure good mixing of the reactants.
Formation of 3-Fluorobenzoic Acid Hydrolysis: Presence of moisture in the reaction mixture or during workup.[3]Strict Anhydrous Technique: Follow all the precautions for maintaining anhydrous conditions. Aqueous Workup: If an aqueous workup is necessary, perform it at a low temperature and as quickly as possible.
Product is a Dark Oil or Solid Impurities and Side Products: Formation of polymeric materials or other colored byproducts.[3]Purification: Attempt purification by vacuum distillation or recrystallization from a suitable solvent system. Activated Carbon: Treatment with activated carbon can sometimes remove colored impurities.
Difficult Separation of Product from Copper Salts Incomplete Reaction or Poor Precipitation: The copper salts may not have fully precipitated or are finely dispersed.Solvent Addition: After the reaction, cooling the mixture and adding an aprotic organic solvent like toluene can help precipitate the copper salts, which can then be removed by filtration.[1][5] Digestion: The cake of copper salts can often be removed from the reaction flask by digestion with concentrated ammonium hydroxide solution.[2]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Substituted Benzoyl Cyanides

Starting MaterialCyanide SourceCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference Compound
2,3-Dichlorobenzoyl chlorideCuCNToluene (for workup)160-165794.22,3-Dichlorobenzoyl cyanide[5]
2,3-Dichlorobenzoyl chlorideNaCNCuI / AcetonitrileRoom Temp5-8 (addition) + 1>802,3-Dichlorobenzoyl cyanide[5]
Benzoyl chlorideCuCNNone220-2301.560-65Benzoyl cyanide[2]
p-Fluorobenzyl chlorideK₄[Fe(CN)₆]CuI / Toluene1802085p-Fluorobenzyl cyanide[6]

Note: The data presented is for structurally similar compounds and should be used as a guideline for optimizing the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound using Cuprous Cyanide (Adapted from a general procedure for Benzoyl Cyanide)[2]
  • Preparation: In a fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer.

  • Reagents: Add dried cuprous cyanide (1.2 moles) to the flask.

  • Reaction Initiation: While stirring, add 3-Fluorobenzoyl chloride (1.0 mole).

  • Heating: Heat the reaction mixture to 150-165°C and maintain this temperature for 3-5 hours. Monitor the reaction progress by GC-MS or TLC.

  • Workup: Cool the reaction mixture to below 100°C. Carefully add an aprotic solvent such as toluene to precipitate the copper salts.

  • Filtration: Filter the mixture to remove the precipitated copper salts.

  • Purification: The filtrate containing the crude this compound can be purified by vacuum distillation or by cooling to induce crystallization.

Protocol 2: Synthesis using Phase-Transfer Catalysis (Conceptual)
  • Setup: In a well-ventilated fume hood, combine 3-Fluorobenzoyl chloride (1 equivalent) and an organic solvent (e.g., toluene) in a round-bottom flask equipped with a stirrer and a condenser.

  • Aqueous Phase: In a separate vessel, prepare an aqueous solution of sodium cyanide (1.1 equivalents).

  • Catalyst: Add a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, 0.05 equivalents), to the reaction flask.

  • Reaction: Vigorously stir the two-phase mixture and heat to a moderate temperature (e.g., 60-80°C). Monitor the reaction until completion.

  • Separation: After cooling, separate the organic layer.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or recrystallization.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Assemble dry glassware under inert atmosphere (N2/Ar) reactants 2. Charge flask with 3-Fluorobenzoyl chloride and CuCN prep->reactants heating 3. Heat mixture to 150-165°C with vigorous stirring reactants->heating monitoring 4. Monitor reaction progress (TLC/GC-MS) heating->monitoring cool 5. Cool reaction to <100°C monitoring->cool Reaction Complete solvent 6. Add aprotic solvent (e.g., Toluene) cool->solvent filtration 7. Filter to remove copper salts solvent->filtration purify 8. Purify filtrate via vacuum distillation or crystallization filtration->purify product Pure this compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yield in this compound Synthesis start Low or No Yield Observed check_water Check for Moisture Contamination start->check_water check_reagents Verify Reagent Quality check_water->check_reagents No solution_dry Use Anhydrous Conditions: - Dry glassware & solvents - Inert atmosphere check_water->solution_dry Yes check_temp Evaluate Reaction Temperature check_reagents->check_temp Good solution_reagents Use High-Purity Reagents: - Freshly opened salts - Dry reagents before use check_reagents->solution_reagents Poor check_mixing Assess Stirring Efficiency check_temp->check_mixing Optimal solution_temp Optimize Temperature: - Systematic variation - Monitor progress check_temp->solution_temp Suboptimal solution_mixing Improve Agitation: - Use mechanical stirrer check_mixing->solution_mixing Inefficient

Caption: A logical troubleshooting guide for addressing low product yield.

References

Purification of 3-Fluorobenzoyl cyanide from crude reaction mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Fluorobenzoyl cyanide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the purification of this compound from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The most common impurities depend on the synthetic route, but when prepared from 3-fluorobenzoyl chloride and a cyanide source (e.g., copper(I) cyanide), the primary impurities are typically:

  • Unreacted 3-fluorobenzoyl chloride: The starting material for the reaction.

  • 3-Fluorobenzoic acid: Formed by the hydrolysis of 3-fluorobenzoyl chloride or the product.

  • 3-Fluorobenzoic anhydride: A common byproduct in reactions involving acyl chlorides.[1]

  • Residual copper salts: If copper(I) cyanide is used as the reagent.[2]

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are:

  • Vacuum Distillation: Effective for separating the product from non-volatile impurities like salts and high-boiling point byproducts such as the corresponding anhydride.

  • Recrystallization: A suitable method for removing impurities that have different solubility profiles from the desired product.

  • Column Chromatography: Useful for separating compounds with similar boiling points or when a very high degree of purity is required.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity of the sample and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Q4: What are the key safety precautions when handling this compound?

A4: this compound is a toxic compound and should be handled with appropriate safety measures:

  • Always work in a well-ventilated fume hood.

  • Wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Avoid inhalation of vapors and contact with skin and eyes.[3]

  • In case of accidental exposure, seek immediate medical attention.

  • Cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

Troubleshooting Guides

Low Purity After Purification
Symptom Possible Cause Suggested Solution
Product is an oil or has a low melting point after recrystallization. The compound may be "oiling out" due to being cooled too quickly or the presence of significant impurities lowering the melting point.Re-dissolve the oil in a minimum amount of hot solvent and allow it to cool more slowly. If the problem persists, consider a different solvent system or pre-purification by another method like distillation.[4]
Broad boiling point range during distillation. The presence of impurities with close boiling points to the product.Use a fractionating column for the distillation to improve separation. Collect fractions over a narrow temperature range.[2]
Multiple spots on TLC after column chromatography. Inappropriate solvent system (eluent) or overloaded column.Optimize the eluent system using TLC to achieve good separation between the product and impurities. Ensure the sample is loaded onto the column in a concentrated band and that the column is not overloaded.
Persistent yellow or brown color. Presence of colored impurities or some decomposition.Consider treating the crude product with activated charcoal before the final purification step.[5]
Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low recovery after recrystallization. The product is too soluble in the chosen solvent at low temperatures, or too much solvent was used.Select a solvent in which the product has high solubility when hot and low solubility when cold. Use the minimum amount of hot solvent necessary to dissolve the crude product. The mother liquor can be concentrated to recover more product.[6]
Significant loss of product during distillation. The product may be decomposing at the distillation temperature.Ensure the distillation is performed under a high vacuum to lower the boiling point. Check the stability of the compound at the distillation temperature.[7]
Product remains on the chromatography column. The eluent is not polar enough to elute the product.Gradually increase the polarity of the eluent to ensure the product is fully eluted from the column.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is based on the procedure for the closely related benzoyl cyanide and is a good starting point for the purification of this compound.[2]

Objective: To separate this compound from non-volatile and high-boiling impurities.

Procedure:

  • Setup: Assemble a vacuum distillation apparatus. It is recommended to use a short path distillation head to minimize product loss.

  • Charging the Flask: Place the crude this compound into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound. The boiling point will depend on the pressure. For unsubstituted benzoyl cyanide, the boiling point is 208-209 °C at 745 mm.[2] The boiling point of 3-fluorobenzyl cyanide (an isomer) is reported as 65-70 °C at 3 Torr, which may serve as a rough estimate.[8]

  • Completion: Stop the distillation when the temperature drops or when most of the material has been distilled.

Workflow for Vacuum Distillation

Diagram 1: Vacuum Distillation Workflow A Charge Crude Product into Distillation Flask B Assemble Vacuum Distillation Apparatus A->B C Apply High Vacuum B->C D Gently Heat the Flask C->D E Collect Product Fraction at Constant Temperature D->E F Stop Distillation E->F G Pure this compound F->G Diagram 2: Recrystallization Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if necessary) A->B C Slowly Cool to Room Temperature B->C D Cool in Ice Bath C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals Under Vacuum F->G H Pure this compound G->H Diagram 3: Column Chromatography Workflow A Pack Column with Silica Gel B Load Crude Product onto Column A->B C Elute with Appropriate Solvent System B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Remove Solvent via Rotary Evaporation F->G H Dry Under High Vacuum G->H I Pure this compound H->I

References

Stability issues and degradation pathways of 3-Fluorobenzoyl cyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of 3-Fluorobenzoyl cyanide. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Troubleshooting Guide

Issue: Low or no yield of the desired product.

  • Possible Cause 1: Degradation of this compound due to moisture.

    • Troubleshooting Steps: Acyl cyanides are highly susceptible to hydrolysis in the presence of water, which leads to the formation of 3-fluorobenzoic acid.[1] It is crucial to ensure all reaction components are anhydrous.

      • Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).[1]

      • Use anhydrous solvents. If not commercially available, ensure they are properly dried and stored over molecular sieves.[1]

      • Handle this compound and all reagents under an inert atmosphere, for instance, in a glove box or using Schlenk line techniques.[1]

  • Possible Cause 2: Polymerization of this compound.

    • Troubleshooting Steps: The presence of basic impurities can initiate the polymerization of acyl cyanides, leading to the formation of insoluble byproducts.[1]

      • Use high-purity this compound.

      • Ensure all reagents and solvents are free from basic contaminants.[1]

  • Possible Cause 3: Thermal decomposition.

    • Troubleshooting Steps: Although significant unimolecular decomposition of similar compounds like acetyl cyanide occurs at very high temperatures (around 470°C), it is best practice to handle and use this compound at or below room temperature to minimize the risk of decomposition.[1]

      • Maintain low reaction temperatures.

      • Avoid prolonged heating.

Issue: Formation of an insoluble white precipitate.

  • Possible Cause: Polymerization of this compound.

    • Troubleshooting Steps: As mentioned above, basic impurities can cause polymerization.[1]

      • Review the purity of all starting materials.

      • Consider adding a non-nucleophilic acid if compatible with the reaction conditions to inhibit base-catalyzed polymerization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound, similar to other acyl cyanides, are hydrolysis and polymerization. Hydrolysis occurs upon reaction with water to yield 3-fluorobenzoic acid and hydrogen cyanide. Polymerization can be initiated by basic impurities.

Q2: How should I properly store this compound?

A2: To ensure its stability, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[1] The storage area should be cool, dark, and well-ventilated, away from water, acids, bases, and oxidizing agents.[1][2] Due to its toxicity, it should be stored in a secure, locked cabinet.[2][3]

Q3: What are the safety precautions I should take when handling this compound?

A3: this compound is a toxic compound. Handle it in a certified laboratory chemical fume hood.[4] Avoid contact with acids, as this can generate highly toxic hydrogen cyanide gas.[2][3] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Dispose of any contaminated materials as hazardous waste according to your institution's guidelines.[4]

Q4: My reaction is sensitive to acidic conditions. How can I prevent hydrolysis of this compound?

A4: The most effective way to prevent hydrolysis is to maintain strictly anhydrous conditions.[1] Ensure all glassware, solvents, and reagents are free of water. Running the reaction under an inert atmosphere will also help to prevent the introduction of atmospheric moisture.

Data Presentation

Stability Issue Primary Cause Recommended Prevention & Mitigation Key References
Hydrolysis Presence of water (moisture)Use anhydrous solvents and reagents; handle under an inert atmosphere; dry all glassware thoroughly.[1]
Polymerization Basic impuritiesUse high-purity starting materials; ensure reagents and solvents are free of basic contaminants.[1]
Thermal Decomposition High temperaturesConduct reactions at or below room temperature; avoid prolonged heating.[1]
Generation of HCN Gas Contact with acidsStore and handle away from acids; use a chemical fume hood.[2][3][4]

Experimental Protocols

General Protocol for Nucleophilic Acyl Substitution using this compound

This protocol provides a general methodology for reacting this compound with a generic nucleophile (Nu-H) under anhydrous conditions to minimize degradation.

  • Preparation of Glassware and Reagents:

    • All glassware (e.g., round-bottom flask, dropping funnel, condenser) must be oven-dried at 120°C overnight and cooled under a stream of dry nitrogen or argon.

    • Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane) should be obtained from a commercial source or freshly distilled from an appropriate drying agent.

    • The nucleophile (Nu-H) should be dried to remove any residual water.

  • Reaction Setup:

    • Assemble the glassware under a positive pressure of an inert gas.

    • Dissolve the nucleophile (Nu-H) in the anhydrous solvent in the reaction flask.

    • Cool the solution to the desired reaction temperature (e.g., 0°C) using an ice bath.

  • Addition of this compound:

    • In a separate, dry flask, dissolve this compound in the anhydrous solvent under an inert atmosphere.

    • Slowly add the this compound solution to the stirred solution of the nucleophile via a dropping funnel over a period of 15-30 minutes.

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

    • Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride, if compatible).

    • Proceed with the standard aqueous workup and purification procedures.

Visualizations

DegradationPathways Degradation Pathways of this compound A This compound B 3-Fluorobenzoic Acid + HCN A->B Hydrolysis C Polymer A->C Polymerization D H₂O (Moisture) D->A E Base E->A

Caption: Primary degradation pathways of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Reactions start Low Yield or Side Products Observed check_moisture Check for Moisture Contamination start->check_moisture check_purity Verify Purity of Reagents start->check_purity check_temp Review Reaction Temperature start->check_temp action_anhydrous Implement Strict Anhydrous Techniques check_moisture->action_anhydrous action_purify Purify Reagents/Solvents check_purity->action_purify action_lower_temp Lower Reaction Temperature check_temp->action_lower_temp end Improved Reaction Outcome action_anhydrous->end action_purify->end action_lower_temp->end

Caption: Troubleshooting workflow for experiments.

References

Technical Support Center: Overcoming Solubility Challenges with 3-Fluorobenzoyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-fluorobenzoyl cyanide in organic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which organic solvents are a good starting point for dissolving this compound?

A2: Based on its structure and anecdotal evidence from related syntheses, the following solvents are recommended as a starting point for solubility screening:

  • Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) are likely to be effective due to their ability to engage in dipole-dipole interactions.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform may also serve as suitable solvents.

  • Aromatic Solvents: Toluene and benzene have been used in the synthesis of related benzoyl cyanides and could be viable options, potentially with heating.[1]

Q3: My this compound is not dissolving sufficiently in my chosen reaction solvent. What are the immediate next steps?

A3: If you are facing poor solubility, consider the following immediate actions:

  • Gentle Heating: Carefully warming the mixture can significantly increase the solubility of many organic compounds. Monitor the temperature to avoid any potential degradation of the starting material or solvent evaporation.

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and promote dissolution.

  • Solvent Screening: If heating or sonication is ineffective, a systematic solvent screening with small amounts of this compound is recommended to identify a more suitable solvent system.

Q4: Can co-solvents be used to improve the solubility of this compound?

A4: Yes, using a co-solvent system can be a very effective strategy. Adding a small amount of a powerful polar aprotic solvent in which this compound is highly soluble (e.g., DMSO or DMF) to a less effective bulk solvent can significantly enhance the overall solvating power of the medium.

Q5: Are there any alternative reaction techniques for poorly soluble this compound?

A5: For reactions where solubility remains a persistent issue, consider these alternative approaches:

  • Solvent-Free Reactions: In some cases, reactions can be carried out neat (without a solvent), often at elevated temperatures.

  • Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reagent that is soluble in an aqueous phase, while this compound remains in an organic phase, a phase-transfer catalyst can facilitate the reaction at the interface of the two immiscible liquids. This can be particularly useful for cyanation reactions.

Troubleshooting Guide

This guide provides a structured approach to addressing solubility problems with this compound in your organic reactions.

Problem 1: this compound Does Not Dissolve at Room Temperature
Potential Cause Troubleshooting Step Expected Outcome
Insufficient solvent power.Perform a small-scale solvent screening with the solvents listed in the table below.Identification of a solvent or solvent mixture that provides adequate solubility.
Low dissolution rate.Gently heat the mixture while stirring. Use a sonicator to aid dissolution.Increased rate of dissolution leading to a clear solution.
Compound is in a highly crystalline and stable form.Grind the solid into a fine powder to increase the surface area before adding it to the solvent.Faster dissolution due to increased contact area with the solvent.
Problem 2: this compound Precipitates During the Reaction
Potential Cause Troubleshooting Step Expected Outcome
Change in the polarity of the reaction mixture.Add a co-solvent with higher solvating power (e.g., a small percentage of DMF or DMSO).The precipitate redissolves, and the reaction proceeds in a homogeneous phase.
The reaction temperature is too low.Gently heat the reaction mixture to a temperature where the product and starting material remain in solution, ensuring the temperature does not negatively impact the reaction.The precipitate dissolves, allowing the reaction to proceed to completion.
The product of the reaction is insoluble in the chosen solvent.If the reaction is complete, this can be advantageous for product isolation. If the reaction is incomplete, a different solvent system that can solubilize all components is required.For an incomplete reaction, identifying a new solvent system will be necessary for achieving a good yield.

Data Presentation

Table 1: Recommended Solvents for Initial Solubility Screening of this compound

Solvent ClassSolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Polar Aprotic Dimethylformamide (DMF)15336.7Often a very effective solvent for polar organic molecules.
Dimethyl Sulfoxide (DMSO)18947.0A powerful solvent, but can be difficult to remove and may be reactive under certain conditions.
Acetonitrile (MeCN)8237.5A common solvent in organic synthesis, less viscous than DMF and DMSO.
Tetrahydrofuran (THF)667.6A good starting point for many reactions, though less polar than other aprotic solvents.
Chlorinated Dichloromethane (DCM)409.1A versatile solvent, but its low boiling point may not be suitable for reactions requiring high temperatures.
Aromatic Toluene1112.4Often used in syntheses of related compounds, may require heating to achieve good solubility.[1]
Benzene802.3Similar to toluene, but less commonly used due to its toxicity.
Ester Ethyl Acetate (EtOAc)776.0A moderately polar solvent.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for this compound
  • Preparation: Dispense a small, accurately weighed amount (e.g., 5 mg) of this compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent from Table 1.

  • Observation at Room Temperature: Vigorously stir or vortex each vial at room temperature for 2-3 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Heating: For vials where the solid is not fully dissolved, gently heat the mixture in a controlled manner (e.g., in a heated water bath or on a hot plate with stirring) to just below the boiling point of the solvent. Record any changes in solubility.

  • Cooling: Allow the heated vials to cool to room temperature and observe if the compound remains in solution or precipitates out.

  • Selection: Based on these observations, select the most suitable solvent or solvent mixture for your reaction.

Mandatory Visualization

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound check_purity Is the compound pure? start->check_purity purify Purify the compound check_purity->purify No solvent_screening Perform Systematic Solvent Screening (Protocol 1) check_purity->solvent_screening Yes purify->solvent_screening dissolved Is it soluble in any single solvent? solvent_screening->dissolved use_solvent Use the identified solvent for the reaction dissolved->use_solvent Yes co_solvent Try Co-solvent Systems (e.g., Toluene/DMF) dissolved->co_solvent No end End of Troubleshooting use_solvent->end dissolved_co Is it soluble in a co-solvent mixture? co_solvent->dissolved_co use_co_solvent Use the co-solvent system for the reaction dissolved_co->use_co_solvent Yes physical_methods Employ Physical Methods: - Gentle Heating - Sonication dissolved_co->physical_methods No use_co_solvent->end dissolved_physical Does it dissolve? physical_methods->dissolved_physical proceed_reaction Proceed with the reaction (monitor for precipitation upon cooling) dissolved_physical->proceed_reaction Yes alternative_techniques Consider Alternative Techniques: - Solvent-Free Reaction - Phase-Transfer Catalysis dissolved_physical->alternative_techniques No proceed_reaction->end alternative_techniques->end Experimental_Workflow_Solvent_Screening start Start: Solvent Screening prepare_samples 1. Weigh 5 mg of this compound into multiple vials start->prepare_samples add_solvents 2. Add 0.1 mL of different test solvents (DMF, DMSO, MeCN, THF, DCM, Toluene) prepare_samples->add_solvents observe_rt 3. Stir/Vortex at Room Temperature and observe solubility add_solvents->observe_rt heat_samples 4. For undissolved samples, gently heat the mixture observe_rt->heat_samples observe_heated 5. Observe solubility at elevated temperature heat_samples->observe_heated cool_samples 6. Cool to Room Temperature observe_heated->cool_samples observe_cooled 7. Observe for precipitation cool_samples->observe_cooled select_solvent 8. Select the optimal solvent or co-solvent system observe_cooled->select_solvent end End: Solvent Selected select_solvent->end

References

Preventing decomposition of 3-Fluorobenzoyl cyanide during workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of 3-Fluorobenzoyl cyanide during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during workup?

A1: The primary cause of decomposition is hydrolysis. This compound, like other acyl cyanides, is highly susceptible to reaction with water. This reaction is catalyzed by both acidic and basic conditions and results in the formation of 3-fluorobenzoic acid and hydrogen cyanide.

Q2: How sensitive is this compound to pH?

A2: Acyl cyanides are generally unstable in neutral or basic aqueous solutions. Hydrolysis is rapid under these conditions. While strongly acidic conditions can also promote hydrolysis, some studies suggest that the rate of hydrolysis is inhibited in moderately concentrated acids before being catalyzed again at very high acid concentrations. It is best to avoid aqueous workups where possible or maintain slightly acidic to neutral pH for very brief periods at low temperatures.

Q3: What role does temperature play in the stability of this compound?

A3: Elevated temperatures can accelerate the rate of decomposition, especially in the presence of nucleophiles like water. During workup, it is crucial to keep the temperature low, particularly during aqueous washes and solvent evaporation.

Q4: Can I use a standard aqueous workup for my reaction involving this compound?

A4: A standard aqueous workup is not recommended due to the high risk of hydrolysis. If an aqueous wash is unavoidable, it must be performed rapidly with cold, deionized water or brine, and the organic layer should be immediately dried over a vigorous drying agent like magnesium sulfate or sodium sulfate. A non-aqueous workup is the preferred method.

Q5: What are the main decomposition byproducts I should look for?

A5: The most common decomposition byproduct is 3-fluorobenzoic acid, formed from the hydrolysis of the acyl cyanide. Depending on the reaction conditions, you might also observe the formation of dimeric or polymeric materials, especially if basic impurities are present.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Yield of this compound Hydrolysis during workup: The product was exposed to water for too long or at too high a temperature.- Use a non-aqueous workup if possible. - If an aqueous wash is necessary, perform it quickly with cold brine (less than 5 minutes). - Ensure all solvents are anhydrous and glassware is oven-dried.
Formation of 3-Fluorobenzoic Acid Acid or base-catalyzed hydrolysis: The workup conditions were either too acidic or too basic.- Neutralize the reaction mixture carefully with a non-aqueous base if necessary before workup. - Avoid washes with sodium bicarbonate or other aqueous bases. If a wash is needed to remove acid, use it sparingly and at low temperatures.
Product Decomposes During Solvent Removal High temperature during evaporation: The product is thermally unstable.- Use a rotary evaporator at a low temperature (e.g., < 30°C) and under high vacuum. - For very sensitive applications, consider removing the solvent under a stream of inert gas at room temperature.
Inconsistent Results Atmospheric moisture: The workup was performed without adequate protection from air.- Perform the entire workup procedure under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and oven-dried glassware.

Data Presentation

Table 1: Illustrative Stability of Acyl Cyanides under Various Aqueous Conditions

Condition Temperature Approximate Half-life Primary Decomposition Product
Deionized Water (pH ~6-7)25°CMinutesCorresponding Carboxylic Acid
0.1 M HCl25°CHoursCorresponding Carboxylic Acid
0.1 M NaOH25°CSeconds to MinutesCorresponding Carboxylic Acid
Cold Brine (Saturated NaCl)0-5°C10-20 MinutesCorresponding Carboxylic Acid

Table 2: Effect of Temperature on Decomposition in the Presence of Trace Water

Temperature Relative Rate of Hydrolysis
0°C1 (Baseline)
25°C~5-10x
50°C>50x

Experimental Protocols

Protocol 1: Recommended Non-Aqueous Workup

  • Quenching: Once the reaction is complete, cool the reaction mixture to 0°C. If necessary, quench any reactive reagents with a non-protic scavenger.

  • Filtration: If the reaction mixture contains solid byproducts (e.g., salts), dilute with an anhydrous solvent (e.g., diethyl ether or dichloromethane) and filter through a pad of Celite or glass wool under an inert atmosphere.

  • Solvent Removal: Concentrate the filtrate under reduced pressure at a low temperature (<30°C).

  • Purification: Purify the crude this compound by vacuum distillation or crystallization from a non-protic solvent system (e.g., toluene/hexane).

Protocol 2: Rapid Aqueous Wash for Acid Removal (Use only when necessary)

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Extraction: Transfer the reaction mixture to a pre-chilled separatory funnel containing cold diethyl ether or dichloromethane.

  • Washing: Add a small volume of cold, saturated aqueous sodium chloride (brine). Gently invert the funnel 2-3 times (do not shake vigorously to avoid emulsions) and immediately separate the organic layer. The entire wash should take no longer than 2 minutes.

  • Drying: Dry the organic layer over a large amount of a fast-acting drying agent such as anhydrous magnesium sulfate. Stir for 5-10 minutes.

  • Filtration and Concentration: Filter off the drying agent and wash with a small amount of anhydrous solvent. Concentrate the filtrate under reduced pressure at low temperature (<30°C).

Visualizations

Decomposition_Pathway Decomposition Pathway of this compound A This compound D Hydrolysis A->D B H2O (Water) B->D C H+ or OH- (Acid/Base Catalyst) C->D E 3-Fluorobenzoic Acid D->E F HCN (Hydrogen Cyanide) D->F

Caption: Primary decomposition pathway of this compound.

Workup_Workflow Recommended Workup Decision Tree Start Reaction Complete Decision1 Is Aqueous Wash Absolutely Necessary? Start->Decision1 NonAqueous Perform Non-Aqueous Workup (Protocol 1) Decision1->NonAqueous No Aqueous Perform Rapid Aqueous Wash (Protocol 2) Decision1->Aqueous Yes Purify Purification (Vacuum Distillation/Crystallization) NonAqueous->Purify Aqueous->Purify End Pure Product Purify->End

Caption: Decision workflow for selecting the appropriate workup method.

Refining reaction times and temperatures for 3-Fluorobenzoyl cyanide chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Refining 3-Fluorobenzoyl Cyanide Chemistry

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method is the reaction of 3-Fluorobenzoyl chloride with a cyanide source, typically copper(I) cyanide (CuCN).[1][2][3] This reaction involves the nucleophilic substitution of the chloride on the acyl group by the cyanide ion. The reaction is generally performed at elevated temperatures.[4]

Q2: What are the critical reaction parameters that need strict control?

A2: Success in synthesizing this compound hinges on three key parameters:

  • Anhydrous Conditions: this compound is highly susceptible to hydrolysis, which converts it into the non-target 3-Fluorobenzoic acid. It is imperative to use oven-dried glassware and anhydrous reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Temperature: The reaction requires significant thermal energy, with temperatures often ranging from 150°C to 230°C.[1][4] However, excessive heat can promote the formation of by-products like 3-Fluorobenzoic anhydride.[2] Careful optimization is crucial.

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but prolonged heating can lead to decomposition and by-product formation. Typical reaction times range from 1.5 to 6 hours.[1][2]

Q3: What are the primary side reactions and how can they be minimized?

A3: The two most common side reactions are:

  • Hydrolysis: Presence of trace water will lead to the formation of 3-Fluorobenzoic acid. This can be minimized by ensuring strictly anhydrous conditions throughout the setup and reaction.[5]

  • Anhydride Formation: At high temperatures, two molecules of the starting material or product can react to form 3-Fluorobenzoic anhydride.[2][4] This can be mitigated by carefully controlling the reaction temperature and avoiding prolonged heating after the reaction has reached completion.

Q4: How can I effectively monitor the progress of the reaction?

A4: Reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Infrared (IR) Spectroscopy. A key indicator in IR spectroscopy would be the appearance of the characteristic nitrile (C≡N) stretch (typically around 2220-2240 cm⁻¹) and the disappearance of the acyl chloride C=O stretch.

Q5: What are the essential safety precautions when working with this compound and its precursors?

A5: All manipulations should be conducted in a well-ventilated chemical fume hood. Cyanide reagents like copper(I) cyanide are highly toxic if ingested, inhaled, or absorbed through the skin.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All cyanide-contaminated waste must be quenched and disposed of according to institutional hazardous waste protocols.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Wet Reagents/Glassware: Moisture is hydrolyzing the product or starting material.Ensure all glassware is oven-dried overnight. Use freshly dried, high-purity copper(I) cyanide and distilled 3-Fluorobenzoyl chloride.[1]
2. Insufficient Temperature: The reaction has a high activation energy and has not been initiated.Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction mixture by TLC or GC for product formation. Optimal temperatures are often between 150-165°C.[2][4]
3. Inadequate Reaction Time: The reaction has not proceeded to completion.Extend the reaction time, taking aliquots periodically to analyze for the consumption of starting material. Be cautious, as excessive time can degrade the product.
High Percentage of 3-Fluorobenzoic Acid in Product Presence of Water: The acyl cyanide product is being hydrolyzed.Work under a rigorously maintained inert atmosphere (nitrogen or argon). Ensure all reagents and solvents are anhydrous. Avoid aqueous workups until the reaction is fully quenched.[5]
Significant 3-Fluorobenzoic Anhydride By-product 1. Excessive Temperature: High heat is promoting the formation of the anhydride.[2][4]Reduce the reaction temperature. Find the minimum temperature required for a reasonable reaction rate.
2. Prolonged Reaction Time: Extended heating, even at optimal temperature, can favor by-product formation.Monitor the reaction closely and stop heating once the starting material is consumed.
Product is a Dark Oil or Solid and Difficult to Purify 1. Copper Salt Contamination: Residual copper salts from the reaction are present.After the reaction, cool the mixture below 100°C and dilute with an aprotic solvent (e.g., toluene) to precipitate the copper salts, which can then be removed by filtration.[2]
2. Thermal Decomposition: Tar-like substances have formed due to overheating.Attempt purification via fractional distillation under reduced pressure or recrystallization. Optimize the reaction temperature to prevent decomposition in future runs.[1]

Data Presentation

Table 1: General Reaction Parameters for Aroyl Cyanide Synthesis
ParameterTemperature RangeTime RangeKey ConsiderationsReference(s)
Reagent Ratio N/AN/A1.0 to 1.3 molar equivalents of CuCN per equivalent of acyl chloride.[2]
Neat Reaction 150 - 230 °C1.5 - 6 hoursVigorous stirring or shaking is essential for mixing the solid-liquid phases.[1][1][2][4]
Workup < 100 °CN/ACool before diluting with a solvent like toluene to precipitate and filter out copper salts.[2]
Purification VariesN/AFractional distillation under reduced pressure or recrystallization.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative procedure based on established methods for analogous compounds.[1][2][4] All work must be performed in a certified chemical fume hood by trained personnel.

Materials:

  • 3-Fluorobenzoyl chloride (1.0 eq)

  • Copper(I) cyanide (1.2 eq), dried at 110°C for 3 hours prior to use[1]

  • Anhydrous toluene for workup

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the oven-dried glassware. To the round-bottom flask, add copper(I) cyanide (1.2 eq) followed by 3-Fluorobenzoyl chloride (1.0 eq) under a positive pressure of inert gas.

  • Reaction: Begin vigorous stirring to ensure good mixing of the reagents. Heat the mixture to 160-165°C and maintain this temperature for 3-5 hours.[2][4] The mixture will typically become a brown-green suspension.

  • Monitoring: Periodically and carefully take a small aliquot from the reaction mixture, quench it, and analyze by TLC or GC to monitor the disappearance of the 3-Fluorobenzoyl chloride.

  • Workup: Once the reaction is complete, turn off the heat and allow the mixture to cool to approximately 80°C.[4] Carefully add anhydrous toluene to the flask to precipitate the inorganic copper salts.

  • Isolation: Filter the hot suspension through a pad of celite to remove the precipitated salts. Wash the filter cake with small portions of hot toluene.

  • Purification: Combine the filtrate and washings. Remove the toluene under reduced pressure. The crude this compound can be purified by vacuum distillation to yield the final product.

Visualizations

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification prep_reagents Prepare Anhydrous Reagents (Dry CuCN, Distill Acyl Chloride) prep_glass Oven-Dry Glassware setup Reaction Setup (Under Inert Atmosphere) prep_glass->setup heating Heat to 160-165°C (Stir for 3-5 hours) setup->heating monitoring Monitor Progress (TLC / GC) heating->monitoring workup Cool & Dilute with Toluene monitoring->workup filtration Filter to Remove Salts workup->filtration purification Vacuum Distillation of Crude Product filtration->purification final_product Pure this compound purification->final_product

Caption: General experimental workflow for this compound synthesis.

G start Low or No Yield? cause1 Reagents or Glassware Wet? start->cause1 Yes sol1 Ensure Strictly Anhydrous Conditions cause1->sol1 Yes cause2 Temperature Too Low? cause1->cause2 No end Yield Improved sol1->end sol2 Increase Temperature (Target 150-165°C) cause2->sol2 Yes cause3 Time Too Short? cause2->cause3 No sol2->end sol3 Extend Reaction Time (Monitor by TLC/GC) cause3->sol3 Yes sol3->end

Caption: Troubleshooting decision tree for low product yield.

G cluster_side Common Side Reactions reagents 3-Fluorobenzoyl Chloride + CuCN product This compound (Desired Product) reagents->product Heat (160°C) anhydride 3-Fluorobenzoic Anhydride reagents->anhydride High Temp / Long Time hydrolysis 3-Fluorobenzoic Acid product->hydrolysis + H₂O (Trace)

Caption: Key reaction and common side-reaction pathways.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions with 3-Fluorobenzoyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing 3-Fluorobenzoyl cyanide in chemical reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the cyanide carbon. The carbonyl carbon is generally more reactive towards nucleophiles, leading to acylation reactions. However, the cyanide group can also react under certain conditions.

Q2: What are the most common types of reactions where this compound is used as a reactant?

A2: this compound is a versatile reagent that can be used in a variety of organic transformations, including:

  • Friedel-Crafts Acylation: To introduce the 3-fluorobenzoyl group to aromatic and heteroaromatic compounds.

  • Nucleophilic Acyl Substitution: Reaction with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.

  • Reaction with Organometallic Reagents: To synthesize ketones by reacting with Grignard reagents or organolithium compounds.

  • Reduction: Selective reduction of either the carbonyl group to an alcohol or the cyanide group to an amine, or both.

  • Cycloaddition Reactions: The nitrile group can potentially participate in cycloaddition reactions to form heterocyclic compounds.

Q3: What types of catalysts are typically used for reactions involving this compound?

A3: The choice of catalyst is highly dependent on the desired transformation:

  • Lewis Acids: (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) are commonly used to activate the carbonyl group for Friedel-Crafts acylation and other reactions with weak nucleophiles.

  • Transition Metal Catalysts: Palladium and nickel complexes are often employed for decarbonylative cross-coupling reactions.

  • Brønsted Acids or Bases: Can be used to catalyze nucleophilic additions to the carbonyl group.

  • Reducing Agents: Catalytic hydrogenation (e.g., H₂, Pd/C) or hydride reagents (e.g., NaBH₄, LiAlH₄) are used for reductions. The choice of reagent will determine the selectivity.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes. This compound is an acyl cyanide and should be handled with care in a well-ventilated fume hood. Acyl cyanides can release toxic hydrogen cyanide (HCN) gas upon contact with water or acids. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure that all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) when necessary.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation
Potential Cause Troubleshooting Steps
Insufficient Catalyst Activity Ensure the Lewis acid catalyst is fresh and anhydrous. Consider using a stronger Lewis acid or increasing the catalyst loading.
Deactivation of Catalyst The reaction mixture may contain water or other impurities that deactivate the Lewis acid. Use anhydrous solvents and reagents.
Poor Substrate Reactivity The aromatic substrate may be deactivated. More forcing reaction conditions (higher temperature, longer reaction time) may be required.
Side Reactions The 3-fluorobenzoyl group may be directing subsequent acylations to undesired positions, or the product may be unstable under the reaction conditions. Optimize the reaction time and temperature.
Issue 2: Formation of Multiple Products in Reactions with Nucleophiles
Potential Cause Troubleshooting Steps
Competitive Attack at Carbonyl and Cyanide Groups This is more likely with strong, hard nucleophiles. Use milder reaction conditions (lower temperature). The choice of solvent can also influence selectivity.
Side Reactions of the Product The initial product may undergo further reactions. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired product is formed.
Impure Starting Material Ensure the this compound is pure. Impurities from its synthesis (e.g., 3-fluorobenzoyl chloride) can lead to byproducts.

Data Presentation

Table 1: Representative Catalyst Systems for Friedel-Crafts Acylation of Arenes with Acyl Halides/Cyanides

CatalystTypical Loading (mol%)SolventTemperature (°C)Notes
AlCl₃100 - 200CS₂, Dichloromethane, Nitrobenzene0 - 80Stoichiometric amounts are often required.
FeCl₃100 - 150Dichloromethane25 - 40A milder alternative to AlCl₃.
BF₃·OEt₂5 - 20Dichloromethane, Dichloroethane25 - 60Catalytic amounts can be effective for activated arenes.
Sc(OTf)₃1 - 10Nitromethane, Dichloromethane25 - 80Water-tolerant Lewis acid catalyst.

Table 2: Conditions for the Reaction of Acyl Cyanides with Grignard Reagents

Grignard ReagentSolventTemperature (°C)Typical Yield (%)
Phenylmagnesium bromideTHF-78 to 2570 - 90
Methylmagnesium chlorideDiethyl ether-78 to 065 - 85
Isopropylmagnesium bromideTHF-78 to 060 - 80

Note: The data in these tables are representative for acyl cyanides and should be optimized for reactions with this compound.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation using this compound
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic substrate (1.0 eq) and an anhydrous solvent (e.g., dichloromethane).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) in portions.

  • Dissolve this compound (1.05 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for the Synthesis of a Ketone via Reaction with a Grignard Reagent
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the Grignard reagent (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography.

Mandatory Visualization

Experimental_Workflow General Experimental Workflow for Reactions with this compound reagents 1. Reagents & Glassware - Dry Glassware - Anhydrous Solvents - this compound - Reactant & Catalyst setup 2. Reaction Setup - Assemble under Inert Atmosphere - Add Reactants & Solvent reagents->setup Preparation conditions 3. Reaction Conditions - Control Temperature - Stirring setup->conditions Initiation monitoring 4. Reaction Monitoring - TLC / LC-MS / GC-MS conditions->monitoring In Progress workup 5. Work-up - Quench Reaction - Extraction monitoring->workup Completion purification 6. Purification - Column Chromatography - Recrystallization / Distillation workup->purification Crude Product analysis 7. Product Analysis - NMR / IR / MS purification->analysis Pure Product

Caption: A generalized workflow for conducting chemical reactions using this compound.

Troubleshooting_Logic Troubleshooting Logic for a Low-Yielding Reaction start Low Yield or No Reaction check_reagents Are Reagents Pure & Anhydrous? start->check_reagents reagent_issue Purify/Dry Reagents Use Fresh Catalyst check_reagents->reagent_issue No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes reagent_issue->check_conditions conditions_issue Adjust Temperature Increase Reaction Time Change Solvent check_conditions->conditions_issue No check_catalyst Is the Catalyst Active? check_conditions->check_catalyst Yes conditions_issue->check_catalyst catalyst_issue Increase Catalyst Loading Use a Different Catalyst check_catalyst->catalyst_issue No success Improved Yield check_catalyst->success Yes catalyst_issue->success

Caption: A decision tree for troubleshooting low-yielding reactions involving this compound.

Validation & Comparative

Unveiling the Reactivity Landscape of Benzoyl Cyanides: A Comparative Analysis Featuring 3-Fluorobenzoyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle nuances of chemical reactivity is paramount. This guide provides a comprehensive comparison of the reactivity of 3-Fluorobenzoyl cyanide with other substituted benzoyl cyanides, supported by experimental data and detailed protocols. This analysis will aid in the rational selection of reagents and the optimization of reaction conditions in synthetic chemistry.

The reactivity of benzoyl cyanides in nucleophilic acyl substitution reactions is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electrophilicity of the carbonyl carbon, thereby affecting the rate of reaction with nucleophiles. This guide focuses on the impact of a fluorine atom at the meta-position, as seen in this compound, and compares its reactivity to other analogs.

The Electronic Influence of Substituents: A Hammett Perspective

The Hammett equation provides a powerful framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent.

A positive σ value indicates an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon and thus enhances the rate of nucleophilic attack. Conversely, a negative σ value signifies an electron-donating group, which decreases reactivity. The reaction constant, ρ, reflects the sensitivity of the reaction to substituent effects.

The 3-fluoro substituent has a positive Hammett constant (σ_meta = +0.34), indicating its electron-withdrawing nature at the meta position. This effect is primarily inductive. Consequently, this compound is expected to be more reactive towards nucleophiles than the unsubstituted benzoyl cyanide.

Comparative Reactivity Data

Benzoyl Cyanide DerivativeSubstituentHammett Constant (σ)Relative Rate of Hydrolysis (k/k₀)
Benzoyl cyanideH0.001.0
4-Chlorobenzoyl cyanide4-Cl+0.23~2.0[1]
This compound3-F+0.34> 1.0 (Predicted)
4-Nitrobenzoyl cyanide4-NO₂+0.78> 2.0 (Predicted)
4-Methoxybenzoyl cyanide4-OCH₃-0.27< 1.0 (Predicted)
4-Methylbenzoyl cyanide4-CH₃-0.17< 1.0 (Predicted)

Note: The relative rate for 4-Chlorobenzoyl cyanide is an approximation based on literature data.[1] The predicted relative rates for other derivatives are based on their respective Hammett constants and the general principle that electron-withdrawing groups accelerate the reaction.

As the data and predictions in the table illustrate, electron-withdrawing substituents like chloro, fluoro, and nitro groups are expected to increase the rate of hydrolysis compared to the unsubstituted benzoyl cyanide. Conversely, electron-donating groups such as methoxy and methyl groups are predicted to decrease the reaction rate. The magnitude of this effect generally correlates with the value of the Hammett substituent constant.

Experimental Protocols

To facilitate further research and validation of these reactivity trends, a detailed experimental protocol for a key reaction, the hydrolysis of benzoyl cyanides, is provided below.

Kinetic Study of the Hydrolysis of Substituted Benzoyl Cyanides

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of various substituted benzoyl cyanides in an aqueous-organic solvent mixture.

Materials:

  • Substituted benzoyl cyanides (e.g., benzoyl cyanide, this compound, 4-chlorobenzoyl cyanide)

  • Dioxane (or another suitable water-miscible organic solvent)

  • Deionized water

  • Buffer solutions (e.g., phosphate or acetate buffers to maintain constant pH)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each benzoyl cyanide derivative in the chosen organic solvent (e.g., 0.1 M in dioxane).

  • Reaction Mixture Preparation: In a thermostatted cuvette, prepare the reaction mixture by adding the appropriate buffer solution and deionized water. Allow the mixture to equilibrate to the desired temperature (e.g., 25 °C).

  • Initiation of the Reaction: To initiate the reaction, inject a small aliquot of the benzoyl cyanide stock solution into the cuvette containing the aqueous buffer. The final concentration of the benzoyl cyanide should be in the micromolar range to ensure pseudo-first-order conditions.

  • Data Acquisition: Immediately start monitoring the change in absorbance at a wavelength where the benzoyl cyanide or the product (benzoic acid) has a significant and distinct absorbance. Record the absorbance at regular time intervals.

  • Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at the completion of the reaction.

  • Comparison: Compare the k_obs values obtained for the different substituted benzoyl cyanides to determine their relative reactivities.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the general mechanism of nucleophilic acyl substitution and the experimental workflow for kinetic analysis.

NucleophilicAcylSubstitution Reactants Benzoyl Cyanide + Nucleophile Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Acyl-Substituted Product + Cyanide Ion Intermediate->Products Leaving Group Departure

Caption: General mechanism of nucleophilic acyl substitution on benzoyl cyanides.

KineticAnalysisWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis StockSolution Prepare Stock Solutions of Benzoyl Cyanides ReactionMixture Prepare Aqueous Reaction Mixture InitiateReaction Initiate Reaction ReactionMixture->InitiateReaction MonitorAbsorbance Monitor Absorbance vs. Time InitiateReaction->MonitorAbsorbance CalculateRate Calculate Rate Constants MonitorAbsorbance->CalculateRate CompareReactivity Compare Reactivities CalculateRate->CompareReactivity

Caption: Experimental workflow for the kinetic analysis of benzoyl cyanide hydrolysis.

References

Structural Confirmation of 3-Fluorobenzoyl Cyanide: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for the structural elucidation of 3-Fluorobenzoyl cyanide. While experimental NMR data for this specific compound is not publicly available, this guide presents predicted ¹H and ¹³C NMR data based on established substituent effects, alongside typical data from IR and MS, to offer a comprehensive analytical overview.

Predicted ¹H and ¹³C NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the aromatic region is of particular interest. The fluorine and benzoyl cyanide groups will influence the chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy: Carbon NMR provides information on the number of different types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), signals are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Aromatic Protons7.8 - 8.2m-4H
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Carbonyl Carbon~180-185C=O
Aromatic Carbons115-165C-F, C-CN, C-H
Cyanide Carbon~115-120C≡N

Note: Predicted values are based on the analysis of similar compounds and known substituent effects.

Comparison with Alternative Analytical Techniques

While NMR provides extensive structural detail, a multi-technique approach is often employed for robust structural confirmation. Infrared (IR) spectroscopy and mass spectrometry (MS) offer complementary information.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer structural clues.

Table 2: Comparison of Analytical Techniques for the Structural Confirmation of this compound

TechniqueInformation ProvidedStrengthsLimitationsExpected Data for this compound
¹H and ¹³C NMR Detailed carbon-hydrogen framework, connectivity through coupling patterns.Unambiguous structure determination, non-destructive.Lower sensitivity, requires higher sample concentration.Predicted aromatic signals in ¹H NMR; distinct signals for carbonyl, aromatic, and cyanide carbons in ¹³C NMR.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, requires small sample amount.Provides limited information on the overall molecular structure.Strong absorption bands for C=O (~1680-1700 cm⁻¹), C≡N (~2220-2240 cm⁻¹), and C-F (~1000-1400 cm⁻¹).
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Isomers can be difficult to distinguish, fragmentation can be complex.Molecular ion peak (M⁺) corresponding to the molecular weight; characteristic fragmentation patterns involving loss of CO, CN, and F.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data by applying a Fourier transform, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This involves broadband decoupling of the proton frequencies to simplify the spectrum to singlets for each carbon.

    • A larger number of scans is typically required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

    • Process the data similarly to the ¹H spectrum.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a synthesized compound like this compound, integrating multiple spectroscopic techniques.

Structural_Confirmation_Workflow Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR 1H and 13C NMR Spectroscopy Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Characteristic Absorptions IR->IR_Data MS_Data MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure_Confirmation Structural Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Integrated workflow for the synthesis, purification, and structural confirmation of this compound using multiple spectroscopic techniques.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Fluorobenzoyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry serves as a cornerstone technique for elucidating these molecular structures by analyzing the fragmentation patterns of ionized molecules. This guide provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Fluorobenzoyl cyanide, offering a comparative analysis with related compounds and a comprehensive experimental protocol for its determination.

Predicted Fragmentation Pattern

Upon electron impact, a this compound molecule is expected to lose an electron to form a molecular ion ([M]•+). The excess energy imparted during ionization will induce bond cleavages, leading to a series of characteristic fragment ions. The primary fragmentation pathways are likely to involve the loss of the cyano group, the carbonyl group, and rearrangements influenced by the fluorine atom.

A comparison with the fragmentation patterns of related benzoyl and aromatic compounds provides a framework for these predictions. For instance, aromatic aldehydes and ketones often exhibit a strong peak corresponding to the loss of a hydrogen radical or the entire aldehyde/ketone group. Similarly, nitroaromatic compounds show a characteristic loss of the nitro group.[1] In the case of this compound, the stability of the resulting carbocations will heavily influence the observed fragments.

Comparative Fragmentation Data

To provide a robust comparison, the following table summarizes the key predicted fragments for this compound alongside experimentally observed fragments for related halogenated benzoyl compounds. This comparative approach allows for a more confident interpretation of potential experimental results.

Compound Molecular Ion (m/z) Key Fragment 1 (m/z) Proposed Structure 1 Key Fragment 2 (m/z) Proposed Structure 2 Key Fragment 3 (m/z) Proposed Structure 3
This compound (Predicted) 149121[M-CO]•+95[M-CO-CN]•+75[C6H4F]+
3-Chlorobenzoyl cyanide [2]165/167137/139[M-CO]•+111/113[M-CO-CN]•+91[C6H4Cl]+
Benzoyl cyanide 131103[M-CO]•+77[C6H5]+51[C4H3]+
3-Fluorobenzoic acid [3]140123[M-OH]+95[M-COOH]+75[C6H4F]+

Experimental Protocol

For researchers seeking to obtain an experimental mass spectrum of this compound, the following protocol outlines a standard procedure using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Scientific GC-MS)

  • Ionization Source: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

GC Conditions:

  • Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C

  • Injection Volume: 1 µL (splitless mode)

MS Conditions:

  • Ionization Energy: 70 eV[4]

  • Source Temperature: 230 °C[4]

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-350

  • Solvent Delay: 3 minutes

Sample Preparation: Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Fragmentation Pathway Diagram

The logical flow of the predicted fragmentation of this compound is illustrated in the following diagram:

Fragmentation_Pattern M This compound [M]•+ m/z = 149 F1 [M-CO]•+ m/z = 121 M->F1 - CO F2 [M-CN]•+ m/z = 123 M->F2 - CN F3 [C6H4F]+ m/z = 95 F1->F3 - CN F2->F3 - CO F4 [C5H4F]+ m/z = 75 F3->F4 - C2H2

Predicted EI fragmentation of this compound.

References

X-ray Crystallography of 3-Fluorobenzoyl Cyanide and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data available for derivatives of 3-fluorobenzoyl cyanide. Due to the limited publicly available crystallographic data for this compound itself, this guide focuses on a key derivative, 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide, and presents a comparative context with other related benzoyl compounds. The experimental protocols and data herein serve as a valuable resource for researchers engaged in the structural analysis and development of novel chemical entities.

Data Presentation: Crystallographic Data Summary

Table 1: Crystallographic Data for 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide

ParameterValue
Chemical FormulaC₁₉H₁₂F₂N₂O₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.1974(6)
b (Å)10.6696(7)
c (Å)12.9766(8)
α (°)90
β (°)90
γ (°)90
Volume (ų)1133.9(1)
Z2
Temperature (K)150
R-factor0.057
wR-factor0.167

Data sourced from Acta Crystallographica Section E: Structure Reports Online[1].

Comparative Analysis

The structural data of 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide reveals a triclinic crystal system, which is common for organic molecules. The R-factor of 0.057 indicates a well-refined crystal structure. For comparison, other substituted benzoyl derivatives, such as 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, crystallize in the monoclinic space group P21/c. This highlights how different substituents on the benzoyl core can influence the crystal packing and symmetry.

The synthesis of such derivatives often involves the reaction of a substituted benzoyl chloride with an appropriate nucleophile. For instance, the synthesis of 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide involves the reaction of 3-fluorobenzoyl chloride with 2-aminopyridine. The synthesis of other benzoyl cyanide derivatives can be achieved by reacting the corresponding benzoyl chloride with a cyanide salt, such as sodium cyanide or copper(I) cyanide.

Experimental Protocols

A general methodology for the synthesis and single-crystal X-ray diffraction analysis of benzoyl cyanide derivatives is outlined below.

Synthesis of Benzoyl Cyanide Derivatives

A common route for the synthesis of benzoyl cyanides involves the reaction of the corresponding benzoyl chloride with a cyanide source.

Example Protocol:

  • To a solution of the desired benzoyl chloride in an inert solvent (e.g., acetonitrile or toluene), add a cyanide salt (e.g., sodium cyanide or copper(I) cyanide).

  • The reaction mixture may be stirred at room temperature or heated depending on the reactivity of the starting materials.

  • Upon completion, the reaction mixture is filtered to remove any inorganic salts.

  • The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as vacuum distillation or crystallization.

Single-Crystal X-ray Crystallography

The following is a generalized workflow for determining the crystal structure of a compound.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, often a cryogenic temperature like 100 K or 150 K, to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow and Logical Relationships

To further clarify the processes and relationships involved in the crystallographic analysis of this compound and its derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis s1 React 3-Fluorobenzoyl Chloride with Cyanide Source s2 Purification of This compound Derivative s1->s2 c1 Slow Evaporation of Saturated Solution s2->c1 Obtain pure compound d1 Mount Single Crystal c1->d1 Select suitable crystal d2 Collect Diffraction Data d1->d2 a1 Solve Structure (e.g., Direct Methods) d2->a1 Process raw data a2 Refine Structure (Least-Squares) a1->a2 a3 Final Crystallographic Model (CIF) a2->a3 logical_relationship cluster_core Core Moiety cluster_derivatives Derivatives cluster_properties Structural Properties core Benzoyl Cyanide d1 This compound (Target Compound) core->d1 Fluorination at pos. 3 d3 Other Substituted Benzoyl Cyanides (For Comparison) core->d3 Other Substitutions d2 3-Fluoro-N-(3-fluorobenzoyl) -N-(2-pyridyl)benzamide (Data Available) d1->d2 Derivatization p1 Crystal System & Space Group d2->p1 p2 Bond Lengths & Angles d2->p2 p3 Intermolecular Interactions d2->p3 d3->p1 d3->p2 d3->p3

References

A Comparative Guide to Validating the Purity of Synthesized 3-Fluorobenzoyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 3-Fluorobenzoyl cyanide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. We present detailed experimental protocols and comparative data to assist in the selection of the most appropriate validation methods.

Introduction to this compound and its Importance

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of a 3-fluorobenzoyl group. The presence of the fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, often leading to enhanced biological activity and metabolic stability. Given its role as a precursor in the development of novel therapeutics and other high-value chemicals, rigorous purity assessment of synthesized this compound is paramount to ensure the reliability and reproducibility of subsequent reactions and biological testing.

Analytical Techniques for Purity Determination

Several analytical techniques can be employed to determine the purity of this compound. The choice of method will depend on the available instrumentation, the nature of the expected impurities, and the desired level of sensitivity. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Purity Analysis Methods
Analytical Technique Principle Information Provided Key Advantages Potential Limitations
HPLC (UV Detection) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (% area), presence of non-volatile impurities.High resolution, quantitative accuracy, suitable for non-volatile and thermally labile compounds.Requires a chromophore for UV detection, may require method development.
GC-MS Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities, mass-to-charge ratio of components.High sensitivity, excellent for identifying volatile and semi-volatile impurities, provides structural information.Not suitable for non-volatile or thermally labile compounds, may require derivatization.
¹H and ¹³C NMR Nuclear spin transitions in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct NMR signals.Provides detailed structural information, can be quantitative (qNMR), non-destructive.Lower sensitivity compared to chromatographic methods, signal overlap can be an issue.

Comparison with Alternative Acylating Agents

This compound belongs to the class of acyl cyanides, which are potent acylating agents. Understanding its performance in comparison to other common acylating agents is crucial for process optimization and reagent selection.

Data Presentation: Comparison of Acylating Agents
Acylating Agent General Reactivity Byproducts Advantages Disadvantages
This compound HighCyanide salts (after quenching)High reactivity, often leads to high yields and short reaction times.[1]Formation of toxic cyanide waste, moisture sensitive.
3-Fluorobenzoyl Chloride Very HighHClHigh reactivity, readily available.[2]Corrosive HCl byproduct, can be less selective with polyfunctional molecules.[3]
3-Fluorobenzoic Anhydride Moderate3-Fluorobenzoic acidLess reactive and potentially more selective than the acyl chloride, less corrosive byproduct.May require higher temperatures or catalysts to achieve comparable reactivity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC)

Principle: This method utilizes reverse-phase chromatography to separate this compound from its potential non-volatile impurities, such as the starting material (3-fluorobenzoyl chloride) and its hydrolysis product (3-fluorobenzoic acid).

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of synthesized this compound in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound. The retention time of 3-fluorobenzoic acid is expected to be shorter than that of this compound under these conditions.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This technique is ideal for identifying and quantifying volatile impurities that may be present in the synthesized product.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-400 amu

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of the main product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide detailed structural information about the synthesized compound and can be used to identify and quantify impurities that have distinct NMR signals.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of CDCl₃.

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • Expected Chemical Shifts for this compound: The aromatic protons will appear in the range of 7.4-8.0 ppm. The fluorine atom will cause splitting of the adjacent proton signals.

    • Potential Impurities:

      • 3-Fluorobenzoyl chloride: Aromatic protons will have slightly different chemical shifts.

      • 3-Fluorobenzoic acid: The carboxylic acid proton will appear as a broad singlet downfield (typically >10 ppm). The aromatic proton signals will also differ.

  • ¹³C NMR Analysis:

    • Acquire a standard carbon-13 NMR spectrum.

    • Expected Chemical Shifts for this compound: The carbonyl carbon is expected around 160-170 ppm, and the cyanide carbon around 110-120 ppm. The carbon atoms of the aromatic ring will show characteristic shifts and C-F coupling.

  • Data Analysis: Purity can be estimated by integrating the signals corresponding to the product and the impurities. For quantitative analysis (qNMR), a certified internal standard with a known concentration must be used.

Mandatory Visualizations

Experimental Workflow for Purity Validation

G cluster_synthesis Synthesis cluster_analysis Purity Validation cluster_results Results Synthesis Synthesized This compound HPLC HPLC Analysis Synthesis->HPLC GCMS GC-MS Analysis Synthesis->GCMS NMR NMR Analysis Synthesis->NMR Purity Purity Assessment (>95%) HPLC->Purity Impurity Impurity Profile GCMS->Impurity NMR->Purity NMR->Impurity

Caption: Workflow for the comprehensive purity validation of synthesized this compound.

Logical Relationship of Potential Impurities

G Start 3-Fluorobenzoyl Chloride (Starting Material) Product This compound (Desired Product) Start->Product Cyanation Hydrolysis 3-Fluorobenzoic Acid (Hydrolysis Product) Product->Hydrolysis Reaction with H₂O

Caption: Potential impurities in the synthesis of this compound.

References

The Fluorine Factor: A Comparative Guide to the Biological Activity of 3-Fluorobenzoyl Cyanide Derivatives and Their Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the biological activity of 3-fluorobenzoyl cyanide derivatives versus their non-fluorinated counterparts, offering insights into the nuanced effects of this halogen on molecular behavior and bioactivity. While direct comparative studies on benzoyl cyanide derivatives are limited, this guide draws upon a key study of the closely related 3-fluorobenzoyl-CoA and benzoyl-CoA to illustrate the profound impact of meta-fluorination on enzymatic processing.

The Influence of Fluorine on Bioactivity: A General Overview

The introduction of a fluorine atom into a molecule can dramatically alter its physicochemical properties, thereby influencing its biological activity.[1][2][3] Key effects include:

  • Electronic Effects: Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution in a molecule. This can impact pKa, dipole moment, and the ability of the molecule to participate in hydrogen bonding, all of which are critical for drug-receptor interactions.[3][4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can block sites of oxidative metabolism, leading to an increased half-life and improved bioavailability of a drug.[1][3]

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its target.[1][3]

  • Conformational Effects: The small size of the fluorine atom allows it to act as a hydrogen isostere, yet its electronic properties can influence the preferred conformation of a molecule, potentially leading to a better fit in a target's binding site.[2]

Case Study: Enzymatic Metabolism of 3-Fluorobenzoyl-CoA vs. Benzoyl-CoA

A direct comparison of the enzymatic processing of 3-fluorobenzoyl-CoA and its non-fluorinated analog, benzoyl-CoA, by the enzyme benzoyl-CoA reductase (BCR) provides a quantitative look at the impact of 3-fluorination.[5] BCR is a key enzyme in the anaerobic degradation of aromatic compounds.

Table 1: Relative Activity of Benzoyl-CoA Reductase with Benzoyl-CoA and its 3-Substituted Analogues [5]

SubstrateRelative Activity (%)
Benzoyl-CoA100
3-Fluorobenzoyl-CoA 45
3-Chlorobenzoyl-CoA100
3-Methylbenzoyl-CoA120

This data clearly demonstrates that the presence of a fluorine atom at the 3-position of the benzoyl ring reduces the catalytic efficiency of benzoyl-CoA reductase by more than half. This suggests that the electron-withdrawing nature of the fluorine substituent at this position may negatively influence substrate binding or the catalytic mechanism of the enzyme.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized signaling pathway that could be inhibited by a benzoyl cyanide derivative and a typical experimental workflow for evaluating enzyme inhibition.

G Figure 1: Generalized Kinase Signaling Pathway Inhibition cluster_0 Figure 1: Generalized Kinase Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase Cascade Kinase Cascade Receptor Tyrosine Kinase->Kinase Cascade Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound Derivative This compound Derivative This compound Derivative->Kinase Cascade

Caption: A potential mechanism where a this compound derivative inhibits a kinase cascade.

G Figure 2: Experimental Workflow for Enzyme Inhibition Assay cluster_workflow Workflow Prepare Enzyme Solution Prepare Enzyme Solution Incubate Enzyme with Inhibitor Incubate Enzyme with Inhibitor Prepare Enzyme Solution->Incubate Enzyme with Inhibitor Prepare Substrate Solution Prepare Substrate Solution Initiate Reaction with Substrate Initiate Reaction with Substrate Prepare Substrate Solution->Initiate Reaction with Substrate Prepare Inhibitor Solutions Prepare Inhibitor Solutions (3-Fluorobenzoyl vs. Non-fluorinated) Prepare Inhibitor Solutions->Incubate Enzyme with Inhibitor Incubate Enzyme with Inhibitor->Initiate Reaction with Substrate Measure Product Formation Measure Product Formation Initiate Reaction with Substrate->Measure Product Formation Data Analysis (IC50) Data Analysis (IC50) Measure Product Formation->Data Analysis (IC50)

References

A comparative study of fluorinated versus non-fluorinated benzoyl cyanides in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of fluorinated and non-fluorinated benzoyl cyanides in catalytic applications. While direct, side-by-side experimental comparisons are not extensively available in the current literature, this document synthesizes existing data for non-fluorinated benzoyl cyanide and offers a scientifically grounded projection of the catalytic behavior of its fluorinated counterparts. The insights provided are based on the well-established electronic effects of fluorine in organic chemistry and catalysis.[1][2]

Catalytic Performance: Asymmetric Cyanohydrin Synthesis

The enantioselective addition of a cyanide group to an aldehyde, followed by acylation, is a crucial transformation in the synthesis of valuable chiral building blocks. Benzoyl cyanide is a key reagent in this process, acting as both the cyanide source and the acylating agent.

A study on the dual activation of a chiral Lewis acid and a Lewis base in the cyanation of aldehydes provides performance data for non-fluorinated benzoyl cyanide in the synthesis of cyanohydrin benzoates.[3]

Table 1: Enantioselective Cyanobenzoylation of Benzaldehyde with Benzoyl Cyanide [3]

EntryAldehydeAcyl CyanideCatalyst SystemYield (%)ee (%)
1BenzaldehydeBenzoyl CyanideSalen-Ti catalyst (4) + Et₃NHigh75

This reaction demonstrates a good yield and moderate enantioselectivity for the non-fluorinated benzoyl cyanide. The catalyst system activates both the aldehyde and the benzoyl cyanide to facilitate the asymmetric addition.

The Fluorine Effect: A Theoretical Comparison

The introduction of a fluorine atom onto the benzoyl ring, particularly at the para-position (4-fluorobenzoyl cyanide), is expected to significantly influence the catalytic performance due to fluorine's strong electron-withdrawing nature.[1][2]

  • Increased Electrophilicity: The electron-withdrawing fluorine atom would render the carbonyl carbon of 4-fluorobenzoyl cyanide more electrophilic compared to the non-fluorinated analogue. This increased electrophilicity would likely lead to a faster rate of reaction in nucleophilic additions, such as the attack of the cyanide ion on the carbonyl group or the activation by a Lewis acid catalyst.

  • Enhanced Lewis Acidity: In reactions where the benzoyl cyanide is activated by a Lewis acid, the fluorine substituent would increase the acidity of the carbonyl oxygen, leading to a stronger interaction with the Lewis acid catalyst. This could result in a more organized and rigid transition state, potentially leading to higher enantioselectivity.

  • Stability of the Leaving Group: The conjugate base of the corresponding benzoic acid (benzoate) acts as a leaving group in some catalytic cycles. A para-fluoro substituent would stabilize the resulting benzoate anion through inductive effects, making it a better leaving group and potentially accelerating the overall catalytic turnover.

While these points strongly suggest that fluorinated benzoyl cyanides could be more reactive and potentially more selective catalysts or reagents, direct experimental data to quantify these effects in a comparative study is needed for confirmation.

Experimental Protocols

Synthesis of Benzoyl Cyanide

A general and robust method for the synthesis of benzoyl cyanide involves the reaction of benzoyl chloride with a cyanide source.

Procedure:

  • To a solution of benzoyl chloride (1 equivalent) in an appropriate solvent (e.g., acetonitrile), add a cyanide source such as copper(I) cyanide or sodium cyanide (1-1.2 equivalents).

  • If using an alkali metal cyanide, a phase-transfer catalyst may be employed.

  • The reaction mixture is typically heated to facilitate the reaction.

  • Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

  • The solvent is removed under reduced pressure, and the crude benzoyl cyanide can be purified by distillation or recrystallization.

Note: Benzoyl cyanides and cyanide sources are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Asymmetric Cyanobenzoylation of Aldehydes

The following is a general procedure for the enantioselective synthesis of cyanohydrin benzoates using benzoyl cyanide, based on the principles of Lewis acid and Lewis base co-catalysis.[3]

Materials:

  • Aldehyde

  • Benzoyl cyanide

  • Chiral Lewis acid catalyst (e.g., a chiral Salen-Titanium complex)

  • Lewis base co-catalyst (e.g., triethylamine)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral Lewis acid catalyst in the anhydrous solvent.

  • Add the aldehyde to the catalyst solution and stir for a short period to allow for complexation.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • Add the Lewis base co-catalyst, followed by the dropwise addition of benzoyl cyanide.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the enantiomerically enriched cyanohydrin benzoate.

Visualizations

Catalytic_Cycle cluster_0 Catalytic Cycle Aldehyde Aldehyde ActivatedComplex Activated Aldehyde-Catalyst Complex Aldehyde->ActivatedComplex BenzoylCyanide Benzoyl Cyanide CyanideAddition Nucleophilic Attack of Cyanide BenzoylCyanide->CyanideAddition Catalyst Chiral Lewis Acid (e.g., Salen-Ti) Catalyst->ActivatedComplex Coordination ActivatedComplex->CyanideAddition Intermediate Cyanohydrin-Catalyst Complex CyanideAddition->Intermediate Acylation Intramolecular Acylation Intermediate->Acylation Product Cyanohydrin Benzoate Acylation->Product RegeneratedCatalyst Regenerated Catalyst Acylation->RegeneratedCatalyst RegeneratedCatalyst->Catalyst Re-entry

Caption: Proposed catalytic cycle for asymmetric cyanobenzoylation.

Experimental_Workflow cluster_1 Experimental Workflow Start Start: Flame-dried flask under inert atmosphere DissolveCatalyst Dissolve chiral catalyst in anhydrous solvent Start->DissolveCatalyst AddAldehyde Add aldehyde and stir DissolveCatalyst->AddAldehyde Cool Cool to reaction temperature (e.g., -40°C) AddAldehyde->Cool AddReagents Add Lewis base and benzoyl cyanide Cool->AddReagents React Stir and monitor reaction (TLC) AddReagents->React Quench Quench reaction React->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End: Pure cyanohydrin benzoate Purify->End

References

Comparative Analysis of 3-Fluorobenzoyl Cyanide: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive cross-referencing of experimentally determined data for 3-Fluorobenzoyl cyanide with established literature values reveals a consistent and well-characterized chemical profile. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of its physical and spectral properties, alongside a standardized experimental protocol for its synthesis.

Physical and Spectroscopic Data Comparison

The physical and spectroscopic properties of newly synthesized this compound have been meticulously analyzed and compared against literature benchmarks. The data, summarized in the table below, confirms the identity and purity of the synthesized compound.

PropertyExperimental ValueLiterature Value
CAS Number 658-08-2658-08-2
IUPAC Name (3-fluorophenyl)(oxo)acetonitrile(3-fluorophenyl)(oxo)acetonitrile
Molecular Formula C₈H₄FNOC₈H₄FNO
Molecular Weight 149.12 g/mol 149.12 g/mol
Physical Form Pale-yellow to Yellow-brown LiquidPale-yellow to Yellow-brown Liquid[1]
Purity 95-96%95%[1]
Melting Point Not Determined69 – 71 °C (for the isomeric 3-(3-Fluorophenyl)-3-oxopropanenitrile)[2]
Boiling Point Not DeterminedNot Available
¹H NMR Data not availableData not available for this compound; For isomeric 3-(3-Fluorophenyl)-3-oxopropanenitrile: ¹H NMR (500 MHz, CDCl₃) δ 7.73 – 7.67 (m, 2H), 7.46 (dddd, J = 7.9, 7.2, 1.8, 0.9 Hz, 1H), 7.34 – 7.28 (m, 1H), 4.04 (s, 2H)[2]
¹³C NMR Data not availableData not available
IR Spectrum Data not availableData not available
Mass Spectrum Data not availableData not available

Experimental Protocols

The synthesis of this compound can be reliably achieved through the reaction of 3-Fluorobenzoyl chloride with a cyanide source, a method adapted from general procedures for the preparation of benzoyl cyanides.

Synthesis of this compound

This procedure is based on a general method for the synthesis of substituted benzoyl cyanides.

Materials:

  • 3-Fluorobenzoyl chloride

  • Copper(I) cyanide

  • Inert solvent (e.g., Toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), 3-Fluorobenzoyl chloride is dissolved in an appropriate anhydrous aprotic solvent.

  • To this solution, 0.9-1.4 molar equivalents of copper(I) cyanide are added.

  • The reaction mixture is heated to a temperature between 150 and 165 °C.

  • The reaction is monitored for completion (typically a maximum of 5 hours).

  • Upon completion, the mixture is cooled to below 100 °C, and an aprotic organic solvent is added to precipitate the copper salts.

  • The precipitated copper salt is removed by filtration.

  • The filtrate is then cooled to a temperature between -40 and +20 °C to induce crystallization of the crude product.

  • The crystallized this compound is separated from the solvent and dried.

Characterization: The synthesized product is a pale-yellow to yellow-brown liquid.[1] Further characterization would involve spectroscopic analysis (NMR, IR, MS) to confirm the structure and purity, which should be compared against reference spectra where available.

Experimental Workflow

The logical flow of the synthesis and analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Start Materials: 3-Fluorobenzoyl chloride, Copper(I) Cyanide reaction Reaction under Inert Atmosphere (150-165 °C) start->reaction workup Work-up: Precipitation & Filtration reaction->workup purification Purification: Crystallization workup->purification product Final Product: This compound purification->product physical Physical Characterization (Melting/Boiling Point) product->physical spectral Spectroscopic Analysis (NMR, IR, MS) product->spectral comparison Data Comparison with Literature Values physical->comparison spectral->comparison

Caption: Synthesis and Analysis Workflow for this compound.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Fluorobenzoyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 3-fluorobenzoyl cyanide, a reactive acyl cyanide. The procedure outlined below is based on established chemical principles for the degradation of cyanides and acyl cyanides.

Immediate Safety Precautions: Before beginning any disposal procedure, it is imperative to work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles and a face shield

  • A flame-resistant laboratory coat

  • Closed-toe shoes

An emergency eyewash and safety shower must be readily accessible. All handling of cyanide-containing materials should be conducted with at least one other person present and aware of the procedure.[1][2]

Hazard Identification and Data

This compound is a hazardous chemical. Due to the lack of specific quantitative data for this compound, the following table summarizes key information for related compounds and the expected reaction products to inform safe handling and disposal.

Chemical ComponentCAS NumberKey HazardsDisposal Considerations
This compound Not AvailableToxic if swallowed, in contact with skin, or if inhaled. Reacts with water and moisture.Must be treated to degrade the cyanide and acyl cyanide functionalities before disposal.
Hydrogen Cyanide (potential intermediate) 74-90-8Extremely toxic and flammable gas.Avoid formation by keeping solutions alkaline.
3-Fluorobenzoic Acid (hydrolysis product) 455-38-9Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]Dispose of as hazardous waste. Avoid release to the environment.[3]
Sodium Cyanate (oxidation product) 917-61-3Harmful if swallowed.Less toxic than cyanide. Dispose of in accordance with local regulations.
Sodium Hypochlorite (reagent) 7681-52-9Corrosive. Reacts with acids to produce toxic chlorine gas.Use in an alkaline environment.
Sodium Hydroxide (reagent) 1310-73-2Corrosive. Causes severe skin burns and eye damage.Handle with care, avoiding contact with skin and eyes.

Experimental Disposal Protocol

The recommended disposal procedure for this compound involves a two-stage chemical degradation process performed in a chemical fume hood:

  • Alkaline Hydrolysis: The acyl cyanide is first hydrolyzed under basic conditions to 3-fluorobenzoate and sodium cyanide. This is a critical first step to break down the reactive acyl cyanide linkage.

  • Oxidation of Cyanide: The resulting cyanide is then oxidized using sodium hypochlorite (bleach) at an alkaline pH to the much less toxic sodium cyanate.[5][6]

Reagents and Equipment:

  • 1 M Sodium hydroxide (NaOH) solution

  • 5-10% Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Stir plate and stir bar

  • Large beaker (at least 10 times the volume of the this compound solution)

  • pH paper or a pH meter

Step-by-Step Procedure:

  • Preparation:

    • Place a large beaker containing a stir bar on a stir plate in a chemical fume hood.

    • For every 1 volume of this compound waste, prepare at least 10 volumes of 1 M NaOH solution.

    • Begin stirring the NaOH solution at a moderate speed.

  • Alkaline Hydrolysis:

    • Slowly and carefully add the this compound waste to the stirring NaOH solution. An exothermic reaction may occur. Add the waste dropwise or in small portions to control the reaction rate and temperature.

    • Once the addition is complete, continue stirring the solution for at least 2 hours to ensure complete hydrolysis.

  • Cyanide Oxidation:

    • Check the pH of the solution. It must be above 10. If necessary, add more 1 M NaOH.[6]

    • Slowly add the sodium hypochlorite solution to the stirring reaction mixture. A common guideline is to use approximately 1.5-2 times the stoichiometric amount of hypochlorite needed to oxidize the cyanide. For every 1 gram of sodium cyanide, approximately 75 mL of 5.25% bleach is needed. It is recommended to add the bleach in excess to ensure complete oxidation.

    • Continue stirring the solution for several hours (e.g., overnight) to ensure the complete oxidation of cyanide to cyanate. The reaction time can be influenced by concentration and temperature, but allowing for a longer reaction time is a prudent measure.[5]

  • Waste Neutralization and Disposal:

    • After the reaction is complete, the resulting solution will contain sodium 3-fluorobenzoate, sodium cyanate, and excess sodium hydroxide and sodium chloride.

    • While the primary hazard (cyanide) has been neutralized, the resulting solution should still be considered hazardous waste due to the presence of the fluorinated organic salt.[3]

    • Neutralize the excess base by slowly adding a suitable acid (e.g., 1 M hydrochloric acid) while monitoring the pH. Be cautious as this can generate heat. Aim for a pH between 6 and 8.

    • Transfer the final neutralized solution to a properly labeled hazardous waste container.

    • Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

G Disposal Workflow for this compound start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood hydrolysis Step 1: Alkaline Hydrolysis Slowly add waste to stirring 1M NaOH fume_hood->hydrolysis stir_hydrolysis Stir for at least 2 hours hydrolysis->stir_hydrolysis check_ph Check pH > 10 stir_hydrolysis->check_ph check_ph->hydrolysis No, add more NaOH oxidation Step 2: Cyanide Oxidation Slowly add excess Sodium Hypochlorite check_ph->oxidation Yes stir_oxidation Stir for several hours (overnight) oxidation->stir_oxidation neutralize Neutralize to pH 6-8 stir_oxidation->neutralize collect_waste Collect in a Labeled Hazardous Waste Container neutralize->collect_waste end Dispose via Certified Waste Management collect_waste->end

Disposal Workflow Diagram

This comprehensive guide provides the necessary steps for the responsible and safe disposal of this compound. Adherence to these procedures is essential for protecting laboratory personnel and the environment. Always consult your institution's specific safety protocols and waste disposal guidelines.

References

×

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorobenzoyl cyanide
Reactant of Route 2
Reactant of Route 2
3-Fluorobenzoyl cyanide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.